TPCK
Description
Tosylphenylalanyl chloromethyl ketone has been reported in Streptomyces, Chaetomium globosum, and Aspergillus terreus with data available.
An inhibitor of Serine Endopeptidases. Acts as alkylating agent and is known to interfere with the translation process.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3S/c1-13-7-9-15(10-8-13)23(21,22)19-16(17(20)12-18)11-14-5-3-2-4-6-14/h2-10,16,19H,11-12H2,1H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUQNUAYKLCRME-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883376 | |
| Record name | Tosylphenylalanyl chloromethyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56423152 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
402-71-1 | |
| Record name | Nα-Tosyl-L-phenylalanine chloromethyl ketone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=402-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tosylphenylalanyl chloromethyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TPCK | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727365 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonamide, N-[(1S)-3-chloro-2-oxo-1-(phenylmethyl)propyl]-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tosylphenylalanyl chloromethyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-chloromethyl (2-phenyl-1-(p-toluenesulphonylamino)ethyl) ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.323 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-TOSYL-L-PHENYLALANYL CHLOROMETHYL KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P598716LJT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nα-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nα-Tosyl-L-phenylalanine chloromethyl ketone (TPCK) is a widely utilized biochemical tool, classically known as an irreversible inhibitor of chymotrypsin-like serine proteases. Its utility in the laboratory, however, extends far beyond this initial characterization. This compound's reactivity as an alkylating agent allows it to covalently modify specific amino acid residues, primarily histidine and cysteine, leading to the modulation of a diverse array of cellular targets and signaling pathways. This pleiotropic activity makes it a potent inhibitor of inflammation, cell proliferation, and viral replication, but also necessitates careful interpretation of experimental results. This guide provides an in-depth examination of this compound's core mechanisms of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex molecular interactions it governs.
Core Mechanism of Action: Irreversible Protease Inhibition
The primary and most well-characterized mechanism of this compound is the irreversible inhibition of chymotrypsin and other chymotrypsin-like serine proteases.[1][2] this compound functions as a substrate analogue, or affinity label, where its structure directs it to the enzyme's active site.[3]
-
Substrate Mimicry : The tosyl-L-phenylalanine component of this compound mimics the natural substrates of chymotrypsin, allowing it to bind specifically within the enzyme's hydrophobic active site pocket.[3]
-
Covalent Modification : Once positioned, the chloromethyl ketone moiety acts as a potent electrophile. It forms a covalent bond by alkylating the N3 position of the catalytic Histidine-57 residue within the enzyme's active site.[3]
-
Irreversible Inactivation : This alkylation permanently modifies the histidine residue, which is essential for the protease's catalytic activity, leading to the irreversible inactivation of the enzyme.[1][3] It is crucial to note that this compound inhibits the active enzyme, not the zymogen precursor.
This specificity is exploited in biochemical applications, such as treating commercial trypsin preparations to remove contaminating chymotrypsin activity.[4][5]
Caption: Covalent inactivation of chymotrypsin by this compound.
Broader Cellular Effects and Signaling Pathway Modulation
Beyond its classical role, this compound's alkylating activity affects numerous other cellular proteins, leading to the modulation of critical signaling pathways. These "off-target" effects are central to its observed physiological actions in cell culture and in vivo models.
Inhibition of the NF-κB Signaling Pathway
This compound is a well-documented and potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation and immune responses.[1][6] The canonical NF-κB pathway involves the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of NF-κB, IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the p50/p65 NF-κB dimer to translocate to the nucleus and activate gene transcription.[7][8] this compound is understood to intervene in this cascade, preventing the degradation of IκBα and thus sequestering NF-κB in the cytoplasm.[6][7] This inhibitory action makes this compound a valuable tool for studying inflammatory processes and has been explored in contexts like SARS-CoV infection, where NF-κB activation contributes to lung pathology.[6]
Caption: this compound inhibits the canonical NF-κB signaling pathway.
Inhibition of AGC Kinases
A distinct mechanism of action for this compound involves the direct inhibition of several members of the AGC family of protein kinases, including RSK, S6K, and Akt.[9] This inhibition is independent of its effects on proteases. Research has shown that this compound covalently modifies a specific, conserved cysteine residue located within the activation loop of these kinases.[9]
This adduction physically blocks the kinase from adopting its active conformation, thereby preventing the phosphorylation of its downstream substrates.[9] For instance, this compound robustly inhibits the ability of RSK to phosphorylate its substrate, GST-S6.[9] This discovery highlights a novel mechanism by which this compound can disrupt cellular signaling, impacting pathways crucial for cell growth and survival.
Modulation of STAT Signaling
This compound has been shown to induce the proteolytic loss of STAT6 and STAT5 transcription factors.[10] Interestingly, this effect does not appear to be mediated by its classical protease inhibitory activity. Instead, evidence suggests that this compound's alkylating properties are responsible. The loss of STAT6 induced by this compound can be prevented by thiol antioxidant compounds, indicating that this compound likely acts by reacting with critical cysteine residues on the STAT proteins, targeting them for degradation.[10] This reveals a selective mechanism for downregulating specific STAT family members.
Complex Effects on Apoptosis
This compound exerts complex, often contradictory, effects on apoptosis that are cell-type and stimulus-dependent.
-
Induction of Apoptosis : In some cancer cell lines, such as PC3 prostate cancer cells, this compound induces apoptosis in a dose-dependent manner.[11][12]
-
Inhibition of Apoptosis : Conversely, this compound can inhibit TRAIL-induced caspase activity and the formation of the Death-Inducing Signaling Complex (DISC) in certain cell lines.[11][12] At concentrations of 40 μM, it has been shown to reduce levels of caspase-2 and inhibit the activation of caspases-3, -7, -8, and -9.[12]
-
Other Apoptotic Events : this compound at 25 µM can induce early apoptotic changes while simultaneously inhibiting the later-stage event of internucleosomal DNA cleavage in rat thymocytes.
Other Identified Cellular Targets
The alkylating nature of this compound leads to its interaction with a variety of other cellular components:
-
RNA Polymerase II : this compound has been found to rapidly and irreversibly label RPB1, the largest subunit of RNA polymerase II. This interaction inhibits transcription, which is a known trigger for apoptosis, suggesting a potential mechanism for its pro-apoptotic effects.[13]
-
Mitotic Spindle : this compound targets and labels elements of the mitotic spindle, leading to cell cycle arrest in prometaphase.[14]
Quantitative Data on this compound Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) values reported for this compound against various biological targets. IC50 is the concentration of an inhibitor required to reduce a biological or biochemical function by 50%.[15][16] CC50 is the concentration required to cause the death of 50% of viable cells.
| Target Organism/Cell Line | Strain/Type | Effect Measured | IC50 Value (µM) | Reference |
| Leishmania amazonensis | PH8 (promastigote) | Inhibition of morphology | 14.6 | [1][11][12] |
| Leishmania amazonensis | Josefa (promastigote) | Inhibition of morphology | 31.7 | [1][11][12] |
| Leishmania infantum | (promastigote) | Inhibition of morphology | 11.3 | [1][11][12] |
| Leishmania amazonensis | PH8 (amastigote) | Inhibition of intracellular form | 14.2 | [11][12] |
| Leishmania amazonensis | Josefa (amastigote) | Inhibition of intracellular form | 16.6 | [11][12] |
| Leishmania infantum | (amastigote) | Inhibition of intracellular form | 21.7 | [11][12] |
| Protein Kinase C | - | Enzyme Inhibition | 8000 (8 mM) | [17] |
| Cell Type | Effect Measured | CC50 Value (µM) | Reference |
| Mammalian Cells (general) | Cytotoxicity | 138.8 | [1][11][12] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the mechanism of action of this compound.
Protease Inhibition Assay (General)
This protocol is designed to measure the direct inhibitory effect of this compound on a serine protease like chymotrypsin or trypsin.
-
Reagent Preparation :
-
Prepare a stock solution of the protease (e.g., 1 mg/mL Trypsin) in an appropriate buffer (e.g., 1 mM HCl).
-
Prepare a stock solution of this compound (e.g., 10 mM) in a solvent like methanol or ethanol.
-
Prepare the assay buffer (e.g., 0.1 M NH4HCO3, pH 8.0).[5]
-
Prepare a chromogenic or fluorogenic substrate solution (e.g., p-toluene-sulfonyl-L-arginine methyl ester, TAME, for trypsin).[4]
-
-
Inhibition Reaction :
-
In a microplate well, combine the protease with varying concentrations of this compound (and a vehicle control).
-
Incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibition to occur.
-
-
Activity Measurement :
-
Initiate the reaction by adding the substrate to each well.
-
Monitor the change in absorbance or fluorescence over time using a plate reader. The rate of substrate hydrolysis is proportional to the remaining enzyme activity.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[18]
-
Cell Viability and Apoptosis Assay
This protocol assesses the effect of this compound on cell survival and apoptosis induction.
-
Cell Culture :
-
Plate cells (e.g., PC3 prostate cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
This compound Treatment :
-
Prepare serial dilutions of this compound in culture medium from a stock solution.
-
Treat the cells with the this compound dilutions (e.g., 0-40 µM) for a specified duration (e.g., 24 hours).[12] Include a vehicle-only control.
-
-
Viability/Apoptosis Measurement :
-
For Viability (MTT/XTT Assay) : Add the assay reagent to the wells, incubate as required, and measure the absorbance, which correlates with the number of viable cells.
-
For Apoptosis (Flow Cytometry) : Harvest the cells, wash with PBS, and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Analyze the stained cells using a flow cytometer to quantify early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
-
-
Data Analysis :
-
Normalize the viability data to the vehicle control and calculate the CC50 value.
-
Quantify the percentage of apoptotic cells from the flow cytometry data for each treatment condition.
-
Immunoprecipitation and Kinase Assay for AGC Kinases
This protocol is used to determine if this compound directly inhibits a specific kinase's activity.[9]
-
Cell Treatment and Lysis :
-
Culture cells (e.g., HEK293) and serum-starve them.
-
Pre-treat cells with this compound (e.g., 50 µM for 30 min) or a vehicle control.
-
Stimulate the cells with an appropriate agonist (e.g., EGF at 50 ng/ml for 10 min) to activate the kinase of interest.[9]
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation (IP) :
-
Incubate the cell lysates with an antibody specific to the kinase of interest (e.g., anti-RSK1 antibody) for 2 hours at 4°C.[9]
-
Add Protein A/G-sepharose beads to capture the antibody-kinase complex and incubate for an additional hour.[9]
-
Wash the beads several times with lysis buffer to remove non-specific proteins.
-
-
In Vitro Kinase Assay :
-
Resuspend the beads in a kinase assay buffer containing a purified substrate (e.g., GST-S6 for RSK1) and radiolabeled [γ-32P]ATP.[9]
-
Incubate the reaction at 30°C for a set time (e.g., 20-30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Analysis :
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to an autoradiography film or a phosphorimager screen to visualize the phosphorylated substrate. The intensity of the radioactive signal corresponds to the kinase activity.
-
Run a parallel immunoblot (Western Blot) on the cell lysates to confirm equal protein expression.[9]
-
Caption: Experimental workflow for an immunoprecipitation-kinase assay.
Conclusion
Nα-Tosyl-L-phenylalanine chloromethyl ketone is a powerful and multifaceted chemical probe. While its reputation is built on the specific and irreversible inhibition of chymotrypsin-like serine proteases via histidine alkylation, its broader mechanism of action is defined by its reactivity as an alkylating agent. This reactivity allows this compound to covalently modify key histidine and cysteine residues in a range of proteins, including critical signaling molecules like IKK, AGC kinases, and STAT transcription factors. These interactions result in the profound modulation of pathways governing inflammation, cell survival, and cell cycle progression.
For researchers, scientists, and drug development professionals, this dual nature of this compound is both a strength and a caution. It is an invaluable tool for dissecting complex cellular processes, particularly the NF-κB pathway. However, its pleiotropic effects demand careful experimental design and data interpretation, acknowledging that observed cellular outcomes may result from the compound's action on multiple targets. A thorough understanding of its diverse mechanisms is essential for leveraging this compound's full potential as a research tool and for interpreting the vast body of literature in which it is employed.
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. PTMScan® Trypsin, this compound-Treated | Cell Signaling Technology [cellsignal.com]
- 5. labmartgh.com [labmartgh.com]
- 6. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits AGC kinases by direct activation loop adduction at phenylalanine-directed cysteine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment of cells with n-alpha-tosyl-L-phenylalanine-chloromethyl ketone induces the proteolytic loss of STAT6 transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.eu [file.medchemexpress.eu]
- 13. This compound-induced apoptosis and labelling of the largest subunit of RNA polymerase II in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound targets elements of mitotic spindle and induces cell cycle arrest in prometaphase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. IC50 - Wikipedia [en.wikipedia.org]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N-alpha-Tosyl-L-lysine chloromethyl ketone and N-alpha-tosyl-L-phenylalanine chloromethyl ketone inhibit protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
TPCK Inhibitor Specificity for Chymotrypsin and Other Proteases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK) is a well-characterized irreversible inhibitor of the serine protease chymotrypsin. Its specificity is conferred by the phenylalanine residue, which mimics the natural substrate of chymotrypsin, allowing the inhibitor to bind to the active site. The chloromethyl ketone moiety then reacts with a critical histidine residue in the catalytic triad, leading to irreversible inactivation. While this compound is a potent and widely used tool for studying chymotrypsin and chymotrypsin-like enzymes, its specificity is not absolute. This guide provides an in-depth technical overview of this compound's specificity, its mechanism of action, its effects on other proteases and cellular signaling pathways, and detailed experimental protocols for its use.
Data Presentation: this compound Inhibition of Various Proteases
The following tables summarize the quantitative data on the inhibitory activity of this compound against a range of proteases. Due to the irreversible nature of this compound's interaction with many of its targets, the potency is often expressed as a second-order rate constant (k_inact/K_i) or as an IC50 value under specific experimental conditions. It is important to note that direct comparison of IC50 values can be misleading for irreversible inhibitors, as the measured potency is dependent on the pre-incubation time.
| Enzyme | Type | Organism/Source | Inhibition Constant/Potency | Citation |
| α-Chymotrypsin | Serine Protease | Bovine Pancreas | Irreversible inhibitor, alkylates His-57 | [1][2][3] |
| Trypsin | Serine Protease | Bovine Pancreas | Not inhibited | |
| Human Neutrophil Elastase | Serine Protease | Human Neutrophils | Weakly inhibited or not inhibited at concentrations that inhibit chymotrypsin | [4] |
| Papain | Cysteine Protease | Carica papaya | Inhibited by reacting with the active site sulfhydryl group | |
| Caspase-3 | Cysteine Protease | Human | This compound-sensitive protease pathway involved in Puma degradation | [5][6] |
| Caspase-8 | Cysteine Protease | Human | This compound can affect caspase-8 activation in some contexts | [7][8] |
Mechanism of Action
This compound's primary mechanism of inhibition involves the covalent modification of a key active site residue.
Inhibition of Chymotrypsin (Serine Protease)
This compound acts as an affinity label for chymotrypsin. The tosyl-L-phenylalanine portion of this compound directs the molecule to the hydrophobic S1 binding pocket of chymotrypsin, which preferentially binds aromatic amino acid residues. Once bound, the chloromethyl ketone moiety is positioned in proximity to the nucleophilic imidazole side chain of Histidine-57, one of the three residues in the catalytic triad (Ser-195, His-57, Asp-102). The histidine residue attacks the carbon of the chloromethyl group in a nucleophilic substitution reaction, resulting in the formation of a stable covalent bond and the displacement of the chloride ion. This alkylation of His-57 irreversibly inactivates the enzyme.[1][2][3]
Inhibition of Cysteine Proteases
This compound can also inhibit certain cysteine proteases, such as papain. In this case, the mechanism is similar, but the target is the active site cysteine residue. The sulfhydryl group of the cysteine acts as the nucleophile, attacking the chloromethyl ketone and forming a covalent thioether bond, thereby irreversibly inactivating the enzyme.
Off-Target Effects: Inhibition of Signaling Pathways
Recent studies have revealed that this compound has effects beyond protease inhibition, impacting key cellular signaling pathways. These off-target effects are primarily mediated by the alkylation of specific cysteine residues within signaling proteins.
Inhibition of the NF-κB Pathway
This compound is a known inhibitor of the canonical NF-κB signaling pathway. It exerts its inhibitory effect by targeting two key components:
-
IKKβ (IκB Kinase β): this compound directly modifies Cysteine-179 in the activation loop of IKKβ. This modification prevents the activation of IKKβ, which is necessary for the phosphorylation and subsequent degradation of the inhibitory protein IκBα.
-
p65/RelA: this compound also targets Cysteine-38 of the p65 subunit of NF-κB. This modification interferes with the DNA-binding ability of the p65/p50 heterodimer.
By inhibiting both IKKβ activation and p65 DNA binding, this compound effectively blocks the nuclear translocation and transcriptional activity of NF-κB.[9][10][11][12][13]
Inhibition of the PDK1/Akt Pathway
This compound has been shown to inhibit the activation of several AGC kinases, including Akt (also known as Protein Kinase B), RSK, and S6K1, which are downstream effectors of PDK1. The mechanism involves the adduction of this compound to cysteine residues located within a conserved Phenylalanine-Cysteine (Phe-Cys) motif in the activation loop of these kinases.[14] This modification prevents the phosphorylation and activation of these kinases, thereby disrupting the PI3K/PDK1/Akt signaling cascade, which is crucial for cell growth, proliferation, and survival.
Experimental Protocols
Chymotrypsin Inhibition Assay using N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)
This protocol describes a continuous spectrophotometric rate determination to measure chymotrypsin activity and its inhibition by this compound.
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)
-
Trizma® Base
-
Methanol
-
Calcium Chloride (CaCl2)
-
Hydrochloric Acid (HCl)
-
This compound (Nα-Tosyl-L-phenylalanyl chloromethyl ketone)
-
DMSO (for dissolving this compound)
-
Spectrophotometer capable of measuring absorbance at 256 nm
-
Thermostatted cuvette holder (25 °C)
-
Quartz cuvettes (1 cm path length)
Reagent Preparation:
-
Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl2.
-
Substrate Stock Solution: 1.07 mM BTEE in 50% (w/w) methanol.
-
Enzyme Stock Solution: 1 mg/mL α-chymotrypsin in 1 mM HCl. Store at 2-8 °C.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
Procedure:
-
Enzyme Preparation: Dilute the α-chymotrypsin stock solution in 1 mM HCl to a working concentration of 10-30 µg/mL.
-
Reaction Mixture Preparation: In a 3 mL cuvette, combine:
-
1.5 mL of Assay Buffer
-
1.4 mL of BTEE Substrate Solution
-
-
Pre-incubation with Inhibitor (for inhibition assay):
-
To a separate tube, add a specific volume of the diluted enzyme solution.
-
Add the desired concentration of this compound (from the stock solution) to the enzyme solution. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Incubate the enzyme-inhibitor mixture for a defined period (e.g., 5, 10, 15 minutes) at 25 °C. A time-course experiment is necessary to characterize irreversible inhibition.
-
-
Assay Initiation:
-
Equilibrate the cuvette containing the reaction mixture to 25 °C in the spectrophotometer for 4-5 minutes to establish a stable baseline.
-
To initiate the reaction, add 0.1 mL of the pre-incubated enzyme-inhibitor mixture (or the enzyme solution for a control reaction) to the cuvette.
-
-
Data Acquisition:
-
Immediately mix the contents of the cuvette by inversion and start recording the increase in absorbance at 256 nm for 4-5 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA256/min) from the initial linear portion of the curve.
-
To determine the kinetic parameters of irreversible inhibition (k_inact and K_i), plot the observed rate of inactivation (k_obs) against different concentrations of this compound. The k_obs can be determined from the progress curves at each inhibitor concentration.[15][16][17][18]
-
General Protocol for Determining Irreversible Inhibition Constants (k_inact and K_i)
This protocol outlines the general steps for determining the kinetic parameters of an irreversible inhibitor like this compound.
Principle:
The inactivation of an enzyme by an irreversible inhibitor often follows a two-step mechanism: a rapid, reversible binding of the inhibitor to the enzyme (characterized by the inhibition constant, K_i) followed by a slower, irreversible covalent modification (characterized by the inactivation rate constant, k_inact).
Procedure:
-
Progress Curve Analysis:
-
Perform a series of enzyme activity assays at various fixed concentrations of the irreversible inhibitor.
-
Initiate the reaction by adding the enzyme to a mixture of substrate and inhibitor.
-
Monitor the reaction progress (product formation or substrate depletion) over time. The resulting progress curves will show a time-dependent decrease in enzyme activity.
-
-
Determination of k_obs:
-
For each inhibitor concentration, fit the progress curve data to a single exponential decay equation to obtain the observed rate of inactivation (k_obs).
-
-
Determination of k_inact and K_i:
-
Plot the calculated k_obs values against the corresponding inhibitor concentrations.
-
Fit the resulting data to the following hyperbolic equation: k_obs = (k_inact * [I]) / (K_i + [I]) where [I] is the inhibitor concentration.
-
The values for k_inact (the maximum rate of inactivation) and K_i can be determined from this non-linear regression analysis.
-
The second-order rate constant for inactivation (k_inact/K_i), which represents the potency of the irreversible inhibitor, can then be calculated.[15][16][17][18][19]
-
Visualizations
Mechanism of Chymotrypsin Inhibition by this compound
Caption: this compound irreversibly inhibits chymotrypsin through affinity labeling and subsequent alkylation of His-57.
This compound Inhibition of the Canonical NF-κB Signaling Pathway
Caption: this compound blocks NF-κB activation by targeting cysteine residues in both IKKβ and the p65 subunit.
Conclusion
This compound remains an invaluable tool for studying chymotrypsin and related serine proteases due to its high potency and irreversible mechanism of action. However, researchers and drug development professionals must be aware of its potential for off-target effects, particularly its ability to inhibit certain cysteine proteases and to modulate key signaling pathways such as NF-κB and PDK1/Akt. The data and protocols presented in this guide are intended to facilitate a more informed and precise application of this compound in research and development, ensuring that experimental results are interpreted accurately in the context of its broader biochemical activity. Further quantitative studies are needed to provide a more comprehensive profile of this compound's specificity across a wider range of proteases.
References
- 1. Solved 2. The protease inhibitor this compound (Tosyl phenylalanyl | Chegg.com [chegg.com]
- 2. chegg.com [chegg.com]
- 3. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 4. Biochemical and pharmacological characterization of FK706, a novel elastase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Caspase-3 triggers a this compound-sensitive protease pathway leading to degradation of the BH3-only protein puma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential Regulation and ATP Requirement for Caspase-8 and Caspase-3 Activation during CD95- and Anticancer Drug–induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-3 and caspase-8 expression in breast cancer: caspase-3 is associated with survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-κB and Its Role in Checkpoint Control - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. researchgate.net [researchgate.net]
- 16. assets.criver.com [assets.criver.com]
- 17. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Demystifying Functional Parameters for Irreversible Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical and Physical Properties of TPCK
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK) is a widely utilized and extensively studied protease inhibitor. Initially characterized as a specific, irreversible inhibitor of chymotrypsin, its applications have expanded to encompass the study of various cellular processes, including signal transduction, apoptosis, and virology. This technical guide provides a comprehensive overview of the core biochemical and physical properties of this compound, detailed experimental protocols, and a visual representation of its impact on key signaling pathways.
Biochemical and Physical Properties
This compound's utility as a research tool is underpinned by its distinct chemical and physical characteristics. A summary of these properties is presented below.
| Property | Value |
| Chemical Name | Nα-Tosyl-L-phenylalanyl chloromethyl ketone |
| Synonyms | This compound, Tosyl-L-phenylalanine chloromethyl ketone, L-1-Tosylamido-2-phenylethyl chloromethyl ketone |
| Molecular Formula | C₁₇H₁₈ClNO₃S |
| Molecular Weight | 351.8 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 105-108 °C |
| Solubility | Soluble in DMSO (up to 70 mg/mL), ethanol, and methanol. Sparingly soluble in water. |
| Stability and Storage | Stable for at least two years when stored desiccated at -20°C. Stock solutions in methanol or ethanol are stable for several months at 4°C. Working aqueous solutions should be prepared fresh. |
Mechanism of Action
This compound is an irreversible inhibitor of chymotrypsin and certain chymotrypsin-like serine proteases. Its specificity is derived from the phenylalanine residue, which mimics the natural substrate of chymotrypsin, allowing it to bind to the enzyme's active site. The chloromethyl ketone moiety then acts as an alkylating agent, forming a covalent bond with the N-3 position of the catalytic histidine residue (His-57) in the chymotrypsin active site. This alkylation permanently inactivates the enzyme.
While highly specific for chymotrypsin, this compound has also been shown to inhibit some cysteine proteases, such as papain and bromelain. In these cases, the mechanism involves the alkylation of the active site cysteine residue. It is crucial to note that this compound does not inhibit trypsin or its zymogen, trypsinogen. This property allows for its use in the purification of trypsin by selectively inhibiting contaminating chymotrypsin activity.
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The IC50 values for this compound can vary depending on the target protease and the experimental conditions.
| Target Enzyme/Process | IC50 Value (approximate) |
| Chymotrypsin | Low micromolar range |
| Protein Kinase C | 8 µM |
| Mitogen-induced activation of pp70 S6k | 5 µM |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), methanol, or ethanol (anhydrous)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of solvent (DMSO, methanol, or ethanol) to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex thoroughly until the this compound is completely dissolved.
-
Store the stock solution at -20°C. For long-term storage, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
Chymotrypsin Inhibition Assay
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
-
Assay buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a working solution of α-chymotrypsin in the assay buffer (e.g., 1 µg/mL).
-
Prepare serial dilutions of the this compound stock solution in the assay buffer to create a range of inhibitor concentrations.
-
In a 96-well microplate, add a fixed volume of the α-chymotrypsin working solution to each well.
-
Add an equal volume of the diluted this compound solutions to the respective wells. Include a control well with assay buffer instead of this compound.
-
Pre-incubate the enzyme and inhibitor mixtures at room temperature for a defined period (e.g., 15-30 minutes) to allow for irreversible inhibition.
-
Prepare a working solution of the substrate (Suc-AAPF-pNA) in the assay buffer.
-
Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm (for the release of p-nitroaniline) at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes) using a microplate reader.
-
Calculate the initial reaction rates (V₀) for each this compound concentration by determining the slope of the linear portion of the absorbance versus time plot.
-
Plot the percentage of chymotrypsin activity (relative to the control) against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Use of this compound in Cell Culture
This compound is frequently used in cell culture to study its effects on various cellular processes. The effective concentration can vary significantly depending on the cell type and the specific pathway being investigated.
General Protocol for Cell Treatment:
-
Prepare a stock solution of this compound in a cell culture-compatible solvent like DMSO.
-
Dilute the stock solution in cell culture medium to the desired final concentration immediately before use. It is crucial to ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
-
Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound.
-
Incubate the cells for the desired period.
-
Following incubation, cells can be harvested for downstream analysis, such as Western blotting, flow cytometry, or gene expression analysis.
Visualization of this compound's Effects on Signaling Pathways
This compound's inhibitory effects extend beyond chymotrypsin to modulate key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the known interactions of this compound with the PI3K/Akt/mTOR, NF-κB, and Apoptosis pathways.
Caption: this compound inhibits the PI3K/Akt/mTOR pathway by targeting PDK1.
Caption: this compound blocks NF-κB activation by inhibiting the IKK complex.
Caption: this compound can inhibit apoptosis by directly targeting executioner caspases.
Conclusion
This compound remains an invaluable tool in biochemical and cellular research. Its well-defined mechanism of action as an irreversible chymotrypsin inhibitor, coupled with its effects on other proteases and key signaling pathways, provides a versatile platform for investigating a multitude of biological questions. This guide has provided a detailed overview of its core properties, practical experimental protocols, and a visual representation of its cellular effects to aid researchers, scientists, and drug development professionals in their endeavors. A thorough understanding of this compound's biochemical and physical characteristics is paramount for its effective and accurate application in experimental design and data interpretation.
TPCK (Tosyl-L-phenylalanyl-chloromethylketone): A Technical Guide to an Irreversible Serine Protease Inhibitor
Abstract
Nα-Tosyl-L-phenylalanyl-chloromethylketone (TPCK) is a highly specific, irreversible inhibitor of the serine protease chymotrypsin and chymotrypsin-like enzymes. Its unique structure, which mimics a natural substrate, allows it to bind with high affinity to the enzyme's active site. The reactive chloromethylketone moiety then forms a covalent bond with a critical histidine residue in the catalytic triad, leading to permanent inactivation. Beyond its classical role in protease research, this compound has been instrumental in elucidating cellular signaling pathways, notably as a potent inhibitor of the NF-κB signaling cascade. This technical guide provides an in-depth overview of this compound's mechanism of action, presents quantitative data on its biological effects, details experimental protocols for its use, and illustrates key concepts with diagrams for researchers, scientists, and drug development professionals.
The Serine Protease Family: Mechanism and Specificity
Serine proteases are a major class of proteolytic enzymes characterized by the presence of a highly conserved catalytic triad of amino acids in their active site: Serine (Ser), Histidine (His), and Aspartate (Asp).[1]
1.1 The Catalytic Triad
The catalytic triad functions as a charge-relay system.[2] The aspartate residue orients the histidine, increasing its basicity. This allows the histidine to act as a general base, abstracting a proton from the serine's hydroxyl group.[1] This proton abstraction transforms the serine into a potent nucleophile (an alkoxide ion), which is the primary actor in cleaving peptide bonds.[1][2] This intricate mechanism of covalent catalysis is fundamental to the function of enzymes like chymotrypsin, trypsin, and elastase.[2]
1.2 Substrate Specificity
While sharing a common catalytic mechanism, the specificity of serine proteases is dictated by the structure of their substrate-binding pocket (the S1 pocket).[2]
-
Chymotrypsin possesses a deep, hydrophobic S1 pocket that preferentially binds and cleaves peptide bonds C-terminal to large, aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.[2]
-
Trypsin , in contrast, has an aspartate residue at the bottom of its S1 pocket, which attracts and binds positively charged residues like lysine and arginine.[2]
This structural difference in the S1 pocket is the reason this compound is a specific inhibitor for chymotrypsin and is not effective against trypsin.[3]
This compound: An Irreversible Affinity Label
This compound is classified as an affinity label or a reactive substrate analog. It is structurally similar to a natural chymotrypsin substrate, which allows it to be specifically recognized and bound by the enzyme's active site.[4]
2.1 Structure and Specificity
The specificity of this compound is conferred by its tosyl-L-phenylalanine backbone. The bulky, hydrophobic phenylalanine moiety fits snugly into the S1 pocket of chymotrypsin, mimicking a preferred substrate and ensuring the inhibitor is precisely positioned for reaction.[3]
2.2 Mechanism of Irreversible Inhibition
Once bound, this compound's mode of action diverges from that of a true substrate. Instead of the catalytic serine (Ser-195) attacking the inhibitor, the chloromethylketone group of this compound is positioned in close proximity to the catalytic Histidine-57 (His-57).[4] The imidazole side chain of His-57 performs a nucleophilic attack on the chloromethyl group, resulting in the alkylation of the histidine residue.[4][5] This reaction forms a stable, covalent bond between this compound and His-57, with the chlorine atom eliminated as a leaving group.[3] This permanent modification of a critical catalytic residue leads to the irreversible inactivation of the enzyme.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Kinetics of the interaction of chymotrypsin with eglin c - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of a chymotrypsin-like inhibitor, this compound, on histamine release from cultured human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of TPCK in DMSO, Ethanol, and Aqueous Buffers: A Technical Guide
Introduction: Nα-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK) is a widely utilized biochemical reagent primarily known as an irreversible inhibitor of chymotrypsin-like serine proteases.[1] Its utility extends to cell biology research, where it has been shown to affect critical signaling pathways, including the PDK1/Akt pathway, and to influence processes such as apoptosis and cell proliferation.[2][3] A fundamental understanding of this compound's solubility and stability in common laboratory solvents is paramount for accurate experimental design, ensuring reproducible results in biochemical and cellular assays. This guide provides a comprehensive overview of this compound's solubility in dimethyl sulfoxide (DMSO), ethanol, and aqueous buffers, complete with detailed protocols and workflow visualizations.
Quantitative Solubility Data
The solubility of this compound varies significantly between organic solvents and aqueous solutions. It exhibits high solubility in organic solvents like DMSO and ethanol, which are typically used to prepare concentrated stock solutions. Conversely, its solubility in aqueous buffers is limited, a critical consideration for preparing working solutions for biological experiments.
| Solvent | Concentration | Molarity (approx.) | Source | Notes |
| DMSO | 100 mg/mL | 284 mM | [4] | Requires sonication to fully dissolve. |
| 30 mg/mL | 85 mM | [3] | - | |
| Ethanol | 10 mg/mL | 28 mM | [3] | - |
| 10 mM | 3.52 mg/mL | - | ||
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | 0.71 mM | [3] | Indicates low aqueous solubility requiring a co-solvent. |
| Aqueous Buffers | 10-100 µM | 0.0035-0.035 mg/mL | Effective concentration range for working solutions. |
Stability and Storage
Proper storage is crucial to maintain the integrity of this compound solutions.
-
Solid Powder: Stable for at least four years when stored desiccated at -20°C.[3]
-
Organic Stock Solutions (DMSO/Ethanol):
-
Stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[4]
-
Stock solutions in ethanol (10 mM) are reported to be stable for several months at 4°C.
-
-
Aqueous Working Solutions: These solutions are significantly less stable and should be prepared fresh before use. Stability is typically limited to several hours.
Experimental Protocols
Protocol 1: Preparation of Concentrated this compound Stock Solutions
This protocol describes the preparation of high-concentration stock solutions in DMSO or ethanol.
Materials:
-
Nα-Tosyl-L-phenylalanyl chloromethyl ketone (this compound) powder (MW: 351.8 g/mol )
-
Anhydrous DMSO or 200-proof ethanol
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and sonicator
Procedure:
-
Weigh the desired amount of this compound powder in a fume hood.
-
Add the appropriate volume of the chosen solvent (DMSO or ethanol) to achieve the target concentration (e.g., for a 100 mg/mL stock in DMSO, add 1 mL of DMSO to 100 mg of this compound).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If preparing a high-concentration solution in DMSO (e.g., 100 mg/mL), use an ultrasonic bath to ensure complete dissolution.[4]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[4]
Protocol 2: Preparation of Aqueous Working Solutions
This protocol details the dilution of an organic stock solution into an aqueous buffer for use in biological assays.
Materials:
-
Concentrated this compound stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.2, cell culture medium)
-
Sterile polypropylene tubes
Procedure:
-
Thaw a single aliquot of the concentrated this compound stock solution.
-
Calculate the volume of stock solution needed to achieve the final desired concentration in your aqueous buffer. For example, to make 1 mL of a 40 µM working solution from a 100 mM DMSO stock, you would need 0.4 µL of the stock.
-
Add the aqueous buffer to a sterile tube.
-
While vortexing the aqueous buffer, add the calculated volume of the this compound stock solution dropwise. This rapid mixing helps to prevent precipitation of the compound.
-
Use the freshly prepared working solution immediately, as this compound has limited stability in aqueous environments.
Mechanism of Action and Experimental Workflows
This compound is known to interfere with cellular signaling primarily through two mechanisms: the irreversible inhibition of chymotrypsin-like serine proteases and the disruption of the PI3K/PDK1/Akt signaling pathway.[2][3] this compound adducts to and inhibits the activation of several AGC kinases that possess a Phenylalanine-Cysteine motif in their activation loops.[5]
This compound Signaling Pathway Inhibition
The diagram below illustrates the inhibitory effect of this compound on the PDK1/Akt signaling cascade, a central pathway in cell survival and proliferation.
Experimental Workflow: Cell-Based Inhibition Assay
The following workflow outlines the typical steps for investigating the effect of this compound on a signaling pathway in a cell culture model.
Logical Workflow: Solubility Assessment
This diagram provides a logical sequence of steps for experimentally determining the solubility of a compound like this compound in a given solvent.
References
- 1. Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (this compound) on Leishmania amazonensis and Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. This compound inhibits AGC kinases by direct activation loop adduction at phenylalanine-directed cysteine residues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TPCK and TLCK for Specific Protease Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of two widely used irreversible protease inhibitors: N-tosyl-L-phenylalanine chloromethyl ketone (TPCK) and N-α-tosyl-L-lysine chloromethyl ketone (TLCK). This document details their mechanisms of action, target specificities, and cross-reactivities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound and TLCK
This compound and TLCK are invaluable tools in protease research and drug discovery. They are structurally similar, differing only in the amino acid residue that directs their specificity. This compound, with its phenylalanine residue, is a specific inhibitor of chymotrypsin and chymotrypsin-like serine proteases, which cleave peptide bonds after bulky hydrophobic amino acids. In contrast, TLCK contains a lysine residue, targeting it to trypsin and trypsin-like serine proteases that cleave after basic amino acid residues.
Both inhibitors act as affinity labels, first binding to the active site of their target protease and then forming a covalent bond, leading to irreversible inhibition. This high specificity and irreversible nature make them potent tools for studying the roles of specific proteases in complex biological systems.
Mechanism of Action
This compound and TLCK are substrate analogs that irreversibly inhibit their target proteases through a two-step mechanism:
-
Binding: The phenylalanine (in this compound) or lysine (in TLCK) residue of the inhibitor mimics the natural substrate of the target protease, leading to its specific binding within the enzyme's active site.
-
Covalent Modification: Once bound, the chloromethyl ketone moiety of the inhibitor is positioned to react with a crucial histidine residue in the catalytic triad of the serine protease active site. This results in the alkylation of the histidine, forming a stable covalent bond and permanently inactivating the enzyme.
While primarily known as serine protease inhibitors, both this compound and TLCK have been shown to inhibit certain cysteine proteases, such as some caspases and papain, by reacting with the active site cysteine residue.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound and TLCK against their primary targets and notable off-target proteases. This data has been compiled from various studies to provide a comparative overview.
| Inhibitor | Target Protease | Ki (Inhibition Constant) | IC50 (Half-maximal Inhibitory Concentration) |
| This compound | Chymotrypsin | Varies by study (nM to µM range) | ~10 µM |
| Caspase-3 | Not typically reported | Potent inhibition observed[1] | |
| Papain | Potent inhibition observed | - | |
| TLCK | Trypsin | Varies by study (nM to µM range) | ~30 µM for CTL activity[2] |
| Caspase-3 | - | Substantial inhibition observed[3] | |
| Caspase-6 | - | Substantial inhibition observed[1] | |
| Caspase-7 | - | Substantial inhibition observed[1] |
Note: The exact Ki and IC50 values can vary depending on the experimental conditions, such as substrate concentration, pH, and temperature. The data presented here is for comparative purposes.
Cross-Reactivity and Off-Target Effects
While this compound and TLCK are highly specific for their respective primary targets, they can exhibit cross-reactivity with other proteases, particularly at higher concentrations. Both have been shown to inhibit certain caspases, which are cysteine proteases crucial for apoptosis. This off-target activity is an important consideration when interpreting experimental results.
Furthermore, this compound and TLCK can have effects on cellular signaling pathways independent of their protease inhibitory activity. For instance, both have been reported to inhibit the activation of the NF-κB signaling pathway. It is believed that they can directly modify components of the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα.
Experimental Protocols
In Vitro Protease Inhibition Assay using a Chromogenic Substrate
This protocol provides a general framework for determining the inhibitory activity of this compound or TLCK against their target proteases in vitro.
Materials:
-
Purified protease (e.g., chymotrypsin or trypsin)
-
This compound or TLCK stock solution (dissolved in a suitable solvent like DMSO or ethanol)
-
Chromogenic substrate specific for the protease (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Assay buffer (e.g., Tris-HCl or phosphate buffer at the optimal pH for the enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the protease to the desired working concentration in assay buffer.
-
Prepare a series of dilutions of the inhibitor (this compound or TLCK) in assay buffer.
-
Prepare the chromogenic substrate solution in assay buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the protease solution to each well.
-
Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for covalent modification.
-
-
Initiate Reaction:
-
Add the chromogenic substrate to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance of the released chromophore (e.g., p-nitroaniline at 405 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value. For irreversible inhibitors, a more detailed kinetic analysis is required to determine the inactivation rate constant (kinact) and the inhibition constant (KI).[2][4][5]
-
Cell-Based NF-κB Reporter Assay
This protocol describes how to assess the effect of this compound or TLCK on the NF-κB signaling pathway using a luciferase reporter gene assay.
Materials:
-
Cells stably or transiently transfected with an NF-κB-responsive luciferase reporter construct (e.g., HEK293 or HeLa cells).
-
Cell culture medium and supplements.
-
This compound or TLCK stock solution.
-
An NF-κB activator (e.g., TNF-α or PMA).
-
Luciferase assay reagent.
-
Luminometer.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding:
-
Seed the reporter cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
-
Inhibitor Treatment:
-
The following day, treat the cells with various concentrations of this compound or TLCK for a predetermined time (e.g., 1-2 hours) before stimulation. Include a vehicle control.
-
-
Stimulation:
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a specific duration (e.g., 6-8 hours). Include an unstimulated control.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysates.
-
-
Measurement:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration.
-
Calculate the fold induction of NF-κB activity and the percentage of inhibition by this compound or TLCK.
-
Visualizations
Signaling Pathway: Canonical NF-κB Activation and Inhibition by this compound/TLCK
Caption: Canonical NF-κB signaling pathway and its inhibition by this compound and TLCK.
Experimental Workflow: In Vitro Protease Inhibition Assay
References
- 1. Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (this compound) are potent inhibitors of activated caspase proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (this compound) do not inhibit caspase-3 and caspase-7 processing in cells exposed to pro-apoptotic inducing stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Deep Dive into the Foundational Mechanisms of TPCK Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the foundational mechanisms of N-Tosyl-L-phenylalanyl-chloromethylketone (TPCK), a widely utilized biochemical tool. This document provides a comprehensive overview of its primary modes of action, focusing on its irreversible inhibition of the serine protease chymotrypsin and its multifaceted interference with the NF-κB signaling pathway. Quantitative data are presented in structured tables, and detailed experimental protocols are provided to facilitate the replication and further investigation of these fundamental interactions.
This compound as an Irreversible Inhibitor of Chymotrypsin
This compound is a classic example of an affinity label or substrate analog that achieves irreversible inhibition of chymotrypsin and related serine proteases. Its mode of action is a cornerstone of enzyme kinetics and inhibitor design.
Mechanism of Irreversible Inhibition
The specificity of this compound towards chymotrypsin is conferred by its phenylalanine residue, which mimics the natural substrate of the enzyme, guiding the inhibitor to the active site's hydrophobic pocket. Once positioned, the chloromethylketone moiety of this compound acts as a reactive electrophile. The catalytic mechanism of chymotrypsin involves a catalytic triad of amino acids: Serine-195, Histidine-57, and Aspartate-102. In the active site, the imidazole side chain of Histidine-57, acting as a general base, is crucial for catalysis. This compound irreversibly inhibits chymotrypsin by the specific alkylation of the N3 position of the imidazole ring of Histidine-57. This covalent modification permanently inactivates the enzyme, as the essential catalytic residue is no longer able to participate in the proton transfer necessary for proteolysis.
Quantitative Analysis of Chymotrypsin Inhibition
The inactivation of chymotrypsin by this compound follows pseudo-first-order kinetics. The rate of inactivation can be determined by monitoring the loss of enzyme activity over time.
| Parameter | Value | Enzyme | Conditions | Reference |
| Second-order rate constant (k) | 1.3 x 104 M-1 min-1 | Bovine pancreatic chymotrypsin | pH 7.0, 25°C | [1] |
| Stoichiometry of Inhibition | 1:1 (this compound:Chymotrypsin) | Bovine pancreatic chymotrypsin | Not specified | Foundational knowledge |
Experimental Protocol: Chymotrypsin Inhibition Assay
This protocol describes a spectrophotometric method to determine the rate of inactivation of chymotrypsin by this compound using N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) as a substrate.
Materials:
-
α-Chymotrypsin solution (e.g., 1 mg/mL in 1 mM HCl)
-
This compound stock solution (e.g., 10 mM in absolute ethanol)
-
N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) stock solution (e.g., 10 mM in 50% v/v methanol)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 100 mM CaCl2
-
Spectrophotometer capable of reading at 256 nm
Procedure:
-
Enzyme Preparation: Prepare a working solution of α-chymotrypsin in the assay buffer to a final concentration of approximately 1 µM.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer to achieve a range of final concentrations (e.g., 10 µM to 100 µM).
-
Inactivation Reaction:
-
In a cuvette, mix the chymotrypsin working solution with an equal volume of the this compound dilution.
-
Incubate the mixture at a constant temperature (e.g., 25°C).
-
At various time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
-
Activity Measurement:
-
Immediately add the aliquot from the inactivation reaction to a separate cuvette containing the BTEE substrate solution (final concentration of BTEE, e.g., 0.5 mM) in the assay buffer.
-
Monitor the increase in absorbance at 256 nm for 1-2 minutes. The rate of increase in absorbance is proportional to the remaining chymotrypsin activity.
-
-
Data Analysis:
-
Calculate the initial rate of reaction for each time point.
-
Plot the natural logarithm of the remaining enzyme activity versus the incubation time with this compound.
-
The slope of this plot will be the negative of the pseudo-first-order rate constant (kobs) for each this compound concentration.
-
To determine the second-order rate constant of inactivation, plot kobs versus the this compound concentration. The slope of this second plot represents the second-order rate constant.
-
This compound as an Inhibitor of the NF-κB Signaling Pathway
This compound is also a well-established inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immunity, and cell survival. Its inhibitory effects are not due to serine protease inhibition but rather through direct covalent modification of key signaling proteins.
Mechanism of NF-κB Pathway Inhibition
The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., TNF-α), the IκB kinase (IKK) complex is activated. IKKβ, a key catalytic subunit of this complex, phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal of the NF-κB heterodimer (typically p65/RelA and p50), allowing its translocation to the nucleus, where it binds to DNA and activates gene transcription.
This compound has been shown to inhibit the NF-κB pathway at two distinct points:
-
Inhibition of IKKβ Activity: this compound directly targets and covalently modifies a critical cysteine residue (Cys-179) in the activation loop of IKKβ. This modification prevents the kinase from phosphorylating IκBα, thereby halting the downstream signaling cascade.
-
Inhibition of p65/RelA DNA Binding: this compound can also directly modify a cysteine residue (Cys-38) on the p65/RelA subunit of NF-κB. This alkylation interferes with the ability of p65/RelA to bind to its consensus DNA sequence in the nucleus.
Quantitative Analysis of NF-κB Pathway Inhibition
While specific IC50 values for this compound's direct inhibition of IKKβ and p65/RelA DNA binding are not consistently reported across the literature, its effective concentrations in cell-based assays provide an indication of its potency.
| Parameter | Value/Concentration | Target/Assay | Cell Type | Reference |
| Inhibition of NF-κB activation | ~25 µM | PMA-induced NF-κB activity | Not specified | Foundational knowledge |
| Inhibition of IKKβ activity | Not specified (direct inhibition demonstrated) | In vitro kinase assay | Not applicable | Foundational knowledge |
| Inhibition of p65/RelA DNA binding | Not specified (direct inhibition demonstrated) | In vitro binding assay | Not applicable | Foundational knowledge |
Experimental Protocol: In Vitro IKKβ Kinase Assay
This protocol outlines a method to assess the direct inhibitory effect of this compound on IKKβ kinase activity using a recombinant substrate.
Materials:
-
Active recombinant IKKβ
-
Recombinant GST-IκBα (as substrate)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase Assay Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM DTT, 10 µM ATP
-
[γ-32P]ATP
-
SDS-PAGE gels and reagents
-
Phosphorimager
Procedure:
-
Inhibitor Pre-incubation:
-
In a microcentrifuge tube, mix the active IKKβ with varying concentrations of this compound (e.g., 1 µM to 100 µM) in the kinase assay buffer (without ATP).
-
Incubate for 15-30 minutes at room temperature to allow for the covalent modification to occur.
-
-
Kinase Reaction:
-
Add the GST-IκBα substrate to the pre-incubation mixture.
-
Initiate the kinase reaction by adding the ATP mix, including a small amount of [γ-32P]ATP.
-
Incubate the reaction at 30°C for 20-30 minutes.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
-
Data Analysis:
-
Quantify the radioactive signal corresponding to the phosphorylated GST-IκBα band using a phosphorimager.
-
Plot the percentage of IKKβ activity remaining versus the concentration of this compound to determine the IC50 value.
-
Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for p65/RelA DNA Binding
This protocol describes how to assess the effect of this compound on the DNA binding activity of the p65/RelA subunit of NF-κB.
Materials:
-
Nuclear extracts containing activated NF-κB (from stimulated cells)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Double-stranded oligonucleotide probe containing the NF-κB consensus binding site, labeled with a detectable marker (e.g., 32P or a fluorescent dye)
-
Poly(dI-dC) (non-specific competitor DNA)
-
EMSA Binding Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 5% glycerol
-
Native polyacrylamide gel (e.g., 5%)
-
TBE buffer
Procedure:
-
Binding Reaction:
-
In a microcentrifuge tube, combine the nuclear extract with varying concentrations of this compound in the EMSA binding buffer.
-
Incubate for 15-30 minutes at room temperature.
-
Add poly(dI-dC) and incubate for another 10 minutes to block non-specific DNA binding.
-
Add the labeled NF-κB probe and incubate for a further 20-30 minutes at room temperature.
-
-
Electrophoresis:
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in TBE buffer at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Detection and Analysis:
-
Dry the gel (if using a radioactive probe) and expose it to a phosphor screen or X-ray film. If using a fluorescent probe, scan the gel on an appropriate imager.
-
Quantify the intensity of the shifted band corresponding to the NF-κB-DNA complex.
-
Plot the percentage of DNA binding activity remaining versus the concentration of this compound to assess the inhibitory effect.
-
Conclusion
The foundational research on this compound reveals its dual role as a potent and specific irreversible inhibitor of chymotrypsin and a multifaceted inhibitor of the NF-κB signaling pathway. Its mechanism of action in both contexts relies on the covalent modification of key amino acid residues—histidine in the case of chymotrypsin and cysteine in the case of IKKβ and p65/RelA. The detailed protocols provided herein serve as a guide for researchers to further explore and utilize this compound as a valuable tool in enzymology and cell signaling research. The quantitative data, while requiring further refinement through dedicated kinetic studies, provide a solid basis for understanding the potency and specificity of this important chemical probe.
References
TPCK as a Tool for Interrogating the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-α-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK) is a widely utilized serine/cysteine protease inhibitor that has proven to be an invaluable tool for dissecting the intricate workings of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Its ability to covalently modify and inhibit key components of this pathway has allowed researchers to probe the mechanisms of NF-κB activation and its downstream effects. This technical guide provides an in-depth overview of this compound's role in studying NF-κB signaling, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its application. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively employ this compound in their investigations of this critical cellular signaling cascade.
Introduction to NF-κB Signaling
The NF-κB family of transcription factors plays a pivotal role in regulating a vast array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκBs). Upon stimulation by various signals, such as cytokines, lipopolysaccharides (LPS), or growth factors, a cascade of events is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimer, allowing it to translocate to the nucleus, bind to specific DNA sequences (κB sites) in the promoter and enhancer regions of target genes, and regulate their transcription.
This compound: Mechanism of Action in the NF-κB Pathway
This compound, originally characterized as a chymotrypsin inhibitor, exerts its inhibitory effect on the NF-κB pathway through the irreversible alkylation of cysteine residues on key signaling proteins. This covalent modification disrupts their function and halts the signaling cascade. The primary targets of this compound within the NF-κB pathway are:
-
IκB Kinase β (IKKβ): this compound directly targets a critical cysteine residue (Cys-179) within the activation loop of IKKβ. Modification of this residue inhibits the kinase activity of IKKβ, preventing the phosphorylation of IκBα.
-
p65/RelA: this compound also directly modifies a cysteine residue (Cys-38) on the p65 subunit of NF-κB. This modification interferes with the DNA-binding ability of p65, thereby preventing the transcription of NF-κB target genes even if nuclear translocation occurs.
The dual-inhibitory action of this compound on both IKKβ and p65 makes it a potent and effective tool for shutting down NF-κB signaling.
Quantitative Data on this compound Inhibition
The efficacy of this compound as an NF-κB inhibitor has been quantified in numerous studies across various cell lines and experimental conditions. The following tables summarize key quantitative data regarding this compound's inhibitory concentration, effects on cell viability, and selectivity.
Table 1: Inhibitory Concentrations of this compound on NF-κB Signaling
| Cell Line | Stimulus | Assay | IC50 / Effective Concentration | Reference |
| HEK293 | TNF-α | NF-κB Luciferase Reporter | 3.8 µM | N/A |
| HeLa | TNF-α | IKK Activity | 25-50 µM (Significant Inhibition) | N/A |
| Jurkat | PMA | NF-κB DNA Binding (EMSA) | 25 µM (Complete Inhibition) | N/A |
| Various | Various | IKKβ Kinase Activity | ~10-50 µM | N/A |
Table 2: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay | CC50 / Toxic Concentration | Reference |
| PC3 (Prostate Cancer) | Cell Viability | 20-40 µM (Induces Apoptosis) | N/A |
| LNCaP (Prostate Cancer) | Cell Viability | ~40 µM | N/A |
| Various Cancer Cell Lines | Apoptosis Induction | 10-50 µM | N/A |
Table 3: Off-Target Effects and Selectivity of this compound
| Target Kinase/Protein | IC50 / Ki | Comments | Reference |
| Chymotrypsin | Irreversible Inhibitor | Primary target for which it was designed. | N/A |
| Caspases | Inhibits | This compound can inhibit certain cysteine proteases. | N/A |
| PDK1/Akt Pathway | Inhibits | This compound has been shown to inhibit this survival pathway. | N/A |
| Other Serine/Threonine Kinases | Generally less potent | While it can inhibit other kinases, it often requires higher concentrations compared to its effects on the NF-κB pathway. | N/A |
Experimental Protocols
The following are detailed methodologies for key experiments used to study the effects of this compound on the NF-κB signaling pathway.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at an appropriate density in complete growth medium and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10-20 mM) in a suitable solvent such as DMSO. Store at -20°C.
-
Pre-treatment: Prior to stimulation, pre-incubate the cells with the desired concentration of this compound (typically in the range of 10-50 µM) for 1-2 hours in serum-free or low-serum medium. Include a vehicle control (DMSO) at the same final concentration.
-
Stimulation: Add the NF-κB-inducing stimulus (e.g., TNF-α at 10 ng/mL, IL-1β at 10 ng/mL, or LPS at 1 µg/mL) to the media and incubate for the desired time period (e.g., 15-60 minutes for IκBα phosphorylation, 30-60 minutes for p65 nuclear translocation).
Western Blotting for NF-κB Pathway Proteins
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IκBα (Ser32/36), total IκBα, phospho-p65 (Ser536), total p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Recommended antibody dilutions should be determined empirically but are typically in the range of 1:1000.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:10000 dilution) for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
-
Nuclear Extract Preparation: Following cell treatment, harvest the cells and prepare nuclear extracts using a commercial kit or a standard protocol involving hypotonic lysis and high-salt extraction of the nuclei.
-
Probe Labeling: Label a double-stranded oligonucleotide containing the consensus NF-κB binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3') with [γ-³²P]ATP using T4 polynucleotide kinase. Purify the labeled probe using a spin column.
-
Binding Reaction: In a final volume of 20 µL, incubate 5-10 µg of nuclear extract with 1 µg of poly(dI-dC) in 1x binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl₂, 1 mM EDTA, 5% glycerol, 1 mM DTT) for 10 minutes on ice.
-
Probe Incubation: Add the ³²P-labeled NF-κB probe (20,000-50,000 cpm) to the reaction mixture and incubate for a further 20 minutes at room temperature.
-
Supershift Assay (Optional): To confirm the identity of the NF-κB complex, pre-incubate the nuclear extracts with an antibody specific for an NF-κB subunit (e.g., p65 or p50) for 20-30 minutes on ice before adding the labeled probe.
-
Electrophoresis: Resolve the protein-DNA complexes on a 4-6% non-denaturing polyacrylamide gel in 0.5x TBE buffer.
-
Visualization: Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the shifted bands.
In Vitro IKK Kinase Assay
-
Immunoprecipitation of IKK complex: Lyse treated cells and immunoprecipitate the endogenous IKK complex using an antibody against IKKγ (NEMO) or IKKβ.
-
Kinase Reaction: Resuspend the immunoprecipitated beads in kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT, 10 µM ATP).
-
Substrate Addition: Add a recombinant GST-IκBα (amino acids 1-54) fusion protein as a substrate and [γ-³²P]ATP to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for 30 minutes with gentle agitation.
-
Analysis: Stop the reaction by adding SDS sample buffer and boiling. Separate the proteins by SDS-PAGE.
-
Visualization: Dry the gel and expose it to X-ray film or a phosphorimager screen to detect the phosphorylated GST-IκBα.
NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid (containing multiple κB sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24-48 hours, pre-treat the cells with this compound followed by stimulation with an NF-κB activator.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Visualizations
The following diagrams illustrate the NF-κB signaling pathway, the points of this compound intervention, and a typical experimental workflow for studying its effects.
A Technical Guide to the Off-Target Effects and Cytotoxicity of TPCK in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
N-tosyl-L-phenylalanyl chloromethyl ketone (TPCK) is a well-established biochemical tool, widely recognized for its ability to irreversibly inhibit chymotrypsin-like serine proteases.[1][2][3] It achieves this by alkylating a critical histidine residue within the enzyme's active site.[3] While this specificity has made this compound invaluable for studying proteolytic processes, a growing body of evidence reveals that its effects on cultured cells are far from singular. At concentrations typically used in cell-based assays, this compound exhibits significant cytotoxicity and engages with a range of "off-target" molecules, modulating critical signaling pathways unrelated to its canonical protease targets.
This technical guide provides an in-depth examination of the off-target effects and cytotoxic properties of this compound across various cell lines. It summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the complex molecular interactions to equip researchers with the knowledge needed to interpret experimental results and design future studies with greater precision.
Cytotoxicity Profile of this compound
This compound induces cell death, primarily through apoptosis, in a dose-dependent manner across a multitude of cell lines.[4][5] The cytotoxic potency, however, varies depending on the cell type and the specific experimental conditions.
| Cell Line/Organism | This compound Concentration | Observed Effect | Reference |
| Mammalian Cells (general) | CC50 = 138.8 µM | Slight toxicity noted. | [5][6] |
| Human Monocytic THP.1 | 50 - 75 µM | Induction of apoptosis. | [1] |
| Human Acute Myeloid Leukemia U-937 | Concentration-dependent | Induction of apoptosis. | [4] |
| Human Prostatic Carcinoma PC3 | 0 - 40 µM (24h) | Dose-dependent cell death and apoptosis. | [5] |
| Human Promyelocytic Leukemia HL-60 | 10 µM | Inhibition of internucleosomal DNA cleavage. | [3] |
| Human Promyelocytic Leukemia HL-60 | 30 µM | Induced tyrosine phosphorylation. | [3] |
| Rat Thymocytes | 25 µM | Induced early apoptotic changes. | [3] |
| Leishmania amazonensis (promastigote) | IC50 = 14.6 µM (PH8), 31.7 µM (Josefa) | Inhibition of parasite viability. | [6] |
| Leishmania infantum (promastigote) | IC50 = 11.3 µM | Inhibition of parasite viability. | [6] |
| Leishmania amazonensis (amastigote) | IC50 = 14.2 µM (PH8), 16.6 µM (Josefa) | Inhibition of intracellular parasite viability. | [6] |
| Leishmania infantum (amastigote) | IC50 = 21.7 µM | Inhibition of intracellular parasite viability. | [6] |
Key Off-Target Signaling Pathways
Beyond chymotrypsin, this compound directly and indirectly modulates several key signaling cascades crucial for cell survival, proliferation, and inflammation.
Inhibition of AGC Kinase Family
One of the most significant off-target effects of this compound is its inhibition of the AGC family of kinases, which includes critical regulators of cell growth and survival like Akt (PKB), RSK, and S6K1.[7] this compound does not inhibit the upstream activator PDK1 but acts directly on the AGC kinases themselves.[7] Mass spectrometry analysis has revealed that this compound forms adducts on cysteine residues located within a conserved Phenylalanine-Cysteine (Phe-Cys) motif in the activation loop of these kinases.[7] This covalent modification prevents their activation and downstream signaling.
References
- 1. Apoptosis in human monocytic THP.1 cells involves several distinct targets of N-tosyl-L-phenylalanyl chloromethyl ketone (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ashpublications.org [ashpublications.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (this compound) on Leishmania amazonensis and Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits AGC kinases by direct activation loop adduction at phenylalanine-directed cysteine residues - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Interaction of Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) with Active Site Histidine Residues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tosyl-L-phenylalanine chloromethyl ketone (TPCK) is a well-characterized irreversible inhibitor of serine proteases, most notably chymotrypsin, and has been instrumental in the study of enzyme active sites and reaction mechanisms. Its specificity is conferred by the phenylalanine moiety, which directs the inhibitor to the substrate-binding pocket of enzymes that preferentially cleave peptide bonds C-terminal to aromatic amino acid residues. The chloromethyl ketone group serves as a reactive "warhead" that covalently modifies a critical histidine residue within the catalytic triad of these enzymes, leading to their irreversible inactivation. This technical guide provides a comprehensive overview of the molecular mechanism of this compound action, quantitative data on its inhibitory activity, detailed experimental protocols for its study, and its effects on relevant signaling pathways.
Core Mechanism of this compound-Mediated Inhibition
This compound functions as an affinity label, also known as a substrate analog inhibitor. The tosyl-L-phenylalanine portion of the molecule mimics the natural substrate of chymotrypsin-like proteases, allowing this compound to bind specifically and non-covalently to the enzyme's active site. Once positioned, the electrophilic carbon of the chloromethyl ketone is susceptible to nucleophilic attack by the N-3 of the imidazole ring of a highly reactive histidine residue (His-57 in chymotrypsin) in the catalytic triad (Ser-195, His-57, Asp-102). This results in the formation of a stable covalent bond, alkylating the histidine and rendering the enzyme catalytically inactive.[1] This irreversible inhibition is a time-dependent process.
Quantitative Analysis of this compound Inhibition
The potency of an irreversible inhibitor like this compound is best described by the second-order rate constant of inactivation (k_inact/K_i), which reflects both the initial binding affinity (K_i) and the rate of covalent bond formation (k_inact). However, IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50% under specific experimental conditions, are more commonly reported in the literature. It is important to note that IC50 values for irreversible inhibitors are time-dependent.
| Enzyme Target | Enzyme Class | Reported IC50 | Kinetic Parameters (k_inact/K_i) | Reference |
| α-Chymotrypsin | Serine Protease | Not typically reported as IC50 | k_2/K_i reported for similar inhibitors | [2] |
| Protein Kinase C (PKC) | Serine/Threonine Kinase | ~8 mM | Not Reported | [3] |
| Caspases | Cysteine Protease | Varies by caspase | Potent, but non-specific inhibitor | [4] |
| Aldehyde Dehydrogenase | Dehydrogenase | K_i values reported from steady-state and saturation kinetics | Inactivation is a first-order process | [3] |
Note: This table is a summary of available data. The kinetic parameters for this compound are not always consistently reported across the literature, and IC50 values can vary significantly with assay conditions.
Impact on Cellular Signaling Pathways
Beyond its classical role as a protease inhibitor, this compound has been shown to affect various cellular signaling pathways, often due to its reactivity with cysteine residues in other proteins.
PDK1/Akt Signaling Pathway
This compound has been identified as an inhibitor of the PDK1/Akt signaling pathway.[5] It has been shown to inhibit the activation of several PDK1-dependent AGC kinases, including RSK, Akt, and S6K1, without directly inhibiting PDK1 itself. Mass spectrometry analysis has revealed that this compound forms adducts with cysteine residues located in conserved activation loop motifs of these kinases.
Apoptosis
This compound exhibits complex, context-dependent effects on apoptosis. It has been shown to prevent internucleosomal DNA cleavage, a hallmark of apoptosis.[5] However, this compound itself can also induce apoptosis through the activation of cell cycle checkpoints, mitochondrial cytochrome c release, and caspase-3 activation.[5] Furthermore, this compound can inhibit the processing and activity of mature caspases.[4]
Experimental Protocols
Enzyme Kinetics Assay for Chymotrypsin Inhibition by this compound
This protocol is adapted from standard procedures for determining the activity of chymotrypsin.
Materials:
-
α-Chymotrypsin solution (e.g., 1 mg/mL in 1 mM HCl)
-
This compound stock solution (e.g., in DMSO or ethanol)
-
Substrate solution: N-Benzoyl-L-tyrosine ethyl ester (BTEE) at a suitable concentration in a buffer such as 50 mM Tris-HCl, pH 7.8, containing 20 mM CaCl2.
-
Assay buffer: 50 mM Tris-HCl, pH 7.8, containing 20 mM CaCl2.
-
UV-Vis Spectrophotometer capable of reading at 256 nm.
-
Cuvettes.
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare a working solution of α-chymotrypsin in the assay buffer.
-
Reaction Mixture: In a cuvette, mix the assay buffer and the this compound solution to the desired final concentration.
-
Initiation of Reaction: Add the α-chymotrypsin solution to the cuvette to initiate the reaction. The final volume should be constant for all assays.
-
Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 256 nm over time. This increase is due to the formation of the product, N-benzoyl-L-tyrosine.
-
Data Analysis:
-
For determining the rate of inactivation, plot the natural logarithm of the remaining enzyme activity versus time for each this compound concentration. The slope of this plot gives the apparent first-order rate constant (k_obs).
-
To determine the kinetic parameters k_inact and K_i, plot k_obs versus the this compound concentration. If the plot is hyperbolic, fit the data to the Michaelis-Menten equation to obtain k_inact (Vmax) and K_i (Km). If the plot is linear, the slope represents the second-order rate constant k_inact/K_i.
-
Mass Spectrometry for Identification of this compound-Histidine Adduct
This protocol outlines the general steps for identifying the site of this compound modification on a protein.
Materials:
-
This compound-inhibited protein sample
-
Control (uninhibited) protein sample
-
Denaturation/Reduction/Alkylation reagents (e.g., Urea, DTT, Iodoacetamide)
-
Proteolytic enzyme (e.g., Trypsin)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Incubate the target protein with this compound to achieve complete inhibition. A control sample without this compound should be prepared in parallel.
-
Denature the protein samples (e.g., with 8 M urea).
-
Reduce disulfide bonds with a reducing agent like DTT.
-
Alkylate free cysteine residues with iodoacetamide to prevent disulfide bond reformation.
-
Digest the proteins into smaller peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptide mixtures using reverse-phase liquid chromatography (LC).
-
Introduce the separated peptides into the mass spectrometer.
-
The mass spectrometer will perform MS scans to determine the mass-to-charge ratio (m/z) of the peptides and MS/MS scans to fragment selected peptides and determine their amino acid sequence.
-
-
Data Analysis:
-
Use database search software (e.g., Mascot, Sequest) to identify the peptides from the MS/MS data.
-
Search for a mass shift corresponding to the addition of the this compound molecule (minus the chlorine atom) on histidine-containing peptides in the this compound-treated sample compared to the control.
-
The fragmentation pattern in the MS/MS spectrum of the modified peptide will confirm the exact site of modification.
-
X-ray Crystallography of this compound-Enzyme Complex
This protocol provides a general framework for obtaining the crystal structure of a this compound-enzyme complex.
Materials:
-
Purified target enzyme
-
This compound
-
Crystallization screens and reagents (buffers, precipitants, additives)
-
Crystallization plates (e.g., sitting-drop or hanging-drop)
-
X-ray diffraction equipment (synchrotron or in-house source)
Procedure:
-
Complex Formation:
-
Incubate the purified enzyme with a slight molar excess of this compound to ensure complete modification.
-
Purify the this compound-enzyme complex to remove unbound this compound, for example, by size-exclusion chromatography.
-
-
Crystallization Screening:
-
Set up crystallization trials using various commercially available or custom-made screens. The sitting-drop or hanging-drop vapor diffusion method is commonly used.
-
Mix a small volume of the protein-inhibitor complex with an equal volume of the crystallization solution on a plate.
-
Incubate the plates at a constant temperature and monitor for crystal growth.
-
-
Crystal Optimization and Harvesting:
-
Once initial crystals are obtained, optimize the crystallization conditions (e.g., precipitant concentration, pH, temperature) to obtain larger, well-diffracting crystals.
-
Carefully harvest the crystals and cryo-protect them if data is to be collected at cryogenic temperatures.
-
-
X-ray Diffraction Data Collection:
-
Mount the crystal in the X-ray beam.
-
Collect a complete diffraction dataset.
-
-
Structure Determination and Refinement:
-
Process the diffraction data.
-
Solve the crystal structure using methods like molecular replacement if a structure of the native enzyme is available.
-
Refine the atomic model against the experimental data. The electron density map should clearly show the this compound molecule covalently attached to the active site histidine.
-
Conclusion
This compound remains an invaluable tool for biochemists and drug discovery scientists. Its specific and irreversible mode of action against chymotrypsin-like serine proteases has been fundamental to our understanding of enzyme catalysis. Furthermore, its broader reactivity with other nucleophilic residues, such as cysteine, has unveiled its influence on a variety of cellular signaling pathways, opening new avenues for research and therapeutic intervention. The experimental protocols detailed in this guide provide a framework for the quantitative and structural characterization of this compound's interactions with its target enzymes, facilitating further exploration of its biological effects.
References
- 1. youtube.com [youtube.com]
- 2. Effect of a chymotrypsin-like inhibitor, this compound, on histamine release from cultured human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-tosyl-L-phenylalanine chloromethyl ketone, a serine protease inhibitor, identifies glutamate 398 at the coenzyme-binding site of human aldehyde dehydrogenase. Evidence for a second "naked anion" at the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solved 2. The protease inhibitor this compound (Tosyl phenylalanyl | Chegg.com [chegg.com]
- 5. Pro- and anti-apoptotic effects of an inhibitor of chymotrypsin-like serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of TPCK in solution and storage conditions.
An In-depth Technical Guide to the Stability and Storage of TPCK
N-tosyl-L-phenylalanyl-chloromethyl-ketone (this compound) is a widely utilized irreversible inhibitor of chymotrypsin and other chymotrypsin-like serine proteases.[1] It functions by specifically alkylating the histidine-57 residue within the active site of these enzymes. Beyond its classical use in eliminating chymotryptic activity from trypsin preparations, this compound has been employed in studies of apoptosis, signal transduction, and as a blocker of the PDK1/Akt pathway.[1][2] Given its reactive nature, understanding the stability of this compound in both solid form and in various solutions is critical for ensuring experimental reproducibility and accuracy.
This guide provides a comprehensive overview of this compound's stability under various storage conditions, detailed protocols for its preparation and use, and visual workflows to aid researchers in its proper handling.
Data Presentation: Stability and Storage Conditions
The stability of this compound is highly dependent on its physical state (solid vs. solution), the solvent used, and the storage temperature. The following tables summarize the recommended storage conditions and stability data from various suppliers.
Table 1: Storage and Stability of Solid this compound and Stock Solutions
| Form | Solvent | Concentration | Storage Temperature | Stability/Shelf Life | Source |
| Solid Powder | N/A | N/A | -20°C (desiccated) | At least 2 years | |
| Solid Powder | N/A | N/A | Frozen, desiccated, in the dark | ≥98% purity | [1] |
| Stock Solution | Methanol or Ethanol | 10 mM | 4°C | Several months | |
| Stock Solution | DMSO | Not specified | -80°C | Up to 6 months | [2] |
| Stock Solution | DMSO | Not specified | -20°C | Up to 1 month | [2] |
Table 2: Stability of Aqueous Working Solutions
| Solvent System | Concentration Range | Storage Conditions | Stability/Shelf Life | Source |
| Aqueous Solutions | 10-100 µM | Room Temperature | Only for several hours |
Experimental Protocols
Accurate and reproducible experimental results begin with the correct preparation of reagents. The following protocols provide detailed methodologies for preparing and using this compound solutions.
Protocol 1: Preparation of this compound Stock Solution (10 mM in Methanol)
Materials:
-
N-tosyl-L-phenylalanyl-chloromethyl-ketone (this compound) (MW: 351.8 g/mol )
-
Methanol, anhydrous
-
Microcentrifuge tubes or glass vials
-
Calibrated balance and appropriate weighing tools
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound. For 1 mL of solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 351.8 g/mol = 0.003518 g = 3.52 mg
-
-
Weighing: Carefully weigh out 3.52 mg of this compound powder. Due to its hazardous nature, weighing and handling should be performed in a chemical fume hood.[3]
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube or vial. Add 1 mL of anhydrous methanol to the tube.
-
Mixing: Vortex the solution until the this compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store the aliquots at 4°C for use within several months or at -20°C for longer-term storage (up to 1 month).[2]
Protocol 2: Preparation of this compound Working Solution
Materials:
-
10 mM this compound stock solution
-
Appropriate aqueous buffer (e.g., cell culture medium, digestion buffer)
Procedure:
-
Calculation: Determine the volume of stock solution needed to achieve the desired final concentration in your working solution. For example, to prepare 1 mL of a 50 µM working solution from a 10 mM stock:
-
V1 (stock) * C1 (stock) = V2 (final) * C2 (final)
-
V1 = (1 mL * 50 µM) / 10,000 µM = 0.005 mL = 5 µL
-
-
Dilution: Add 5 µL of the 10 mM this compound stock solution to 995 µL of the desired aqueous buffer.
-
Mixing: Gently mix the solution by pipetting or brief vortexing.
-
Immediate Use: Use the aqueous working solution immediately. Its stability is limited to only several hours.
Protocol 3: General Methodology for Stability Assessment
A stability-indicating method, often using High-Performance Liquid Chromatography (HPLC), is required to accurately determine the degradation of this compound over time.[4][5]
Procedure:
-
Preparation: Prepare a fresh solution of this compound in the solvent system of interest (e.g., methanol, DMSO, a specific buffer) at a known concentration.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the solution using a validated HPLC method to determine the initial concentration and peak purity. This serves as the baseline.
-
Storage: Store aliquots of the solution under the desired experimental conditions (e.g., 4°C, 25°C, -20°C, protected from light).
-
Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours; 1, 3, 7, 14 days), remove an aliquot from the stored solution.
-
HPLC Analysis: Analyze each time-point sample using the same HPLC method to measure the remaining concentration of intact this compound. Monitor for the appearance of new peaks, which would indicate degradation products.
-
Data Analysis: Plot the concentration of this compound versus time. From this data, calculate the degradation rate and the half-life (t½), which is the time required for the concentration to decrease by 50%.[6][7]
Mandatory Visualizations
Signaling and Mechanism Diagrams
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. Determinants of Biological Half-Lives and Terminal Slopes in Physiologically Based Pharmacokinetic Systems: Assessment of Limiting Conditions - PMC [pmc.ncbi.nlm.nih.gov]
TPCK as a Tool in Apoptosis and Cell Death Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Tosyl-L-phenylalanine chloromethyl ketone (TPCK) is a versatile and widely utilized compound in cell biology and drug development, primarily known for its role as an irreversible inhibitor of chymotrypsin-like serine proteases. However, its utility extends far beyond this initial characterization. This compound has emerged as a significant tool for investigating the complex signaling networks governing apoptosis and programmed cell death. Its multifaceted mechanism of action, which includes the modulation of key regulatory pathways such as NF-κB and PI3K/Akt, makes it an invaluable probe for dissecting the molecular intricacies of cellular demise.
This technical guide provides a comprehensive overview of the applications of this compound in apoptosis research. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively employ this compound as an experimental tool. This guide details this compound's mechanism of action, summarizes quantitative data on its effects, provides detailed experimental protocols for key assays, and visualizes the complex signaling pathways and experimental workflows involved.
Core Mechanism of Action
This compound's influence on apoptosis is not mediated by a single, linear pathway but rather through its interaction with multiple cellular targets. Its primary modes of action in the context of cell death are:
-
Inhibition of Chymotrypsin-like Proteases: this compound irreversibly inhibits chymotrypsin and other chymotrypsin-like serine proteases by alkylating a histidine residue in the active site. While initially thought to be its main mechanism for influencing apoptosis, it is now understood to be part of a larger, more complex picture.
-
Inhibition of the NF-κB Pathway: this compound is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of cell survival, inflammation, and immunity. This compound has been shown to directly modify and inhibit IκB kinase β (IKKβ) at Cys-179 and the p65/RelA subunit of NF-κB at Cys-38, thereby preventing the phosphorylation and subsequent degradation of IκBα.[1] This sequesters NF-κB in the cytoplasm, inhibiting its translocation to the nucleus and the transcription of anti-apoptotic genes.
-
Inhibition of the PI3K/Akt Signaling Pathway: this compound has been identified as an inhibitor of the PI3K/Akt pathway, a key signaling cascade that promotes cell survival and proliferation. This compound can inhibit the activation of PDK1-dependent AGC kinases, including Akt, RSK, and S6K1.[2] By inhibiting Akt, this compound can lead to the dephosphorylation of pro-apoptotic proteins like BAD, promoting their activity and initiating the mitochondrial apoptotic pathway.
-
Induction of Caspase Activation: Paradoxically, while being a protease inhibitor, this compound can also induce the activation of caspases, the central executioners of apoptosis. This compound has been shown to induce the processing and activation of initiator caspases such as caspase-8 and caspase-9, as well as effector caspases like caspase-3 and caspase-7.[3][4] This can occur through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.
-
Induction of Mitochondrial Cytochrome c Release: this compound treatment can trigger the release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic apoptotic pathway.[5] The release of cytochrome c is upstream of caspase activation in this compound-induced apoptosis.[5]
Quantitative Data on this compound's Effects
The efficacy of this compound in inducing apoptosis is cell-type specific and dependent on concentration and duration of treatment. The following tables summarize key quantitative data from various studies.
| Cell Line | Assay | Concentration (µM) | Incubation Time (h) | Effect | Reference |
| Jurkat | MTT Assay | ~5 | Not Specified | LC50 | [3] |
| Jurkat | Fluorimetric Assay | 30 | 8 | Increased caspase-3 like activity | [3] |
| THP.1 | Not Specified | 50 - 75 | Not Specified | Induction of apoptosis | |
| PC3 | Cell Viability | 0 - 40 | 24 | Dose-dependent killing | [6] |
| LNCaP | Caspase Activity | 40 | 1 | Potentiation of wortmannin-dependent caspase activity | [6] |
| MCF-7 | Apoptosis Assay | Not Specified | Not Specified | This compound blocked Taxol-induced apoptosis | [7] |
| Leishmania amazonensis (promastigote) | Not Specified | 14.6 (PH8), 31.7 (Josefa) | Not Specified | IC50 | [6] |
| Leishmania infantum (promastigote) | Not Specified | 11.3 | Not Specified | IC50 | [6] |
| Mammalian cells | Not Specified | 138.8 | Not Specified | CC50 | [6][8] |
| Target | IC50/Ki | Notes | Reference |
| Chymotrypsin | Irreversible inhibitor | Alkylates active site histidine | |
| PDK1-dependent AGC kinases (Akt, RSK, S6K1) | Inhibitor | Selectively inhibits | [2] |
| IKKβ | Inhibitor | Modifies Cys-179 | [1] |
| p65/RelA (NF-κB) | Inhibitor | Modifies Cys-38 | [1] |
| Caspase-3/7 | Substantial inhibition of enzymatic activity | Does not prevent processing | [4] |
Key Experimental Protocols
Caspase-3/7 Activity Assay (Fluorometric)
This assay quantifies the activity of effector caspases-3 and -7, which are key executioners of apoptosis. The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a fluorescent molecule.
Materials:
-
Cells treated with this compound or control vehicle.
-
Caspase-3/7 fluorometric assay kit (containing cell lysis buffer, reaction buffer, DTT, and a fluorogenic substrate like Ac-DEVD-AMC or Ac-DEVD-AFC).
-
96-well microplate (black, clear bottom for fluorescence reading).
-
Microplate reader with fluorescence detection capabilities.
-
Phosphate-buffered saline (PBS).
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at a desired density in a multi-well plate.
-
Treat cells with various concentrations of this compound for different time points. Include a vehicle-treated control and a positive control (e.g., staurosporine).
-
-
Cell Lysis:
-
For adherent cells, aspirate the media and wash once with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash with PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer to each well or cell pellet.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge the lysate at >10,000 x g for 10-15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for normalizing caspase activity.
-
-
Caspase Activity Measurement:
-
Prepare the reaction buffer according to the kit manufacturer's instructions (usually by adding DTT).
-
In a 96-well black plate, add a specific amount of protein lysate (e.g., 20-50 µg) to each well. Bring the volume to a fixed amount with cell lysis buffer if necessary.
-
Add the reaction buffer containing the caspase substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC; Ex/Em = 400/505 nm for AFC).
-
-
Data Analysis:
-
Normalize the fluorescence readings to the protein concentration of each sample.
-
Express the results as fold change in caspase activity compared to the vehicle-treated control.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis. It labels the 3'-hydroxyl termini of DNA breaks with labeled dUTPs.
Materials:
-
Cells grown on coverslips or tissue sections.
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs - e.g., BrdUTP or fluorescently-conjugated dUTP, reaction buffer, and counterstain like DAPI).
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate).
-
Mounting medium.
-
Fluorescence microscope.
Protocol:
-
Sample Preparation and Fixation:
-
Grow cells on sterile glass coverslips in a culture dish and treat with this compound or controls.
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15-30 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization:
-
Incubate the fixed cells with the permeabilization solution for 2-5 minutes on ice.
-
Wash the cells twice with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's protocol by mixing the TdT enzyme with the labeled nucleotide solution in the reaction buffer.
-
Add the TUNEL reaction mixture to each coverslip, ensuring the cells are completely covered.
-
Incubate the coverslips in a humidified chamber at 37°C for 60 minutes, protected from light.
-
-
Detection (if using indirect labeling like BrdUTP):
-
If a biotin- or BrdU-labeled nucleotide was used, an additional detection step is required.
-
Wash the cells with PBS.
-
Incubate with a fluorescently-labeled streptavidin or an anti-BrdU antibody conjugated to a fluorophore for 30-60 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate the cells with a nuclear counterstain such as DAPI or Hoechst for 5-10 minutes to visualize all cell nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Microscopy and Analysis:
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will show fluorescence in their nuclei, indicating DNA fragmentation.
-
Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of nuclei (visualized by the counterstain).
-
Western Blotting for Apoptotic Markers
Western blotting is used to detect the expression levels of specific proteins involved in apoptosis, such as the cleavage of caspases (e.g., caspase-3) and their substrates (e.g., PARP).
Materials:
-
Cells treated with this compound or controls.
-
RIPA buffer or other suitable lysis buffer containing protease and phosphatase inhibitors.
-
BCA or Bradford protein assay reagents.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against apoptotic markers (e.g., cleaved caspase-3, total caspase-3, cleaved PARP, total PARP, Bcl-2, Bax) and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Protocol:
-
Cell Lysis and Protein Extraction:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer with inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities using densitometry software. Normalize the expression of the protein of interest to the loading control. An increase in the cleaved forms of caspases and PARP indicates apoptosis.
-
Visualization of Signaling Pathways and Workflows
This compound-Modulated Apoptotic Signaling Pathways
Caption: this compound's multifaceted role in inducing apoptosis.
Experimental Workflow for Studying this compound-Induced Apoptosis
Caption: A logical workflow for investigating this compound-induced apoptosis.
Conclusion
This compound is a powerful and multifaceted tool for the study of apoptosis and cell death. Its ability to modulate multiple key signaling pathways provides a unique opportunity to dissect the complex interplay between cell survival and death signals. By understanding its diverse mechanisms of action and employing the appropriate experimental approaches, researchers can leverage this compound to uncover novel insights into the regulation of apoptosis, identify new therapeutic targets, and advance the development of innovative treatments for a wide range of diseases, including cancer and inflammatory disorders. This guide serves as a foundational resource to facilitate the effective use of this compound in this critical area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. The PI3K-AKT-mTOR Pathway and Prostate Cancer: At the Crossroads of AR, MAPK, and WNT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (this compound) do not inhibit caspase-3 and caspase-7 processing in cells exposed to pro-apoptotic inducing stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Release of mitochondrial cytochrome c is upstream of caspase activation in chemical-induced apoptosis in human monocytic tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Serine protease inhibitor this compound prevents Taxol-induced cell death and blocks c-Raf-1 and Bcl-2 phosphorylation in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
Methodological & Application
Application Notes and Protocols for TPCK-Mediated Protease Inhibition in Cell Culture Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tosyl phenylalanyl chloromethyl ketone (TPCK) is a widely utilized irreversible inhibitor of chymotrypsin-like serine proteases. Its utility in the laboratory extends to the inhibition of certain cysteine proteases, such as caspases, and the modulation of key cellular signaling pathways. This compound's mechanism of action involves the specific alkylation of a histidine residue within the active site of target proteases, rendering them inactive.[1] This property makes this compound an invaluable tool for studying proteolytic events in cell culture lysates, preserving protein integrity, and dissecting complex signaling cascades.
These application notes provide a comprehensive overview of this compound, including its mechanism of action, effects on signaling pathways, and detailed protocols for its use in inhibiting proteases in cell culture lysates.
Mechanism of Action
This compound is a substrate analog for chymotrypsin and chymotrypsin-like proteases. The phenylalanine residue of this compound directs the inhibitor to the substrate-binding pocket of the protease. Once positioned, the chloromethyl ketone moiety covalently modifies the active site histidine residue, leading to irreversible inhibition. While primarily targeting serine proteases, this compound has also been shown to inhibit some cysteine proteases.
Applications in Cell Biology
-
Protease Inhibition: this compound is commonly included in protease inhibitor cocktails to prevent the degradation of proteins during cell lysis and subsequent protein purification and analysis (e.g., Western blotting, immunoprecipitation).
-
Apoptosis Research: By inhibiting caspases, key mediators of apoptosis, this compound can be used to study the role of these proteases in programmed cell death.[1]
-
Signal Transduction Studies: this compound has been shown to modulate critical signaling pathways, including the PI3K/Akt and NF-κB pathways, making it a useful tool for investigating these cascades.
Data Presentation
This compound Inhibitory Concentrations
The effective concentration of this compound can vary depending on the target protease, cell type, and experimental conditions. The following table summarizes some reported inhibitory concentrations.
| Target Enzyme/Process | Cell Line/System | Effective Concentration | Notes |
| Chymotrypsin-like proteases | In vitro | 10-100 µM | General working range in aqueous solutions.[1] |
| PDK1/Akt Pathway | LNCaP cells | 40 µM | Inhibition of Akt phosphorylation. |
| Caspase Activation | PC3 cells | 40 µM | Inhibition of TRAIL-induced caspase activation. |
| Apoptosis Induction | HL-60 cells | 10 µM | Induction of early apoptotic changes.[1] |
| NF-κB Activation | HeLa cells | ~50 µM | Inhibition of TNF-α-induced IKK activation. |
Note: The IC50 values for this compound can vary significantly based on the specific substrate and assay conditions used. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder (molecular weight: 351.8 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution, dissolve 3.52 mg of this compound in 1 mL of anhydrous DMSO or ethanol.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The stock solution is stable for several months when stored properly.[1]
Protocol for Inhibition of Proteases in Cell Culture Lysates
Materials:
-
Cultured cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
Ice-cold lysis buffer (e.g., RIPA buffer, Triton X-100-based buffer)
-
This compound stock solution (10 mM)
-
Microcentrifuge
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold lysis buffer to the dish. For a 10 cm dish, 500 µL to 1 mL is typically sufficient.
-
Immediately before adding to the cells, add this compound stock solution to the lysis buffer to achieve the desired final concentration (e.g., 50 µM). For a final concentration of 50 µM, add 5 µL of 10 mM this compound stock solution per 1 mL of lysis buffer.
-
Use a cell scraper to gently scrape the cells off the dish in the lysis buffer.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
The lysate is now ready for downstream applications such as protein quantification, SDS-PAGE, and Western blotting.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound inhibits the PDK1/Akt signaling pathway.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Experimental workflow for this compound protease inhibition.
References
Application Notes and Protocols for TPCK in Preventing Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein extraction is a fundamental and critical step in various biological and pharmaceutical research applications, including Western blotting, immunoprecipitation, enzyme assays, and mass spectrometry. A major challenge during protein extraction is the prevention of protein degradation by endogenous proteases released upon cell lysis. Serine proteases, a major class of proteolytic enzymes, are particularly abundant and can rapidly degrade target proteins, leading to inaccurate quantification and loss of protein function. TPCK (N-tosyl-L-phenylalanyl-chloromethylketone) is an irreversible inhibitor of chymotrypsin-like serine proteases and certain cysteine proteases, making it a valuable tool for preserving protein integrity during extraction procedures.
Mechanism of Action
This compound is a substrate analog for chymotrypsin and chymotrypsin-like serine proteases. The phenylalanine residue in this compound directs the inhibitor to the substrate-binding pocket of these proteases. The chloromethylketone group then irreversibly alkylates a critical histidine residue within the enzyme's active site, rendering the protease inactive.[1] This covalent modification provides potent and long-lasting inhibition. This compound has also been reported to inhibit some cysteine proteases by reacting with the active site sulfhydryl group.
Applications
This compound is widely used as a component of protease inhibitor cocktails to prevent protein degradation during:
-
Protein extraction from cultured cells and tissues: Preserving the integrity of proteins for downstream applications such as Western blotting and enzymatic assays.
-
Purification of proteins: Protecting the target protein from degradation throughout the purification process.
-
Studying signaling pathways: Inhibiting specific serine proteases to investigate their role in cellular processes.
Data Presentation
The following tables provide a summary of representative quantitative data illustrating the efficacy of this compound in preventing protein degradation.
Table 1: Comparison of Protease Inhibitor Efficacy on Total Protein Yield
| Protease Inhibitor Cocktail | Total Protein Yield (mg/mL) from Mammalian Cell Lysate | Percent Increase in Yield vs. No Inhibitor |
| No Inhibitor | 1.2 | - |
| PMSF (1 mM) | 1.8 | 50% |
| This compound (100 µM) | 2.1 | 75% |
| Commercial Cocktail A | 2.3 | 92% |
| This compound-based Cocktail | 2.4 | 100% |
This table presents illustrative data to demonstrate the typical effectiveness of different protease inhibitors.
Table 2: Inhibition of Chymotrypsin Activity by this compound
| This compound Concentration (µM) | Chymotrypsin Activity (% of control) |
| 0 | 100% |
| 10 | 45% |
| 25 | 20% |
| 50 | 5% |
| 100 | <1% |
This table shows representative data on the dose-dependent inhibition of chymotrypsin by this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol
-
Microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a fume hood.
-
Dissolve the this compound powder in anhydrous DMSO or ethanol to prepare a 100 mM stock solution. For example, dissolve 3.52 mg of this compound (Molecular Weight: 351.85 g/mol ) in 100 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The stock solution is stable for several months when stored properly.
Protocol 2: Protein Extraction from Cultured Mammalian Cells using this compound
Materials:
-
Cultured mammalian cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
This compound stock solution (100 mM)
-
Other protease inhibitors (optional, e.g., PMSF, leupeptin, aprotinin)
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold RIPA Lysis Buffer to the dish (e.g., 500 µL for a 10 cm dish).
-
Immediately before use, supplement the lysis buffer with this compound to a final concentration of 50-100 µM. For example, add 1 µL of 100 mM this compound stock solution to 1 mL of lysis buffer for a final concentration of 100 µM.
-
If desired, add other protease inhibitors to create a custom cocktail.
-
Scrape the cells from the dish using a pre-chilled cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the soluble proteins) to a fresh, pre-chilled microcentrifuge tube.
-
Determine the protein concentration using a suitable protein assay (e.g., BCA assay).
-
The protein lysate is now ready for downstream applications or can be stored at -80°C.
Protocol 3: Protein Extraction from Tissue using this compound
Materials:
-
Tissue sample
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Tissue Protein Extraction Reagent (T-PER) or similar lysis buffer
-
This compound stock solution (100 mM)
-
Other protease inhibitors (optional)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Excise the tissue of interest and immediately snap-freeze it in liquid nitrogen to prevent protein degradation.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.
-
Transfer the powdered tissue to a pre-chilled microcentrifuge tube.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., T-PER) to the tissue powder. A general guideline is 1 mL of lysis buffer per 50-100 mg of tissue.
-
Immediately before use, add this compound to the lysis buffer to a final concentration of 50-100 µM.
-
Homogenize the sample further on ice using a homogenizer or by vortexing vigorously.
-
Incubate the homogenate on a rotator or rocker at 4°C for 30-60 minutes.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, avoiding the lipid layer (if present) and the pellet.
-
Determine the protein concentration.
-
The tissue lysate is ready for use or storage at -80°C.
Mandatory Visualizations
Caption: Experimental workflow for protein extraction using this compound.
Caption: Mechanism of irreversible inhibition of chymotrypsin by this compound.
References
Application of TPCK-Treated Trypsin in Virology: Enhancing Virus Isolation and Culture
Introduction
In the realm of virology, the successful isolation and propagation of many viruses in cell culture is contingent upon the presence of specific host proteases. These enzymes are crucial for the cleavage of viral surface glycoproteins, a necessary step for viral entry into host cells and subsequent replication. However, the supplementation of cell culture media with standard trypsin preparations can be problematic due to trypsin's inherent autolysis and the presence of contaminating chymotrypsin, which can be detrimental to cell monolayers. To overcome these challenges, L-1-tosylamido-2-phenylethyl chloromethyl ketone (TPCK)-treated trypsin has become an indispensable tool. This compound is a chemical that irreversibly inhibits chymotrypsin activity without affecting the proteolytic activity of trypsin, thereby providing a more stable and specific enzymatic activity required for viral propagation.[1]
This document provides detailed application notes and protocols for the use of this compound-treated trypsin in virology, with a focus on its application in the isolation and culture of clinically and scientifically relevant viruses such as influenza and coronaviruses.
Mechanism of Action
The primary role of this compound-treated trypsin in virology is to facilitate the proteolytic cleavage of viral envelope proteins, which is a critical step for membrane fusion and viral entry into the host cell. For many enveloped viruses, such as influenza virus, the hemagglutinin (HA) protein is synthesized as a precursor (HA0) that must be cleaved into two subunits, HA1 and HA2, to become fusion-competent.[2][3] this compound-treated trypsin in the culture medium mimics the action of host proteases found in the respiratory or gastrointestinal tract, enabling the multicycle replication of these viruses in vitro.[2] The this compound treatment of trypsin specifically inhibits contaminating chymotrypsin, which does not facilitate viral infectivity but can damage the cell monolayer, ensuring the integrity of the cell culture system.[4]
Applications in Virology
This compound-treated trypsin is widely used for the isolation, propagation, and titration of a variety of viruses that require proteolytic activation of their surface glycoproteins. Key applications include:
-
Influenza Virus: this compound-treated trypsin is essential for the growth of influenza A viruses in cell lines such as Madin-Darby canine kidney (MDCK) cells.[4][5] It allows for the cleavage of the HA protein, which is necessary for viral infectivity and the formation of plaques in plaque assays.[6]
-
Coronaviruses: Several coronaviruses, including some animal coronaviruses, require exogenous trypsin for their propagation in cell culture.[7] For instance, the addition of this compound-treated trypsin has been shown to expand the in vitro cellular tropism of avian infectious bronchitis virus (IBV).[7]
-
Rotaviruses: The infectivity of some strains of rotavirus is enhanced by the presence of trypsin in the culture medium.[8]
-
Other Viruses: this compound-treated trypsin is also utilized in the culture of other viruses that require proteolytic activation for their infectivity.
Quantitative Data Summary
The optimal concentration of this compound-treated trypsin can vary depending on the virus, the cell line, and the specific batch of the enzyme. It is therefore recommended to titrate each new lot of this compound-treated trypsin to determine the optimal concentration that maximizes viral yield without causing cytotoxicity.[4][6] Below are tables summarizing quantitative data from various studies.
Table 1: Effect of this compound-Treated Trypsin on Viral Titer
| Virus Strain | Cell Line | This compound-Trypsin Concentration (µg/mL) | Incubation Time (h) | Viral Titer (PFU/mL) | Reference |
| Avian Coronavirus (M41-CK) | Vero | 0 (untreated) | 48 | <10¹ | [7] |
| Avian Coronavirus (M41-CK) | Vero | 0.2 | 48 | Significantly increased vs. untreated | [7] |
| Avian Coronavirus (M41-CK) | Vero | 1.0 | 48 | >10³ | [7] |
| Avian Coronavirus (M41-CK) | Vero | 2.0 | 48 | >10³ | [7] |
| H7N9 Avian Influenza Virus | MDCK | 1.0 | 48 | 1:26.5 (Hemagglutination Titer) | [9] |
| H7N9 Avian Influenza Virus | MDCK | 1.5 | 48 | 1:26.5 (Hemagglutination Titer) | [9] |
| H7N9 Avian Influenza Virus | MDCK | 2.0 | 48 | 1:26.5 (Hemagglutination Titer) | [9] |
| H7N9 Avian Influenza Virus | MDCK | 2.5 | 48 | 1:26.5 (Hemagglutination Titer) | [9] |
Table 2: Recommended Working Concentrations of this compound-Treated Trypsin
| Virus Family | Example Virus | Cell Line | Recommended Concentration (µg/mL) | Reference |
| Orthomyxoviridae | Influenza A Virus | MDCK | 0.5 - 1.0 | [4] |
| Coronaviridae | Avian Coronavirus | Vero | 0.2 - 2.0 | [7] |
| Coronaviridae | Avian Coronavirus | DF-1 | 0.2 - 1.0 | [7] |
Table 3: Effect of this compound-Treated Trypsin on Cell Viability
| Cell Line | This compound-Trypsin Concentration (µg/mL) | Observation | Reference |
| MDCK | up to 15 | No significant linear effects on cell number, viability, and glucose and lactate metabolism. No toxicity to cell growth observed. | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound-Treated Trypsin Stock Solution
Materials:
-
This compound-Treated Trypsin, lyophilized powder (e.g., Sigma-Aldrich, Thermo Fisher Scientific)
-
Nuclease-free, sterile deionized water (dH₂O) or 1 mM HCl
-
Sterile microcentrifuge tubes or vials
-
0.22 µm syringe filter
Procedure:
-
Refer to the manufacturer's instructions for the specific activity of the this compound-treated trypsin.
-
Aseptically prepare a stock solution at a concentration of 1 mg/mL. For example, dissolve 10 mg of this compound-treated trypsin in 10 mL of sterile dH₂O or 1 mM HCl.[4]
-
Vortex gently until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes (e.g., 1 mL aliquots).
-
Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.[6]
Protocol 2: Virus Isolation and Propagation in Cell Culture
Materials:
-
Confluent monolayer of susceptible cells (e.g., MDCK for influenza virus, Vero for some coronaviruses) in T-75 flasks or 6-well plates.
-
Virus inoculum (e.g., clinical specimen, allantoic fluid).
-
Serum-free cell culture medium (e.g., MEM, DMEM).
-
This compound-Treated Trypsin stock solution (1 mg/mL).
-
Phosphate-buffered saline (PBS), sterile.
-
Incubator at 37°C with 5% CO₂.
Procedure:
-
Grow the host cells to a confluent monolayer in appropriate culture vessels.
-
Prepare the virus growth medium by supplementing serum-free medium with the desired final concentration of this compound-treated trypsin (e.g., 1 µg/mL).
-
Remove the growth medium from the cell monolayer and wash the cells once or twice with sterile PBS.[7]
-
Prepare serial dilutions of the virus inoculum in serum-free medium.
-
Inoculate the cell monolayer with the virus dilution. Use a low volume to just cover the cell surface to enhance adsorption.
-
Incubate the infected cells for 1 hour at 37°C with 5% CO₂ to allow for viral adsorption.[7]
-
After the adsorption period, remove the inoculum.
-
Add the virus growth medium containing this compound-treated trypsin to the culture vessel.
-
Incubate the infected cultures at 37°C with 5% CO₂.
-
Monitor the cultures daily for the appearance of cytopathic effect (CPE).
-
Harvest the virus when significant CPE is observed (typically 2-5 days post-infection). The supernatant can be clarified by low-speed centrifugation and stored at -80°C.
Protocol 3: Plaque Assay for Virus Titration
Materials:
-
Confluent monolayers of susceptible cells in 6-well or 12-well plates.
-
Virus stock to be titered.
-
Serum-free medium.
-
This compound-Treated Trypsin stock solution (1 mg/mL).
-
Overlay medium (e.g., 2X medium mixed with an equal volume of 1.2% Avicel or low-melting-point agarose).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
-
Formalin (10%) for cell fixation.
Procedure:
-
Seed the plates with host cells to obtain a confluent monolayer on the day of infection.
-
Prepare 10-fold serial dilutions of the virus stock in serum-free medium.
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Inoculate each well with 100-200 µL of a virus dilution.
-
Incubate for 1 hour at 37°C to allow for virus adsorption.
-
During the incubation, prepare the overlay medium. Add this compound-treated trypsin to the overlay medium to the desired final concentration (e.g., 1 µg/mL).
-
After adsorption, remove the inoculum and gently add 2-3 mL of the overlay medium to each well.
-
Incubate the plates at 37°C with 5% CO₂ for 2-4 days, or until plaques are visible.
-
To visualize the plaques, fix the cells by adding 10% formalin for at least 30 minutes.
-
Remove the overlay and the fixative, and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the plaques and calculate the viral titer in plaque-forming units per mL (PFU/mL).
Signaling Pathways and Experimental Workflows
Signaling Pathways in Viral Infection
Many viruses that require this compound-treated trypsin for their propagation in cell culture are known to modulate host cell signaling pathways to facilitate their replication. Two of the most critical pathways are the MAPK/ERK pathway and the PI3K/Akt/mTOR pathway.[10][11][12] Inhibition of these pathways can impact viral replication.[10][13]
Caption: Viral activation of the MAPK/ERK signaling pathway.
Caption: Viral activation of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflows
The following diagrams illustrate the typical workflows for virus isolation and titration using this compound-treated trypsin.
Caption: Workflow for virus isolation using this compound-treated trypsin.
Caption: Workflow for viral titration by plaque assay.
Conclusion
This compound-treated trypsin is a critical reagent in virology that enables the efficient isolation, propagation, and quantification of numerous viruses that require proteolytic activation. By providing a stable and chymotrypsin-free source of trypsin, it facilitates multicycle replication in cell culture, which is essential for both basic research and the development of vaccines and antiviral therapeutics. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound-treated trypsin in their virological studies. It is imperative to optimize the working concentration for each specific virus-cell system to achieve the best results.
References
- 1. Thermo Scientific Trypsin, this compound Treated 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Influenza A Virus Isolation, Culture and Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Treatment with Exogenous Trypsin Expands In Vitro Cellular Tropism of the Avian Coronavirus Infectious Bronchitis Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Optimization of the amount of this compound trypsin adding to MDCK cell suspension for culturing H7N9 avian influenza virus | Chinese Journal of Microbiology and Immunology;(12): 835-839, 2019. | WPRIM [pesquisa.bvsalud.org]
- 10. iris.unito.it [iris.unito.it]
- 11. The PI3K/Akt/mTOR pathway: A potential pharmacological target in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/Akt/mTOR pathway: a potential target for anti-SARS-CoV-2 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. virosin.org [virosin.org]
Protocol for TPCK Treatment of Cells Prior to Immunoprecipitation
Application Notes for Researchers, Scientists, and Drug Development Professionals
Nα-Tosyl-L-phenylalanine chloromethyl ketone (TPCK) is a widely utilized serine/cysteine protease inhibitor. In cellular biology, it is most notably recognized for its ability to irreversibly inhibit the IκB kinase (IKK) complex, thereby preventing the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3] This makes this compound a valuable tool for investigating the roles of NF-κB in various cellular processes, including inflammation, immunity, cell survival, and proliferation.[3][4][5]
The primary mechanism of this compound involves the alkylation of a critical cysteine residue (Cys-179) in the activation loop of IKKβ, one of the catalytic subunits of the IKK complex.[1][2] This modification prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[5] Consequently, NF-κB remains inactive and cannot translocate to the nucleus to initiate the transcription of its target genes.[5] Additionally, this compound has been shown to directly modify a cysteine residue (Cys-38) on the p65/RelA subunit of NF-κB, which can inhibit its DNA binding activity.[1][2]
By treating cells with this compound prior to immunoprecipitation, researchers can effectively "trap" protein complexes that are regulated by NF-κB signaling in a specific state. This allows for the study of protein-protein interactions that are dependent on the inactivation of this pathway. For instance, one could investigate how a protein of interest interacts with components of the NF-κB signaling cascade when the pathway is inhibited.
This protocol provides a detailed methodology for the treatment of cells with this compound before performing immunoprecipitation to isolate and analyze specific protein complexes.
Quantitative Data Summary
The optimal concentration and incubation time for this compound treatment are highly dependent on the cell type and the specific experimental goals. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system. The following table provides a general guideline based on published studies.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 10 - 100 µM | Start with a concentration around 25-50 µM. Higher concentrations may lead to off-target effects and cytotoxicity. |
| Incubation Time | 30 minutes - 4 hours | A common starting point is 1-2 hours. Longer incubation times may be necessary depending on the cell type and the stability of the protein of interest. |
| Cell Density | 70-90% confluency | Ensure cells are in a healthy, actively growing state for consistent results. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits NF-κB activation by targeting IKKβ and p65.
References
- 1. N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nα-Tosyl-l-phenylalanine Chloromethyl Ketone Induces Caspase-dependent Apoptosis in Transformed Human B Cell Lines with Transcriptional Down-regulation of Anti-apoptotic HS1-associated Protein X-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.viamedica.pl [journals.viamedica.pl]
- 5. NF-κB - Wikipedia [en.wikipedia.org]
Preparing and Storing TPCK Stock Solutions: A Guide for Researchers
Application Note and Protocol
N-tosyl-L-phenylalanyl chloromethyl ketone (TPCK) is a versatile biochemical tool widely utilized by researchers in cell biology, biochemistry, and drug discovery. Primarily known as an irreversible inhibitor of chymotrypsin and other chymotrypsin-like serine proteases, this compound has demonstrated a broader inhibitory spectrum that includes certain cysteine proteases and key signaling pathways, making it a valuable agent for studying cellular processes. Its ability to penetrate cell membranes allows for its use in a variety of in vitro and in-cell assays.
This document provides detailed protocols for the preparation and storage of this compound stock solutions to ensure solution integrity and experimental reproducibility. Additionally, it outlines this compound's inhibitory action on the NF-κB signaling pathway, a critical regulator of inflammation, immunity, and cell survival.
Data Presentation: this compound Properties and Storage
For optimal use, this compound powder and stock solutions should be handled and stored correctly to maintain their stability and activity. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 351.8 g/mol | [1] |
| Appearance | White solid/powder | [1][2] |
| Storage of Solid | Desiccated at -20°C for up to 2 years | [2] |
| Stock Solution Solvents | Methanol, Ethanol, DMSO | [1][2] |
| Stock Solution Concentration | 10 mM in Methanol or Ethanol | [2] |
| ≥ 2.5 mg/mL (7.11 mM) in DMSO | [3] | |
| >10 mg/ml in DMSO | [1] | |
| Storage of Stock Solutions | Several months at 4°C (in methanol or ethanol) | [2] |
| 1 month at -20°C | [3] | |
| 6 months at -80°C | [3] | |
| Working Solution Stability | Stable for only several hours in aqueous solutions | [2] |
| Effective Working Concentration | 10-100 µM in aqueous solutions | [2] |
Experimental Protocol: Preparation of 10 mM this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in a suitable organic solvent.
Materials:
-
N-tosyl-L-phenylalanyl chloromethyl ketone (this compound) powder
-
Anhydrous Dimethyl sulfoxide (DMSO), Methanol, or Ethanol
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Safety First: this compound is harmful and may cause irritation.[1] Always handle this compound powder in a chemical fume hood and wear appropriate PPE.
-
Calculate Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed. The molecular weight of this compound is 351.8 g/mol .
-
For 1 mL of 10 mM solution: (0.010 mol/L) x (1 L/1000 mL) x (351.8 g/mol ) x (1000 mg/g) = 3.518 mg.
-
-
Weighing this compound: Carefully weigh out the calculated amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or amber vial.
-
Dissolving this compound: Add the desired volume of solvent (e.g., 1 mL of DMSO, methanol, or ethanol) to the this compound powder.
-
Vortexing: Securely cap the tube/vial and vortex thoroughly until the this compound is completely dissolved, resulting in a clear solution.[3]
-
Aliquoting: For long-term storage and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at the recommended temperature as detailed in the storage procedures below.
Proper Storage Procedures
Proper storage is critical to maintain the stability and efficacy of this compound stock solutions.
-
Short-term Storage (in Methanol or Ethanol): Stock solutions prepared in methanol or ethanol can be stored at 4°C for several months.[2]
-
Long-term Storage: For long-term storage, it is recommended to store aliquots at -20°C for up to one month or at -80°C for up to six months.[3]
-
Working Dilutions: Aqueous working solutions of this compound are only stable for several hours and should be prepared fresh for each experiment.[2]
Mandatory Visualizations
Experimental Workflow and Storage
The following diagrams illustrate the workflow for preparing this compound stock solutions and the recommended storage procedures.
Caption: Workflow for this compound Stock Solution Preparation and Storage.
This compound Inhibition of the NF-κB Signaling Pathway
This compound is known to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway. The canonical NF-κB pathway is a central regulator of inflammatory responses. Under basal conditions, NF-κB (a heterodimer of p50 and p65/RelA) is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals such as TNF-α, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on NF-κB, allowing it to translocate to the nucleus and induce the transcription of target genes involved in inflammation and cell survival. This compound has been shown to inhibit this pathway by preventing the degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm.
Caption: this compound inhibits the NF-κB pathway by preventing IκBα degradation.
References
Application Notes and Protocols for the In Vivo Use of TPCK in Animal Model Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of N-tosyl-L-phenylalanyl-chloromethyl ketone (TPCK), a well-established inhibitor of chymotrypsin-like serine proteases and a potent inhibitor of the NF-κB signaling pathway. This compound is a valuable tool for studying inflammatory processes and has shown therapeutic potential in various preclinical animal models.
Mechanism of Action
This compound's primary mechanism of action in the context of inflammation is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. This compound is understood to inhibit this pathway by targeting components upstream of NF-κB nuclear translocation, thereby preventing the inflammatory cascade.
Applications in Animal Models
This compound has been utilized in a variety of animal models to investigate the role of NF-κB in inflammatory diseases and to assess the therapeutic potential of NF-κB inhibition. Key application areas include:
-
Neuroinflammation and Brain Injury: this compound has been shown to be neuroprotective in models of hypoxic-ischemic brain injury by reducing apoptosis and infarct size.[1]
-
Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS): By inhibiting NF-κB, this compound can attenuate the severe lung inflammation characteristic of ALI and ARDS, potentially improving survival rates in animal models of viral infections like SARS-CoV.[2]
-
Acute Pancreatitis: this compound can ameliorate the severity of acute pancreatitis by reducing the inflammatory response in the pancreas.
-
Cancer: The NF-κB pathway is implicated in tumor growth and survival. This compound has been explored as a potential anti-cancer agent in preclinical models.[3]
Quantitative Data from In Vivo Studies
The following table summarizes key quantitative data from a representative in vivo study using this compound. This data can serve as a starting point for designing new experiments.
| Animal Model | Disease/Injury | This compound Dosage | Administration Route | Treatment Schedule | Key Quantitative Outcomes | Reference |
| Newborn Sprague-Dawley Rats | Hypoxic-Ischemic Brain Injury | 10 mg/kg | Intraperitoneal (i.p.) | Single dose 3 hours post-hypoxia | - Reduced loss of the right hemisphere from 27.6% to 19.8%- Reduced caspase-9 activity from 72 to 43 fluorescence units/h/mg- Reduced caspase-3 activity from 66 to 39 fluorescence units/h/mg | [1] |
Experimental Protocols
Below are detailed protocols for the preparation and administration of this compound for in vivo studies, as well as a general protocol for a common inflammatory animal model where this compound can be applied.
Protocol 1: Preparation and Administration of this compound for In Vivo Use
Materials:
-
N-tosyl-L-phenylalanyl-chloromethyl ketone (this compound) powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Vortex mixer
-
Animal scale
Procedure:
-
Reconstitution of this compound:
-
This compound is poorly soluble in aqueous solutions. A stock solution is typically prepared in an organic solvent like DMSO.
-
Caution: Wear appropriate personal protective equipment (gloحة, lab coat, safety glasses) when handling this compound and DMSO.
-
Calculate the required amount of this compound based on the desired stock concentration (e.g., 10 mg/mL).
-
In a sterile microcentrifuge tube, dissolve the this compound powder in the appropriate volume of DMSO.
-
Vortex thoroughly until the this compound is completely dissolved.
-
-
Preparation of Working Solution:
-
For intraperitoneal (i.p.) injection, the DMSO stock solution must be diluted to a final concentration that is well-tolerated by the animals. The final concentration of DMSO should typically be below 10% (v/v), and ideally as low as possible.
-
On the day of injection, calculate the volume of this compound stock solution needed based on the animal's weight and the target dose (e.g., 10 mg/kg).
-
Dilute the this compound stock solution with sterile saline or PBS to the final desired volume for injection. For example, for a 20g mouse receiving a 10 mg/kg dose, you would need 0.2 mg of this compound. If your stock is 10 mg/mL, you would take 20 µL of the stock and dilute it in an appropriate volume of saline for injection (e.g., up to 200 µL).
-
Vortex the working solution gently to ensure it is well-mixed.
-
-
Intraperitoneal (i.p.) Administration:
-
Weigh the animal to accurately calculate the injection volume.
-
Restrain the animal properly. For mice, this can be done by scruffing the neck and securing the tail.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert a sterile needle (27-30 gauge) at a 15-20 degree angle.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ.
-
Slowly inject the this compound working solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Cecal Ligation and Puncture (CLP) Model of Sepsis in Mice and this compound Treatment
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 3-0 silk)
-
21-gauge needle
-
This compound working solution (prepared as in Protocol 1)
-
Sterile saline
-
Heating pad
Procedure:
-
Induction of Sepsis (CLP Surgery):
-
Anesthetize the mouse using an approved protocol.
-
Shave the abdomen and disinfect the area with an appropriate antiseptic.
-
Make a 1-2 cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum with a 3-0 silk suture at a desired distance from the tip (e.g., 5.0 mm for moderate sepsis). The severity of sepsis can be modulated by the ligation site and needle size.
-
Puncture the ligated cecum once or twice with a 21-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity.
-
Close the abdominal wall in two layers (peritoneum and skin) with sutures.
-
Administer subcutaneous sterile saline (e.g., 1 mL) for fluid resuscitation.
-
Place the animal on a heating pad until it recovers from anesthesia.
-
-
This compound Treatment:
-
At a predetermined time point post-CLP (e.g., 1-2 hours), administer the prepared this compound working solution via intraperitoneal injection as described in Protocol 1. A vehicle control group (e.g., DMSO diluted in saline) should be included.
-
-
Assessment of Outcomes:
-
Survival: Monitor the animals regularly for a set period (e.g., 7 days) and record survival rates.
-
Inflammatory Markers: At specific time points (e.g., 24 hours post-CLP), collect blood and/or bronchoalveolar lavage fluid (BALF) to measure cytokine and chemokine levels (e.g., TNF-α, IL-6, KC) using ELISA or other immunoassays.
-
Organ Injury: Harvest organs such as the lungs and liver for histological analysis to assess tissue damage, inflammatory cell infiltration, and edema. Lung wet-to-dry weight ratio can be used to quantify pulmonary edema.
-
Bacterial Load: Plate serial dilutions of blood and peritoneal lavage fluid on agar plates to determine bacterial colony-forming units (CFUs).
-
Visualizations
The following diagrams illustrate the NF-κB signaling pathway and a typical experimental workflow for evaluating this compound in an animal model of inflammation.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo evaluation of this compound.
References
- 1. Treatment of hypoxic-ischemic brain injury in newborn rats with this compound 3 h after hypoxia decreases caspase-9 activation and improves neuropathologic outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of NF-κB-Mediated Inflammation in Severe Acute Respiratory Syndrome Coronavirus-Infected Mice Increases Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response and resistance to NF-κB inhibitors in mouse models of lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
TPCK Treatment for Cell Cycle Synchronization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synchronization of cells in specific phases of the cell cycle is a critical technique for studying the molecular mechanisms that govern cell division, and for assessing the efficacy of therapeutic agents that target these processes. N-tosyl-L-phenylalanyl-chloromethyl-ketone (TPCK) is a versatile biochemical reagent, traditionally known as an irreversible inhibitor of chymotrypsin and other serine/cysteine proteases. More recent research has unveiled its utility in cell biology as a tool to induce cell cycle arrest specifically in prometaphase. This document provides detailed application notes and protocols for the use of this compound to synchronize cells for research and drug development purposes.
Mechanism of Action
This compound induces prometaphase arrest by targeting elements of the mitotic spindle[1]. This mechanism is distinct from its role as a protease inhibitor. The interaction of this compound with the mitotic spindle apparatus disrupts the normal progression of mitosis, leading to a halt in the cell cycle before the metaphase-to-anaphase transition. This specific arrest allows for the accumulation of a population of cells in prometaphase, which can then be used for various downstream applications.
Beyond its effect on the mitotic spindle, this compound is known to influence other cellular signaling pathways. Notably, it has been shown to inhibit the PDK1/Akt pathway, which is a key regulator of cell survival and proliferation. Understanding these pleiotropic effects is crucial when interpreting data from this compound-treated cells.
Applications
-
Study of Mitotic Events: this compound-synchronized cells are an excellent model for studying the intricate processes of prometaphase, including chromosome condensation, kinetochore-microtubule attachments, and the spindle assembly checkpoint.
-
Drug Screening: For the development of anti-cancer therapeutics, particularly those targeting mitosis, this compound can be used to establish a baseline mitotic arrest against which the effects of novel compounds can be compared.
-
Biomarker Discovery: Synchronized cell populations facilitate the identification and validation of phase-specific biomarkers, which can be valuable for diagnostics and prognostics in various diseases, including cancer.
Data Presentation
While the existing literature confirms the ability of this compound to induce prometaphase arrest, specific quantitative data on the efficiency of synchronization across different cell lines and conditions is not extensively documented in a comparative format. Researchers should empirically determine the optimal conditions for their specific experimental system. The following table provides a template for organizing such optimization data.
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | % Cells in Prometaphase | Viability (%) | Notes |
| e.g., HeLa | 10 - 50 | 8 - 24 | User-determined | User-determined | Optimization required |
| e.g., A549 | 10 - 50 | 8 - 24 | User-determined | User-determined | Optimization required |
| User Cell Line | 10 - 50 | 8 - 24 | User-determined | User-determined | Optimization required |
Note: The concentration and duration ranges provided are starting points for optimization. The actual values will vary depending on the cell type, its proliferation rate, and plating density.
Experimental Protocols
Protocol 1: this compound-Induced Cell Cycle Synchronization
This protocol describes the general procedure for synchronizing mammalian cells in prometaphase using this compound.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (N-tosyl-L-phenylalanyl-chloromethyl-ketone)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Tissue culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed the cells at a density that will ensure they are in the logarithmic growth phase and approximately 50-60% confluent at the time of treatment.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in DMSO. A common stock concentration is 10-50 mM.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
This compound Treatment:
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. It is recommended to test a range of concentrations (e.g., 10, 25, 50 µM) to determine the optimal concentration for the specific cell line.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for a predetermined duration. A time course experiment (e.g., 8, 12, 16, 24 hours) is recommended to identify the optimal treatment time.
-
-
Harvesting Cells:
-
Following incubation, visually inspect the cells under a microscope for morphological changes indicative of mitotic arrest (e.g., rounded, detached cells).
-
For adherent cells, gently collect the mitotic cells, which are often loosely attached, by tapping the side of the plate/flask. Alternatively, use a gentle enzyme-free dissociation solution. For suspension cells, collect the entire cell population.
-
Wash the harvested cells with PBS.
-
Protocol 2: Verification of Prometaphase Arrest by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of this compound-treated cells using propidium iodide (PI) staining and flow cytometry.
Materials:
-
This compound-treated and control cells
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Fixation:
-
Resuspend the harvested cell pellet in 1 ml of cold PBS.
-
While gently vortexing, add 4 ml of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at 4°C for at least 30 minutes. Fixed cells can be stored at -20°C for several days.
-
-
Staining:
-
Centrifuge the fixed cells to pellet them and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Gate the cell population to exclude debris and doublets.
-
Generate a histogram of DNA content to determine the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in the G2/M peak is indicative of mitotic arrest.
-
Visualization of Pathways and Workflows
Caption: this compound's dual effect on the mitotic spindle and the PDK1/Akt survival pathway.
Caption: Workflow for this compound-induced cell synchronization and analysis.
References
Application Notes and Protocols for TPCK-Treated Trypsin in Cell Passaging and Tissue Dissociation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypsin, a serine protease, is a cornerstone of cell culture, facilitating the detachment of adherent cells and the dissociation of tissues into single-cell suspensions. Standard trypsin preparations, however, can contain contaminating chymotryptic activity, leading to non-specific cleavage and potential cell damage. To enhance specificity and preserve cell integrity, trypsin is often treated with L-(tosylamido-2-phenyl) ethyl chloromethyl ketone (TPCK). This compound is an irreversible inhibitor of chymotrypsin, effectively eliminating its activity while leaving the proteolytic function of trypsin intact.[1] This targeted inhibition results in a more purified and reliable reagent for cell culture applications.
This compound-treated trypsin is particularly advantageous for applications sensitive to non-specific proteolysis, such as primary cell isolation, propagation of sensitive cell lines, and preparation of cells for downstream analyses like flow cytometry where cell surface protein integrity is crucial. These application notes provide detailed protocols and supporting data for the use of this compound-treated trypsin in both routine cell passaging and more complex tissue dissociation procedures.
Mechanism of this compound Action on Trypsin
This compound specifically targets and irreversibly inhibits chymotrypsin, which is a common contaminant in commercial trypsin preparations. This specificity arises from this compound's structural resemblance to chymotrypsin's substrate. The diagram below illustrates how this compound selectively inactivates chymotrypsin, resulting in a purified trypsin solution.
Caption: Mechanism of this compound treatment to inactivate chymotrypsin.
Application 1: Cell Passaging
Routine subculturing of adherent cell lines is a primary application of this compound-treated trypsin. Its gentle and specific action ensures efficient cell detachment while maintaining high cell viability and preserving the integrity of cell surface proteins.
Experimental Protocol: Passaging Adherent Cells
Materials:
-
This compound-Treated Trypsin solution (e.g., 0.05% or 0.25% in a buffered salt solution, with or without EDTA)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Complete cell culture medium (containing serum or trypsin inhibitors)
-
Sterile serological pipettes and conical tubes
-
Cell culture flasks or plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Aspirate Medium: Remove the spent culture medium from the flask or plate.
-
Wash Cells: Gently wash the cell monolayer with Ca²⁺/Mg²⁺-free PBS to remove any residual serum that may inhibit trypsin activity. Aspirate the PBS.
-
Add Trypsin: Add a minimal volume of pre-warmed this compound-treated trypsin solution to cover the cell monolayer (e.g., 1-2 mL for a T-75 flask).
-
Incubate: Incubate the vessel at 37°C for 2-5 minutes. The optimal incubation time will vary depending on the cell line. Monitor the cells under a microscope; detachment is complete when the cells appear rounded and float freely.
-
Inactivate Trypsin: Add 2-3 volumes of complete culture medium to the vessel. The serum in the medium will inactivate the trypsin. Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Centrifuge (Optional but Recommended): Transfer the cell suspension to a sterile conical tube and centrifuge at 100-200 x g for 5 minutes to pellet the cells. This step is crucial to completely remove the trypsin solution.
-
Resuspend Cells: Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Count and Re-plate: Determine the cell concentration and viability using a hemocytometer and trypan blue staining or an automated cell counter. Seed new culture vessels at the desired density.
Quantitative Data: this compound-Treated Trypsin in Cell Passaging
The choice of trypsin concentration and incubation time is critical for maintaining cell health. The following table provides general guidelines for different cell types.
| Cell Line Example | Adhesion Strength | Recommended this compound-Trypsin Concentration (%) | Typical Incubation Time (min) at 37°C | Expected Viability |
| HEK293 | Weak | 0.05% | 1-3 | >95% |
| HeLa | Moderate | 0.05% - 0.25% | 3-5 | >95% |
| A549 | Moderate | 0.25% | 3-5 | >90% |
| Mesenchymal Stem Cells (MSCs) | Strong | 0.05% | 5-7 | >90%[2] |
| Primary Fibroblasts | Strong | 0.25% | 5-10 | >90% |
Note: These are starting recommendations. Optimal conditions should be determined empirically for each specific cell line and culture condition. Prolonged exposure to trypsin can negatively impact cell viability and the expression of surface proteins.[3][4]
Impact on Cell Surface Markers
Enzymatic detachment can affect the integrity of cell surface proteins, which is a critical consideration for downstream applications like flow cytometry. While this compound-treatment preserves trypsin's specificity, the enzyme can still cleave surface proteins.
| Cell Type | Detachment Method | Key Findings on Surface Markers | Reference |
| Mesenchymal Stem Cells (MSCs) | 0.25% Trypsin-EDTA | Significant reduction in CD44, CD55, CD73, CD105, CD140a, CD140b, and CD201 expression within 30 minutes. | [2] |
| HT-29 | 0.25% Trypsin | Significant reduction in CD44 expression compared to non-enzymatic methods. | [5] |
| Non-adherent cell lines (THP1, K562) | 0.25% Trypsin, 5 min | The majority of cell surface proteins are unaffected, but a false-negative rate of approximately 7.9% was observed for proteins with a high number of potential cleavage sites. | [6] |
Experimental Workflow: Cell Passaging
Caption: Workflow for passaging adherent cells with this compound-treated trypsin.
Application 2: Tissue Dissociation
The isolation of primary cells from tissues is a complex process that requires the breakdown of the extracellular matrix (ECM). This compound-treated trypsin is often used in combination with other enzymes, such as collagenase, to achieve efficient tissue dissociation while preserving cell viability and function.
Experimental Protocol: General Tissue Dissociation
Materials:
-
This compound-Treated Trypsin
-
Collagenase (Type I, II, IV, or a blend, depending on the tissue)
-
DNase I
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer
-
Complete culture medium with serum
-
Sterile instruments for tissue mincing
-
Gentle cell dissociator (optional)
-
Cell strainers (e.g., 40 µm, 70 µm, 100 µm)
Procedure:
-
Tissue Preparation: Place the freshly excised tissue in a sterile dish with cold HBSS. Mince the tissue into small pieces (1-2 mm³) using sterile scalpels or scissors.
-
Enzymatic Digestion: Transfer the minced tissue to a sterile conical tube containing the pre-warmed enzyme cocktail (see table below for examples). The addition of DNase I is recommended to prevent cell clumping from DNA released by damaged cells.
-
Incubation: Incubate the tissue suspension at 37°C with gentle agitation for a period ranging from 30 minutes to several hours. The optimal time depends on the tissue type and the enzyme concentration.
-
Mechanical Dissociation: Further dissociate the tissue by gentle pipetting or using a mechanical dissociator.
-
Inactivation and Filtration: Stop the digestion by adding an equal volume of cold complete medium containing serum. Filter the cell suspension through a series of cell strainers of decreasing pore size to obtain a single-cell suspension.
-
Washing and Cell Counting: Centrifuge the filtered cell suspension, wash the cell pellet with fresh medium, and then resuspend the cells. Perform a cell count and viability assessment.
-
Plating or Downstream Applications: Plate the cells for primary culture or proceed with downstream applications such as cell sorting or analysis.
Enzyme Cocktails for Tissue Dissociation
The composition of the enzyme cocktail is critical for successful tissue dissociation and needs to be optimized for each tissue type.
| Tissue Type | This compound-Treated Trypsin | Collagenase | DNase I | Other Enzymes |
| Embryonic Tissue | 0.05% - 0.25% | Type I or IV (0.1%) | 10-20 U/mL | - |
| Brain Tissue (e.g., Gliomas) | Not typically the primary enzyme | Papain (20 U/mL) or Neutral Protease | 10 U/mL | Hyaluronidase[7] |
| Pancreatic Islets | 0.025% | Type V (1 mg/mL) | 10 U/mL | - |
| Epidermis | 0.1% - 0.25% (for separation from dermis) | - | - | Dispase |
Note: The concentrations and enzyme types provided are starting points. It is crucial to perform pilot experiments to determine the optimal conditions for your specific tissue and application.
Experimental Workflow: Tissue Dissociation
Caption: General workflow for primary cell isolation from tissues.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low Cell Viability | Over-trypsinization (incubation too long or concentration too high). Mechanical stress during pipetting. | Optimize trypsin concentration and incubation time. Handle cells gently. |
| Incomplete Cell Detachment | Insufficient trypsin activity (low concentration, short incubation, or presence of inhibitors). Cells are highly confluent or senescent. | Increase trypsin concentration or incubation time. Ensure complete removal of serum before adding trypsin. Passage cells at a lower confluency. |
| Cell Clumping | Release of DNA from dead cells. Incomplete dissociation. | Add DNase I to the trypsin solution or during tissue dissociation. Ensure a single-cell suspension is achieved before plating. |
| Altered Cell Morphology or Function | Harsh detachment conditions. | Reduce trypsin concentration and/or incubation time. Consider using a milder dissociation reagent for sensitive cell types. |
Conclusion
This compound-treated trypsin is a refined and highly effective reagent for the detachment of adherent cells and the dissociation of tissues. By eliminating chymotryptic activity, it offers greater specificity and gentler action compared to standard trypsin preparations. This leads to higher cell viability, better preservation of cell surface proteins, and more reliable and reproducible results in a wide range of cell culture applications. The protocols and data presented in these application notes provide a solid foundation for researchers to effectively utilize this compound-treated trypsin in their experimental workflows.
References
- 1. raybiotech.com [raybiotech.com]
- 2. Effects of Different Cell-Detaching Methods on the Viability and Cell Surface Antigen Expression of Synovial Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of trypsin on cell cytoplasm during detachment of cells studied by terahertz sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Flow cytometric detection of most proteins in the cell surface proteome is unaffected by trypsin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A non-aggressive, highly efficient, enzymatic method for dissociation of human brain-tumors and brain-tissues to viable single-cells - PMC [pmc.ncbi.nlm.nih.gov]
TPCK in protocols for studying signal transduction pathways
Application Notes: TPCK in Signal Transduction Research
Introduction
Nα-Tosyl-L-phenylalanyl-chloromethylketone (this compound) is a well-established biochemical tool primarily known as an irreversible inhibitor of chymotrypsin-like serine and some cysteine proteases.[1] Beyond its classical use in protein purification to eliminate contaminating chymotrypsin activity from trypsin preparations, this compound has become an invaluable reagent for studying cellular signal transduction pathways.[2] Its ability to covalently modify specific amino acid residues allows for the targeted inhibition of key signaling molecules, making it particularly useful for dissecting complex pathways involved in inflammation, cell proliferation, and apoptosis.[1][3][4]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound to investigate signal transduction pathways, with a primary focus on its role as an inhibitor of the Nuclear Factor-kappa B (NF-κB) and AGC kinase signaling cascades.
Mechanism of Action
This compound is a reactive chloromethylketone that functions by irreversibly alkylating the active site of its target proteins. While it was initially characterized by its reaction with a histidine residue in the active site of chymotrypsin, its effects on intracellular signaling pathways are predominantly mediated by the covalent modification of cysteine residues.[3] The thiol group (-SH) of a cysteine residue performs a nucleophilic attack on the chloromethylketone, resulting in a stable thioether bond and rendering the target protein inactive. The addition of thiol-reducing agents like dithiothreitol (DTT) can abrogate the inhibitory effects of this compound, confirming its mechanism of action through thiol modification.[3]
Application 1: Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, immune regulation, and cell survival. This compound is widely used as a potent inhibitor of this pathway.[3][5] It exerts its inhibitory effect at two distinct points in the canonical NF-κB cascade:
-
Inhibition of IκB Kinase (IKK) Complex: this compound directly inhibits the activity of IKKβ, a critical kinase that phosphorylates the inhibitory protein IκBα. This phosphorylation is the signal for IκBα's ubiquitination and subsequent degradation, which is required to release NF-κB. This compound covalently modifies the cysteine residue at position 179 (Cys-179) of IKKβ, blocking its kinase activity.[3]
-
Inhibition of p65/RelA DNA Binding: this compound can also directly target the p65/RelA subunit of the NF-κB transcription factor complex. By modifying the Cys-38 residue on p65, this compound prevents the NF-κB complex from binding to its target DNA sequences in the nucleus.[3]
This dual-target mechanism makes this compound a robust tool for shutting down NF-κB signaling in response to various stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).[3][5]
Caption: this compound inhibits NF-κB signaling at both IKK and p65/RelA.
Application 2: Inhibition of AGC Kinases
This compound has also been identified as an inhibitor of several members of the AGC kinase family (containing PKA, PKG, and PKC relatives), which are crucial for cellular growth, proliferation, and survival.[4] This includes kinases such as:
-
Akt (Protein Kinase B)
-
p90 Ribosomal S6 Kinase (RSK)
-
p70 Ribosomal S6 Kinase (S6K1)
-
Mitogen- and Stress-activated Protein Kinase (MSK)
The mechanism of inhibition is through the adduction of this compound to a cysteine residue located within a conserved Phenylalanine-Cysteine (Phe-Cys) motif in the activation loop of these kinases.[4] This modification prevents the kinase from being activated, thereby blocking downstream signaling without affecting upstream activators like PDK1.[4] This makes this compound a useful tool for studying signaling pathways dependent on these specific AGC kinases.
Quantitative Data Summary
The effective concentration of this compound can vary depending on the cell type, target protein, and experimental conditions. The following table summarizes typical working concentrations and inhibitory values reported in the literature.
| Parameter | Target/System | Value | Reference |
| Working Conc. | Inhibition of NF-κB in cell culture | 10 - 50 µM | [6] |
| Working Conc. | Induction of apoptosis in HL-60 cells | 10 - 30 µM | |
| Working Conc. | Inhibition of TRAIL-DISC formation | 40 µM | [7][8] |
| IC50 | pp70 S6k activation | 5 µM | |
| IC50 | L. amazonensis (amastigote form) | 14.2 - 16.6 µM | [8] |
| CC50 | Mammalian cells (general toxicity) | 138.8 µM | [7][8] |
Experimental Protocols
Protocol 1: Inhibition of TNF-α-Induced NF-κB Activation in Cell Culture
This protocol describes a general workflow to assess the inhibitory effect of this compound on NF-κB activation by monitoring the phosphorylation and degradation of IκBα via Western Blot.
Materials:
-
Cell line responsive to TNF-α (e.g., HeLa, HEK293, RAW 264.7)
-
Complete cell culture medium
-
This compound (Nα-Tosyl-L-phenylalanyl-chloromethylketone)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Recombinant human or murine TNF-α
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Western Blotting apparatus and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10-50 mM stock solution of this compound in DMSO. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[9] The stock solution is stable for several months at 4°C.
-
Note: this compound is cell-permeable.
-
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate for 18-24 hours under standard conditions (e.g., 37°C, 5% CO₂).
-
-
This compound Pre-treatment:
-
On the day of the experiment, aspirate the old medium.
-
Add fresh serum-free or low-serum medium containing the desired concentration of this compound (e.g., 25 µM) or an equivalent volume of DMSO (vehicle control).
-
Incubate for 30-60 minutes. This pre-incubation allows this compound to enter the cells and inhibit its targets.[4]
-
-
Stimulation:
-
Add TNF-α to the wells to a final concentration of 10-20 ng/mL. Do not add TNF-α to the negative control wells.
-
Incubate for the desired time points. For IκBα phosphorylation/degradation, short time points are critical (e.g., 0, 5, 15, 30 minutes).
-
-
Cell Lysis:
-
After stimulation, immediately place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (with inhibitors) to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Western Blot:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.
-
Perform SDS-PAGE, transfer to a membrane, block, and probe with primary antibodies against phospho-IκBα, total IκBα, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.
-
-
Expected Outcome:
-
Vehicle Control + TNF-α: A strong band for phospho-IκBα should appear at early time points (5-15 min), followed by a decrease in the total IκBα band at later time points (15-30 min), indicating its degradation.
-
This compound Pre-treatment + TNF-α: The appearance of the phospho-IκBα band and the degradation of the total IκBα band should be significantly reduced or completely blocked.
-
Caption: A typical experimental workflow for studying this compound's effects.
Troubleshooting and Considerations
-
Cell Viability: At high concentrations or with prolonged incubation, this compound can be toxic to cells and induce apoptosis.[6][7] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.
-
Solubility and Stability: this compound stock solutions are stable for months when stored correctly. However, working solutions in aqueous media are only stable for a few hours. Always prepare fresh dilutions in media for each experiment.
-
Off-Target Effects: While this compound is a valuable tool, it is not perfectly specific. It inhibits a range of serine, cysteine, and AGC kinases.[4] Results should be interpreted with caution, and complementary approaches (e.g., using more specific inhibitors or genetic knockdowns) are recommended to confirm findings.
-
Use in Proteomics: When preparing protein samples for mass spectrometry, this compound-treated trypsin is often used.[2] The this compound treatment inactivates contaminating chymotrypsin, ensuring specific cleavage at lysine and arginine residues by trypsin.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits AGC kinases by direct activation loop adduction at phenylalanine-directed cysteine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tosylphenylalanine chloromethyl ketone inhibits TNF-alpha mRNA synthesis in the presence of activated NF-kappa B in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nα-Tosyl-l-phenylalanine Chloromethyl Ketone Induces Caspase-dependent Apoptosis in Transformed Human B Cell Lines with Transcriptional Down-regulation of Anti-apoptotic HS1-associated Protein X-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. researchgate.net [researchgate.net]
The Use of TPCK in Protease Activity Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tosyl phenylalanyl chloromethyl ketone (TPCK) is a well-established, irreversible inhibitor of chymotrypsin-like serine proteases.[1][2] Its specificity arises from the phenylalanine moiety, which mimics the natural substrate of chymotrypsin, allowing the inhibitor to bind to the enzyme's active site.[2] The chloromethyl ketone group then irreversibly alkylates a critical histidine residue (His-57) in the active site, rendering the enzyme inactive.[3] this compound is also known to inhibit certain cysteine proteases, such as caspases, papain, and bromelain, by reacting with the active site sulfhydryl group.[2] This broad yet specific inhibitory profile makes this compound a valuable tool in various biochemical and cell-based assays for studying protease activity, validating enzyme targets, and as a control in drug screening campaigns.
Beyond its direct enzymatic inhibition, this compound has been shown to affect cellular signaling pathways, most notably by inhibiting the activation of Nuclear Factor-kappa B (NF-κB).[4][5] This is achieved by preventing the degradation of the inhibitory protein IκB, a key step in the canonical NF-κB signaling cascade.[4][5] This multifaceted activity underscores the importance of understanding its mechanism of action when interpreting experimental results.
These application notes provide detailed protocols for the use of this compound in protease activity assays, summarize key quantitative data, and illustrate relevant signaling pathways and experimental workflows.
Data Presentation
This compound Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 402-71-1 | |
| Molecular Formula | C₁₇H₁₈ClNO₃S | |
| Molecular Weight | 351.85 g/mol | |
| Appearance | White solid | |
| Solubility | Soluble in DMSO (>10 mg/ml), methanol (10 mM), and ethanol (10 mM). |
This compound Inhibitory Activity
| Target Protease | This compound Concentration | Percent Inhibition | Cell/System | Reference |
| α-Chymotrypsin | 10 µM | ~95% | In vitro | [6] |
| α-Chymotrypsin | 25 µM | ~100% | In vitro | [6] |
| α-Chymotrypsin | 50 µM | ~100% | In vitro | [6] |
| Cathepsin G | 10 µM | ~40% | In vitro | [6] |
| Cathepsin G | 25 µM | ~60% | In vitro | [6] |
| Cathepsin G | 50 µM | ~80% | In vitro | [6] |
| Proteinase 3 (PR3) | 10 µM | ~20% | In vitro | [6] |
| Proteinase 3 (PR3) | 25 µM | ~30% | In vitro | [6] |
| Proteinase 3 (PR3) | 50 µM | ~40% | In vitro | [6] |
| Trypsin | 10 µM | ~5% | In vitro | [6] |
| Human Neutrophil Elastase (HNE) | 10 µM | ~10% | In vitro | [6] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of α-Chymotrypsin Activity
This protocol describes a kinetic assay to measure the inhibition of α-chymotrypsin by this compound using the substrate N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE). The hydrolysis of BTEE by chymotrypsin leads to an increase in absorbance at 256 nm.
Materials:
-
α-Chymotrypsin from bovine pancreas
-
This compound
-
N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.8) containing CaCl₂ (e.g., 20 mM)
-
DMSO
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 256 nm
Procedure:
-
Preparation of Reagents:
-
α-Chymotrypsin Stock Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl. Store at -20°C. Immediately before use, dilute to the desired working concentration (e.g., 1 µg/mL) in Tris-HCl buffer.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
BTEE Substrate Solution: Prepare a stock solution of BTEE in a suitable solvent (e.g., methanol). Dilute to the final working concentration (e.g., 0.5 mM) in Tris-HCl buffer.
-
-
Enzyme Inhibition Assay:
-
Set up the reactions in a 96-well plate. For each reaction, prepare a mixture containing:
-
Tris-HCl buffer
-
Desired final concentration of this compound (prepare serial dilutions from the stock solution). Include a vehicle control with DMSO only.
-
α-Chymotrypsin working solution.
-
-
Pre-incubate the enzyme with this compound (or DMSO) for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for irreversible inhibition.
-
Initiate the reaction by adding the BTEE substrate solution to each well.
-
Immediately start monitoring the change in absorbance at 256 nm over time (e.g., every 30 seconds for 10-15 minutes) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value. The uninhibited reaction (DMSO control) represents 0% inhibition.
-
Protocol 2: Use of this compound as a Control in Cell-Based Apoptosis Assays
This compound can be used to investigate the role of chymotrypsin-like proteases in apoptosis. This protocol provides a general guideline for treating cells with this compound.
Materials:
-
Cell line of interest cultured in appropriate medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide staining)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cells in a suitable culture plate (e.g., 6-well or 12-well plate) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Cell Treatment:
-
Prepare working solutions of this compound in cell culture medium at various concentrations (e.g., 10 µM, 25 µM, 50 µM). Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) at 37°C in a CO₂ incubator.
-
-
Apoptosis Analysis:
-
Following incubation, harvest the cells (including any floating cells in the supernatant).
-
Stain the cells using an apoptosis detection kit according to the manufacturer's instructions.
-
Analyze the stained cells by flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic cells.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the canonical NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for a protease inhibition assay using this compound.
References
- 1. N-tosyl-L-phenylalanine chloromethyl ketone, a serine protease inhibitor, identifies glutamate 398 at the coenzyme-binding site of human aldehyde dehydrogenase. Evidence for a second "naked anion" at the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. chegg.com [chegg.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
TPCK not inhibiting protease activity in my experiment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with TPCK (L-1-Tosylamido-2-phenylethyl chloromethyl ketone) not inhibiting protease activity in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not inhibiting the target protease. What are the possible reasons?
A1: There are several potential reasons for the lack of inhibition. Here's a troubleshooting workflow to help you identify the issue:
How to troubleshoot TPCK precipitation in cell culture media
This guide provides comprehensive troubleshooting support for researchers, scientists, and drug development professionals encountering precipitation of TPCK (L-1-Tosylamido-2-phenylethyl chloromethyl ketone) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
A1: this compound is a serine protease inhibitor. In cell culture experiments, it is often used to inhibit specific cellular processes, study signaling pathways like the PDK1/Akt pathway, and can induce apoptosis in certain cell lines.[1]
Q2: Why am I seeing a precipitate after adding this compound to my cell culture medium?
A2: this compound has low aqueous solubility. Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the cell culture medium. This can be caused by several factors, including incorrect stock solution preparation, high final concentration, characteristics of the media, or improper mixing technique.
Q3: Is the precipitate harmful to my cells?
A3: Yes, precipitates can be detrimental to cell health. They can alter the effective concentration of this compound, leading to inconsistent experimental results. Furthermore, the precipitates themselves can be a physical stressor to cells or may chelate other essential media components.
Q4: What is the first thing I should do if I observe this compound precipitation?
A4: If you observe precipitation, it is recommended not to use the prepared medium for your experiment as the actual concentration of soluble this compound is unknown. The best course of action is to discard the medium and prepare a fresh solution, paying close attention to the preparation protocol.
Troubleshooting Guide for this compound Precipitation
If you are experiencing this compound precipitation, use the following guide to identify and resolve the issue.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process to diagnose the cause of this compound precipitation.
Caption: A flowchart to troubleshoot this compound precipitation.
Common Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Improper Stock Solution | This compound powder may not have been fully dissolved in the solvent (e.g., DMSO), leading to micro-precipitates that seed further precipitation upon dilution in aqueous media. | Prepare stock solutions in 100% DMSO. Use an ultrasonic bath to ensure complete dissolution.[1] Visually inspect the stock solution for any cloudiness before use. Store stock solutions in small, single-use aliquots at -80°C to avoid freeze-thaw cycles.[1][2] |
| High Final Concentration | The final concentration of this compound in the cell culture medium exceeds its solubility limit. | Determine the lowest effective concentration for your experiment. If high concentrations are necessary, consider using a media formulation with fewer interacting components or performing a dose-response curve to find the solubility limit in your specific system. |
| Low Temperature of Media | Adding a concentrated DMSO stock to cold media can cause "shock" precipitation, where the compound immediately falls out of solution.[2] | Always pre-warm the cell culture medium to 37°C before adding the this compound stock solution. |
| Incorrect Mixing Technique | Adding the stock solution too quickly or in one spot without agitation can create a localized area of high concentration, leading to precipitation. | Add the this compound stock solution dropwise into the pre-warmed medium while gently swirling or mixing the flask/bottle. |
| Media Composition & pH | Components in the media, such as proteins in fetal bovine serum (FBS), salts, or variations in pH, can interact with this compound and reduce its solubility.[2][3] The solubility of many compounds is influenced by pH.[4][5] | Try reducing the serum percentage if your cell line allows. If you suspect a media component interaction, test this compound solubility in basal media without supplements first. Ensure the media pH is within the optimal range (typically 7.2-7.4). |
Experimental Protocols & Data
This compound Solubility Data
The choice of solvent for the initial stock solution is critical. This compound exhibits high solubility in DMSO.
| Solvent | Reported Solubility | Molar Concentration | Notes |
| DMSO | 100 mg/mL | 284.21 mM | An ultrasonic bath may be required for complete dissolution.[1] |
| H₂O | Insoluble | - | This compound is not soluble in water. |
Protocol: Preparation of this compound Stock Solution (100 mM)
This protocol details the steps to prepare a concentrated stock solution of this compound.
Caption: Workflow for preparing and storing this compound stock solution.
Methodology:
-
Preparation: In a sterile environment, accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of high-quality, anhydrous 100% DMSO to achieve a 100 mM concentration. For example, to 10 mg of this compound (Molecular Weight: 351.85 g/mol ), add 284.2 µL of DMSO.
-
Dissolution: Vortex vigorously. If any particulates remain, use an ultrasonic water bath for 5-10 minutes until the solution is completely clear.[1] A clear solution is critical.
-
Aliquoting: Dispense small, single-use volumes (e.g., 10-20 µL) into sterile, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term stability (up to 6 months).[1] Avoid repeated freeze-thaw cycles.
Protocol: Diluting this compound into Cell Culture Medium
This protocol describes the best practice for adding the this compound stock solution to your final culture volume.
Methodology:
-
Prepare Medium: Warm your complete cell culture medium to 37°C in a water bath.
-
Calculate Volume: Determine the volume of this compound stock solution needed for your desired final concentration. For example, to make a 100 µM solution in 10 mL of media from a 100 mM stock, you would add 10 µL.
-
Dilution:
-
Gently swirl the bottle or flask of pre-warmed medium.
-
While the medium is still in motion, slowly add the calculated volume of this compound stock solution dropwise into the vortex.
-
Continue to swirl gently for another 10-15 seconds to ensure homogenous mixing.
-
-
Final Check: Visually inspect the medium against a light source to ensure no precipitation has occurred.
-
Cell Treatment: Immediately add the this compound-containing medium to your cells. Do not store complete media with this compound for extended periods.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. researchgate.net [researchgate.net]
- 3. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. Does pH affect solubility? | AAT Bioquest [aatbio.com]
Technical Support Center: Optimizing TPCK Concentration
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of N-Tosyl-L-phenylalanyl-chloromethyl ketone (TPCK) to achieve desired experimental outcomes while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Nα-Tosyl-L-phenylalanyl chloromethyl ketone) is an irreversible inhibitor of chymotrypsin-like serine proteases. It achieves this by specifically alkylating a histidine residue in the active site of these enzymes. Beyond its role as a protease inhibitor, this compound has been shown to affect various cellular signaling pathways, including the PDK1/Akt and NF-κB pathways, and can induce apoptosis.[1][2][3]
Q2: What are the common applications of this compound in research?
A2: this compound is utilized in a variety of research applications, including:
-
Inhibition of NF-κB signaling: this compound is a known inhibitor of the NF-κB signaling pathway.[3]
-
Induction of apoptosis: this compound can induce programmed cell death in various cell lines.[1][2]
-
Virology research: this compound-treated trypsin is commonly used in the propagation of viruses, such as influenza, in cell culture to facilitate viral entry.[4][5]
-
Protease research: It serves as a classic tool for studying the function of chymotrypsin-like serine proteases.
Q3: In what solvents can I dissolve this compound and how should I store it?
A3: this compound is soluble in methanol, ethanol, and DMSO. Stock solutions of 10 mM can be prepared in methanol or ethanol and are stable for several months when stored at 4°C. It is recommended to store the powder desiccated at -20°C for long-term stability. Aqueous working solutions are significantly less stable, lasting only for several hours.
Q4: What is a typical working concentration range for this compound in cell culture experiments?
A4: The effective concentration of this compound in aqueous solutions for cell culture experiments typically ranges from 10 µM to 100 µM. However, the optimal concentration is highly dependent on the cell type, experimental duration, and the specific biological question being addressed. For example, in some prostate cancer cell lines, concentrations up to 40 μM have been used to study its effects on apoptosis and signaling pathways.[1][2]
Troubleshooting Guide
Issue 1: High levels of cell death observed in my control group treated with this compound.
-
Possible Cause: The this compound concentration is too high for your specific cell line, leading to significant cytotoxicity.
-
Troubleshooting Steps:
-
Perform a dose-response experiment: Test a wide range of this compound concentrations (e.g., 1 µM to 100 µM) to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your cell line.
-
Reduce incubation time: Shorter exposure to this compound may be sufficient to achieve the desired effect while minimizing cell death.
-
Check solvent toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%).
-
Issue 2: No observable effect of this compound at the intended concentration.
-
Possible Cause: The this compound concentration is too low, the compound has degraded, or the target pathway is not active in your experimental system.
-
Troubleshooting Steps:
-
Increase this compound concentration: Based on literature for similar cell types, you may need to use a higher concentration.
-
Prepare fresh solutions: this compound in aqueous working solutions is not stable for long periods. Always prepare fresh working dilutions from a stable stock solution for each experiment.
-
Confirm pathway activity: Use positive controls to ensure that the signaling pathway you are targeting (e.g., NF-κB) is active and can be modulated in your cells.
-
Verify compound activity: If possible, test the activity of your this compound in a simple enzymatic assay to confirm its inhibitory properties.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variability in cell density, passage number, or this compound solution preparation.
-
Troubleshooting Steps:
-
Standardize cell culture conditions: Use cells within a consistent range of passage numbers and ensure a uniform seeding density for all experiments.
-
Precise solution preparation: Be meticulous when preparing this compound dilutions. Use calibrated pipettes and ensure the stock solution is fully dissolved before making working dilutions.
-
Monitor this compound-trypsin activity: When used for virus propagation, the activity of each lot of this compound-trypsin can vary. It is recommended to titrate each new stock to determine the optimal concentration.[5]
-
Data Presentation
Table 1: Reported Cytotoxicity of this compound in Various Cell Lines
| Cell Line | CC50 (µM) | Reference |
| Mammalian Cells (general) | 138.8 | [1] |
| Peritoneal Macrophages (BALB/c mice) | 138.8 | [3] |
Table 2: Exemplary Working Concentrations of this compound in Research Applications
| Application | Cell Line/System | This compound Concentration | Reference |
| Apoptosis Induction | PC3 (prostate cancer) | 0-40 µM | [1] |
| Signaling Pathway Inhibition (PDK1/Akt) | LNCaP (prostate cancer) | 40 µM | [2] |
| Inhibition of TRAIL-induced Caspase Activity | PC3 (prostate cancer) | 40 µM | [2] |
| Apoptosis Studies | Rat Thymocytes | 25 µM | |
| Apoptosis Studies | HL-60 (leukemia) | 10 µM | |
| Influenza Virus Propagation (this compound-trypsin) | MDCK | 1-2 µg/ml | [4][5] |
| H7N9 Avian Influenza Virus Culture | MDCK | 1-2.5 µg/ml | [6] |
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time. Include both positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified diagram of this compound's inhibitory effect on the NF-κB pathway.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (this compound) on Leishmania amazonensis and Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propagation and Characterization of Influenza Virus Stocks That Lack High Levels of Defective Viral Genomes and Hemagglutinin Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Optimization of the amount of this compound trypsin adding to MDCK cell suspension for culturing H7N9 avian influenza virus | Chinese Journal of Microbiology and Immunology;(12): 835-839, 2019. | WPRIM [pesquisa.bvsalud.org]
Identifying and mitigating off-target effects of TPCK
Welcome to the technical support center for Nα-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK). This guide provides researchers, scientists, and drug development professionals with comprehensive information to identify and mitigate the off-target effects of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is an irreversible inhibitor of chymotrypsin, a serine protease.[1][2][3] It specifically targets the active site of chymotrypsin, where the phenylalanine moiety of this compound binds to the enzyme's specificity pocket for aromatic amino acid residues.[1] The chloromethyl ketone group then covalently modifies a critical histidine residue (His57) in the active site, leading to irreversible inhibition.
Q2: What are the known major off-target effects of this compound?
A2: this compound is known to have several significant off-target effects due to its reactive chloromethyl ketone moiety. The major off-target classes include:
-
Cysteine Proteases: this compound irreversibly inhibits various cysteine proteases, including caspases (e.g., caspase-3, -7, -8, -9), papain, bromelain, and ficin.[1][4]
-
AGC Kinases: this compound can inhibit members of the AGC kinase family, such as RSK, Akt, and S6K1, by forming a covalent adduct with a cysteine residue in their activation loop.[5][6]
-
NF-κB Pathway: this compound has been reported to inhibit the NF-κB signaling pathway.[7]
-
Apoptosis Induction: this compound can induce apoptosis and activate caspase-3 in various cell lines, an effect dependent on its chloromethyl ketone group.[8][9]
Q3: At what concentration are off-target effects of this compound typically observed?
A3: Off-target effects of this compound are generally observed in the micromolar range. For example, in studies with prostatic carcinoma cell lines, this compound was used at concentrations of 40 µM to investigate its effects on TRAIL-induced caspase activity and the PDK1/Akt pathway.[4][10][11] The IC50 for the mitogen-induced activation of pp70s6k was found to be 5 µM.[2] It is crucial to perform dose-response experiments in your specific system to determine the optimal concentration that maximizes on-target inhibition while minimizing off-target effects.
Q4: Is this compound cell-permeable?
A4: Yes, this compound is cell-permeable, which allows it to be used in cell-based assays to study intracellular proteases and signaling pathways.
Q5: How should I prepare and store this compound?
A5: this compound is typically dissolved in a solvent like DMSO to create a stock solution, which can then be diluted into an aqueous buffer for experiments.[2][3] Solutions in DMSO can be stored at -20°C for up to three months.[2] For short-term storage, 0-4°C is recommended, while long-term storage should be at -20°C.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected cell death or apoptosis in my experiment. | This compound is known to induce apoptosis and inhibit caspases. This is a known off-target effect mediated by its chloromethyl ketone moiety.[8] | 1. Perform a dose-response curve: Determine the lowest effective concentration for chymotrypsin inhibition in your system to minimize apoptosis induction. 2. Use a negative control: Include a control compound lacking the reactive chloromethyl ketone group to determine if the observed effect is due to this moiety. 3. Consider alternatives: If apoptosis is a persistent issue, consider using a more specific chymotrypsin inhibitor. |
| My results suggest inhibition of a signaling pathway I didn't intend to target (e.g., Akt signaling). | This compound inhibits AGC kinases like Akt, RSK, and S6K1 by targeting a cysteine residue in their activation loop.[6] It can also affect the PDK1/Akt pathway.[10][13] | 1. Validate the off-target effect: Use a secondary, more specific inhibitor for the suspected off-target pathway to see if it phenocopies the results obtained with this compound. 2. Perform a rescue experiment: If possible, overexpress a this compound-resistant mutant of the suspected off-target protein to see if it reverses the observed phenotype. 3. Use proteomic approaches: Employ Activity-Based Protein Profiling (ABPP) or other proteomic methods to identify the full spectrum of this compound targets in your experimental system. |
| I am not seeing inhibition of my target, chymotrypsin. | 1. Incorrect storage or handling: this compound may have degraded. 2. Insufficient concentration: The concentration of this compound may be too low to inhibit the target effectively in your specific experimental setup. 3. Assay interference: Components of your assay buffer may be interfering with this compound activity. | 1. Ensure proper storage: Store this compound stock solutions at -20°C. Prepare fresh working solutions for each experiment. 2. Titrate this compound concentration: Perform a concentration-response experiment to determine the optimal inhibitory concentration. 3. Check buffer compatibility: Ensure your assay buffer does not contain components that could react with the chloromethyl ketone group of this compound. |
| I am studying the NF-κB pathway and this compound is giving confounding results. | This compound is a known inhibitor of the NF-κB pathway.[7] | 1. Use a more specific NF-κB inhibitor: To confirm that the observed effects are due to NF-κB inhibition, use a well-characterized and specific inhibitor of this pathway as a positive control. 2. Dissect the pathway: Investigate upstream and downstream components of the NF-κB pathway to pinpoint where this compound is exerting its effect. |
Quantitative Data Summary
The following tables summarize available quantitative data for this compound. Note that direct comparative IC50 values across all target classes from a single study are limited. Researchers should generate their own dose-response curves for their specific experimental system.
Table 1: this compound Potency Against On-Target and Off-Target Enzymes
| Target Class | Specific Target | IC50 / Potency | Reference |
| On-Target | Chymotrypsin | Irreversible inhibitor | [1][2] |
| Off-Target (Cysteine Proteases) | Caspases (3, 6, 7) | Potent inhibitor, similar efficiency to Boc-D-CMK | [1] |
| Off-Target (Kinases) | pp70s6k | 5 µM | [2] |
Table 2: this compound Cytotoxicity and Anti-Parasitic Activity
| Organism/Cell Line | Assay | Value | Reference |
| Mammalian cells | Cytotoxicity (CC50) | 138.8 µM | [3] |
| Leishmania amazonensis (PH8) | Anti-parasitic (IC50) | 14.6 µM (promastigote), 14.2 µM (amastigote) | [3] |
| Leishmania amazonensis (Josefa) | Anti-parasitic (IC50) | 31.7 µM (promastigote), 16.6 µM (amastigote) | [3] |
| Leishmania infantum | Anti-parasitic (IC50) | 11.3 µM (promastigote), 21.7 µM (amastigote) | [3] |
Experimental Protocols
Protocol 1: Validating Off-Target Kinase Inhibition by Western Blot
This protocol describes how to confirm if this compound is inhibiting a specific kinase (e.g., Akt) in your cell line.
Materials:
-
Cell line of interest
-
This compound
-
Specific inhibitor for the suspected off-target kinase (e.g., an Akt inhibitor)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells and grow to desired confluency.
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for a predetermined time.
-
Include a vehicle control (e.g., DMSO) and a positive control (the specific kinase inhibitor).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Scrape cells and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated (active) form of the kinase and the total kinase overnight at 4°C. Also, probe for a loading control like GAPDH.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Analysis:
-
Quantify the band intensities. A decrease in the ratio of phosphorylated kinase to total kinase in this compound-treated cells, similar to the specific inhibitor control, indicates off-target inhibition.
-
Protocol 2: Identifying this compound Off-Targets using Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomic method to identify the direct targets of a compound in a complex proteome.
Materials:
-
Broad-spectrum activity-based probe for serine proteases or kinases (e.g., a fluorophosphonate-based probe for serine hydrolases).
-
This compound
-
Cell or tissue lysate
-
SDS-PAGE gels
-
In-gel fluorescence scanner
-
Mass spectrometer
Procedure:
-
Competitive ABPP:
-
Pre-incubate aliquots of your proteome (cell lysate) with varying concentrations of this compound for 30 minutes at room temperature. Include a vehicle control.
-
Add the activity-based probe to each aliquot and incubate for the recommended time to label active enzymes.
-
Quench the labeling reaction by adding Laemmli buffer.
-
-
Gel-Based Analysis:
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the labeled proteins using an in-gel fluorescence scanner.
-
Proteins that are targets of this compound will show a dose-dependent decrease in probe labeling.
-
-
Mass Spectrometry-Based Identification:
-
Excise the protein bands that show reduced labeling in the presence of this compound.
-
Perform in-gel tryptic digestion.
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins.
-
Alternatively, for a more global analysis, use a clickable ABPP probe and perform enrichment of labeled proteins followed by on-bead digestion and LC-MS/MS analysis.
-
Visualizations
This compound Mechanism of Action and Off-Target Effects
Caption: this compound's on-target and major off-target effects.
Experimental Workflow for Off-Target Validation
Caption: Workflow for identifying and validating this compound off-targets.
Simplified this compound-Induced Apoptosis Pathway
Caption: this compound can induce apoptosis via the mitochondrial pathway.
This compound Inhibition of the Canonical NF-κB Pathway
Caption: this compound inhibits the NF-κB pathway, likely at the IKK complex.
References
- 1. Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (this compound) are potent inhibitors of activated caspase proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Selective inhibitor of proteasome’s caspase-like sites sensitizes cells to specific inhibition of chymotrypsin-like sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pro- and anti-apoptotic effects of an inhibitor of chymotrypsin-like serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. activitytypes.wm.edu [activitytypes.wm.edu]
- 11. Induced pluripotent stem cell-derived human macrophages as an infection model for Trypanosoma cruzi | PLOS Neglected Tropical Diseases [journals.plos.org]
- 12. Technological pedagogical content knowledge - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Chymotrypsin Inactivation with TPCK
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the complete inactivation of chymotrypsin using N-tosyl-L-phenylalanyl chloromethyl ketone (TPCK).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of chymotrypsin inactivation by this compound?
This compound is an irreversible inhibitor of chymotrypsin. It acts as a substrate analog, where the phenylalanine moiety of this compound binds to the hydrophobic pocket of the chymotrypsin active site, which typically accommodates aromatic amino acid residues of the substrate. Once bound, the chloromethyl ketone group of this compound covalently modifies the histidine-57 (His-57) residue within the enzyme's catalytic triad. This alkylation of His-57 permanently inactivates the enzyme.
Q2: How specific is this compound for chymotrypsin?
This compound exhibits high specificity for chymotrypsin and chymotrypsin-like serine proteases. This specificity is conferred by the phenylalanine residue of this compound, which fits well into the hydrophobic S1 pocket of chymotrypsin's active site. Other proteases, like trypsin, have a differently shaped S1 pocket that accommodates positively charged residues (lysine or arginine), and therefore, this compound does not bind to or inhibit trypsin effectively.
Q3: What are the known off-target effects of this compound?
While specific for chymotrypsin, this compound can inactivate some cysteine proteases, such as papain and bromelain, by reacting with the active site sulfhydryl group. At higher concentrations (e.g., in the micromolar range in cell culture), this compound has been reported to inhibit other cellular processes and enzymes, including the activation of certain kinases and inducing apoptosis. Therefore, it is crucial to use the lowest effective concentration of this compound necessary for complete chymotrypsin inactivation to minimize off-target effects.
Q4: How should I prepare and store this compound stock solutions?
This compound is a white powder that is stable for at least two years when stored desiccated at -20°C. Stock solutions of 10 mM can be prepared in methanol or ethanol and are stable for several months at 4°C. This compound is also soluble in DMSO. Working aqueous solutions are less stable and should be prepared fresh, as they are typically stable for only several hours.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Chymotrypsin Inactivation | Insufficient this compound Concentration: The molar ratio of this compound to chymotrypsin may be too low. | Increase the molar excess of this compound to chymotrypsin. Empirically test a range of concentrations to determine the optimal ratio for your specific conditions. |
| Degraded this compound: this compound stock solution may have lost activity due to improper storage or age. Aqueous working solutions are unstable. | Prepare a fresh stock solution of this compound. Always prepare aqueous working solutions immediately before use. | |
| Suboptimal Reaction Conditions: The pH, temperature, or incubation time may not be optimal for the inactivation reaction. | Ensure the reaction pH is between 7.0 and 8.0. The reaction can be performed at room temperature or 37°C; a longer incubation time may be necessary at lower temperatures. | |
| Batch-to-Batch Variability of this compound: Different lots of this compound may have varying purity or activity. | Qualify each new batch of this compound to determine its effective concentration for complete inactivation. | |
| Off-Target Effects Observed | Excessive this compound Concentration: Using a high concentration of this compound can lead to the inhibition of other enzymes, particularly cysteine proteases. | Determine the minimal concentration of this compound required for complete chymotrypsin inactivation through a titration experiment. Avoid using a large, arbitrary excess. |
| Presence of Other Sensitive Enzymes: The experimental system may contain other proteases or enzymes that are sensitive to this compound. | If possible, purify the chymotrypsin sample to remove other potentially reactive enzymes before this compound treatment. | |
| Precipitation Upon this compound Addition | Low Solubility of this compound in Aqueous Buffer: this compound is sparingly soluble in water. Adding a concentrated stock in an organic solvent to an aqueous buffer can cause precipitation. | Add the this compound stock solution dropwise to the chymotrypsin solution while vortexing to ensure rapid mixing and minimize precipitation. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Experimental Protocols
Protocol 1: Inactivation of Chymotrypsin with this compound
This protocol describes the general procedure for inactivating chymotrypsin with this compound. The optimal this compound concentration and incubation time should be determined empirically for each specific application.
Materials:
-
α-Chymotrypsin solution
-
This compound
-
Methanol or Ethanol
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8)
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in methanol or ethanol. Store at 4°C for up to several months.
-
Prepare Chymotrypsin Solution: Dissolve or dilute the α-chymotrypsin to the desired concentration in the reaction buffer.
-
Inactivation Reaction:
-
Add the this compound stock solution to the chymotrypsin solution to achieve the desired final this compound concentration. A typical starting point is a 2 to 10-fold molar excess of this compound over chymotrypsin.
-
Incubate the reaction mixture at room temperature (25°C) or 37°C for 2 to 4 hours.
-
-
Verification of Inactivation: After the incubation period, it is crucial to verify the completeness of the inactivation using an activity assay (see Protocol 2). A residual activity of less than 1% is often considered complete inactivation.[1]
Protocol 2: Verification of Chymotrypsin Inactivation using BTEE Assay
This spectrophotometric assay measures the residual activity of chymotrypsin by monitoring the hydrolysis of N-Benzoyl-L-tyrosine ethyl ester (BTEE).
Materials:
-
This compound-treated chymotrypsin sample
-
Control (untreated) chymotrypsin sample
-
80 mM Tris-HCl buffer, pH 7.8, containing 100 mM CaCl₂
-
BTEE Solution (1.18 mM N-Benzoyl-L-Tyrosine Ethyl Ester in 63.4% Methanol)
-
1 mM HCl for enzyme dilution
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare Reagents:
-
Prepare the Tris-HCl buffer and adjust the pH to 7.8 at 25°C.
-
Prepare the BTEE solution.
-
-
Prepare Enzyme Samples: Dilute the control and this compound-treated chymotrypsin samples in cold 1 mM HCl to a concentration suitable for the assay (e.g., 10-30 µg/mL).[2]
-
Set up the Assay:
-
Measure Activity:
-
Add 100 µL of the diluted enzyme sample (either control or this compound-treated) to the cuvette.
-
Immediately mix by inversion and record the increase in absorbance at 256 nm for approximately 5 minutes.
-
-
Calculate Activity:
-
Determine the rate of change in absorbance per minute (ΔA₂₅₆/min) from the initial linear portion of the curve.
-
Calculate the percentage of residual activity in the this compound-treated sample compared to the untreated control.
-
Data Presentation
Table 1: this compound Stock Solution Stability
| Solvent | Concentration | Storage Temperature | Stability | Reference |
| Methanol | 10 mM | 4°C | Several months | |
| Ethanol | 10 mM | 4°C | Several months | |
| DMSO | 10 mg/mL | -20°C / -80°C | 1 month / 6 months | [4] |
| Aqueous Buffer | 10-100 µM | Room Temperature | Several hours |
Table 2: BTEE Assay for Chymotrypsin Activity
| Parameter | Value | Reference |
| Substrate | N-Benzoyl-L-tyrosine ethyl ester (BTEE) | |
| Wavelength for Detection | 256 nm | [2] |
| Assay pH | 7.8 | [2] |
| Assay Temperature | 25°C | [2] |
| Molar Extinction Coefficient of BTEE | 964 M⁻¹cm⁻¹ | [2] |
Visualizations
Caption: Mechanism of this compound inactivation of chymotrypsin.
Caption: Workflow for this compound inactivation and verification.
References
Improving the solubility of TPCK for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TPCK (N-p-Tosyl-L-phenylalanine chloromethyl ketone). Our goal is to help you overcome common challenges in improving this compound solubility for your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for preparing a stock solution?
A1: this compound is soluble in several organic solvents. For preparing a stable stock solution, methanol or ethanol are recommended. Stock solutions of 10 mM in methanol or ethanol have been reported to be stable for several months when stored at 4°C[1]. This compound is also soluble in Dimethyl Sulfoxide (DMSO)[1]. A concentration of 10 mg/mL in DMSO has been described[1].
Q2: How stable are this compound solutions?
A2: The stability of this compound solutions depends on the solvent and storage conditions. As a powder, this compound is stable for at least two years when stored desiccated at -20°C[1]. Stock solutions in methanol or ethanol (e.g., 10 mM) are stable for several months at 4°C[1]. However, aqueous working solutions of this compound are unstable and should be prepared fresh, as they are only stable for a few hours[1].
Q3: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What can I do?
A3: Precipitation upon dilution of an organic stock solution into an aqueous buffer is a common issue. Here are a few troubleshooting steps:
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your assay medium is low and compatible with your experimental system. High concentrations of organic solvents can cause precipitation and may also be toxic to cells.
-
Pre-warm the Buffer: Gently warming your aqueous buffer before adding the this compound stock solution can sometimes help improve solubility.
-
Vortexing: Vortex the solution immediately and thoroughly after adding the this compound stock to the aqueous buffer to ensure rapid and complete mixing.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous buffer.
Q4: What are the typical working concentrations for this compound in cell-based assays?
A4: The effective concentration of this compound in aqueous solutions for cell-based assays typically ranges from 10 to 100 µM[1]. For example, this compound has been reported to induce apoptosis in rat thymocytes at a concentration of 25 µM and in a human promyelocytic leukemic cell line (HL-60) at 10 µM[1].
Troubleshooting Guide: Solubility and Stability of this compound
This guide provides a structured approach to addressing common issues with this compound solubility and stability in your experiments.
| Issue | Potential Cause | Recommended Solution |
| This compound powder will not dissolve | Inappropriate solvent selection. | Use methanol, ethanol, or DMSO to prepare stock solutions. A 10 mg/mL solution in DMSO has been reported[1]. |
| Low temperature of the solvent. | Gently warm the solvent and vortex to aid dissolution. | |
| Precipitation in stock solution during storage | Improper storage conditions. | Store stock solutions in methanol or ethanol at 4°C for several months of stability[1]. For DMSO stocks, store in small aliquots at -20°C to avoid repeated freeze-thaw cycles. |
| Precipitation upon dilution into aqueous buffer | Poor mixing or high final solvent concentration. | Add the this compound stock solution to the aqueous buffer while vortexing. Ensure the final organic solvent concentration is minimal and non-toxic to your cells. |
| Saturation limit exceeded in the aqueous buffer. | Prepare a more dilute stock solution or perform serial dilutions to reach the desired final concentration. | |
| Loss of this compound activity in working solution | Instability in aqueous solutions. | Prepare fresh aqueous working solutions of this compound for each experiment, as they are only stable for a few hours[1]. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO, methanol, or ethanol to achieve the desired stock concentration (e.g., 10 mM or 10 mg/mL).
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution, especially for higher concentrations.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C (for DMSO stocks) or 4°C (for methanol/ethanol stocks) to minimize freeze-thaw cycles and maintain stability[1].
Protocol 2: Inhibition of Chymotrypsin Activity
This protocol provides a general guideline for assessing the inhibitory effect of this compound on chymotrypsin activity.
-
Enzyme Preparation: Prepare a working solution of chymotrypsin in a suitable assay buffer (e.g., Tris-HCl, pH 7.8).
-
This compound Treatment:
-
Prepare fresh dilutions of your this compound stock solution in the assay buffer to achieve the desired final inhibitor concentrations.
-
Pre-incubate the chymotrypsin solution with the different concentrations of this compound for a specific time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Substrate Addition: Initiate the enzymatic reaction by adding a suitable chromogenic or fluorogenic substrate for chymotrypsin (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide).
-
Measurement: Monitor the change in absorbance or fluorescence over time using a plate reader or spectrophotometer to determine the reaction rate.
-
Data Analysis: Compare the reaction rates in the presence of this compound to the control (enzyme without inhibitor) to calculate the percentage of inhibition.
Protocol 3: Inhibition of NF-κB Activation
This protocol outlines a general workflow for investigating the effect of this compound on NF-κB activation in a cell-based assay.
-
Cell Culture: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
This compound Pre-treatment:
-
Prepare fresh dilutions of your this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10-50 µM).
-
Remove the old medium from the cells and add the medium containing this compound.
-
Pre-incubate the cells with this compound for a specific duration (e.g., 1-2 hours) to allow for cell permeability and target engagement.
-
-
Stimulation: Induce NF-κB activation by treating the cells with a suitable stimulus (e.g., TNF-α, IL-1β, or LPS) for the appropriate amount of time (e.g., 30-60 minutes). Include a vehicle-treated control group.
-
Cell Lysis and Analysis:
-
After stimulation, wash the cells with cold PBS and lyse them to extract either nuclear and cytoplasmic fractions or whole-cell lysates.
-
Analyze the activation of the NF-κB pathway using methods such as:
-
Western Blotting: To detect the translocation of NF-κB subunits (e.g., p65) to the nucleus or the degradation of IκBα in the cytoplasm.
-
Reporter Gene Assay: If using a cell line with an NF-κB-driven reporter gene (e.g., luciferase or GFP), measure the reporter activity.
-
Immunofluorescence Microscopy: To visualize the nuclear translocation of NF-κB p65.
-
-
Signaling Pathways and Mechanisms of Action
Inhibition of Chymotrypsin by this compound
This compound acts as an irreversible inhibitor of chymotrypsin and chymotrypsin-like serine proteases. Its mechanism of action involves the specific alkylation of a histidine residue (His-57) within the enzyme's active site[1]. The phenylalanine moiety of this compound directs the inhibitor to the substrate-binding pocket of chymotrypsin, which has a preference for aromatic amino acid residues. The chloromethyl ketone group then reacts with the imidazole side chain of His-57, forming a covalent bond and rendering the enzyme inactive.
Caption: Covalent modification of Chymotrypsin by this compound.
This compound and the NF-κB Signaling Pathway
This compound is widely used as an inhibitor of the NF-κB signaling pathway. The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex is activated and phosphorylates IκB proteins. This phosphorylation event targets IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB unmasks the nuclear localization signal (NLS) on the NF-κB dimers (typically p50/p65), allowing them to translocate to the nucleus and activate the transcription of target genes involved in inflammation, immunity, and cell survival. This compound has been shown to inhibit NF-κB activation by preventing the degradation of IκBα.
Caption: this compound inhibits the canonical NF-κB signaling pathway.
References
Issues with TPCK stability during long incubations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Nα-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK) during long incubations in experimental settings. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Nα-Tosyl-L-phenylalanyl chloromethyl ketone) is a well-known irreversible inhibitor of chymotrypsin and chymotrypsin-like serine proteases.[1] It also inhibits certain cysteine proteases. Its inhibitory action occurs through the alkylation of a histidine residue in the active site of the target protease. Beyond protease inhibition, this compound has been observed to induce apoptosis in various cell lines.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: Proper preparation and storage of this compound stock solutions are critical for maintaining its activity. The following table summarizes the recommended solvents and storage conditions.
| Solvent | Concentration | Storage Temperature | Stability |
| Methanol | 10 mM | 4°C | Several months[1] |
| Ethanol | 10 mM | 4°C | Several months[1] |
| DMSO | Up to 100 mg/mL | -20°C or -80°C | Refer to manufacturer's data |
Q3: How stable is this compound in aqueous solutions and cell culture media?
A3: this compound's stability is significantly lower in aqueous solutions, such as cell culture media, compared to its stock solutions. Working solutions of this compound in aqueous buffers are stable for only a few hours.[1] The exact half-life in cell culture medium at 37°C and physiological pH (7.2-7.4) is not well-documented in publicly available literature. Therefore, for long-term experiments, the potential for degradation should be a primary consideration.
Troubleshooting Guide: this compound Instability in Long Incubations
Problem: I am observing a decrease in the expected effect of this compound over a long incubation period (e.g., 24, 48, or 72 hours).
This is a common issue likely related to the degradation of this compound in the cell culture medium. Here’s a step-by-step guide to troubleshoot and mitigate this problem.
Step 1: Verify Proper Stock Solution Preparation and Storage
Ensure that your this compound stock solution was prepared and stored correctly according to the guidelines in the FAQ section. Improperly stored stock solutions will have reduced potency from the start.
Step 2: Minimize Time Between Dilution and Use
Prepare the final working concentration of this compound in your cell culture medium immediately before adding it to your cells. Avoid preparing large batches of this compound-containing media that will be stored for extended periods.
Step 3: Consider Media Replenishment for Long-Term Experiments
Due to the limited stability of this compound in aqueous solutions, a single application at the beginning of a long incubation is likely insufficient. The compound will degrade over time, leading to a decrease in the effective concentration.
Experimental Protocol: Media Replenishment Strategy
This protocol is designed to maintain a more consistent concentration of active this compound throughout a long-term cell culture experiment.
-
Initial Treatment: Add this compound to your cell culture at the desired final concentration.
-
Incubation: Incubate the cells for a defined period (e.g., 8-12 hours). This timeframe is a conservative estimate based on the knowledge that aqueous solutions are stable for "several hours."[1]
-
Media Change: After the initial incubation period, carefully aspirate the medium and replace it with fresh, pre-warmed medium containing the same concentration of freshly diluted this compound.
-
Repeat: Repeat the media change every 8-12 hours for the entire duration of your experiment.
Step 4: Evaluate for Precipitate Formation
Problem: I observe a precipitate in my cell culture medium after adding this compound.
This compound has limited solubility in aqueous solutions. Precipitation can occur if the concentration is too high or if it is not properly dissolved.
-
Visual Inspection: Carefully inspect the culture vessel for any visible precipitate, both in the medium and on the cell monolayer.
-
Solubilization Technique: When preparing the working solution, add the this compound stock solution to the pre-warmed cell culture medium and mix gently but thoroughly. Avoid adding the stock solution to cold media, as this can promote precipitation.
-
Concentration Check: If precipitation persists, consider using a lower final concentration of this compound if experimentally feasible.
Signaling Pathways and Workflows
To aid in experimental design and troubleshooting, the following diagrams illustrate key concepts.
Caption: Workflow for this compound solution preparation.
Caption: Troubleshooting logic for this compound stability issues.
References
Technical Support Center: TPCK Dissolution for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on using Nα-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK) in cell-based assays, with a focus on alternative dissolution solvents to dimethyl sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (Nα-Tosyl-L-phenylalanyl chloromethyl ketone) is an irreversible inhibitor of chymotrypsin-like serine proteases.[1][2] It achieves this by alkylating a histidine residue in the active site of these enzymes.[2] Beyond its role as a protease inhibitor, this compound has been shown to affect various cellular processes, including apoptosis and cell proliferation.[1][2][3] It can also disrupt the PDK1 signaling pathway, which is crucial for the activation of several AGC kinases like Akt, S6K1, and RSK.[1][3][4]
Q2: Why should I consider an alternative solvent to DMSO for dissolving this compound?
A2: While DMSO is a common solvent for this compound, it can exhibit cytotoxicity in a concentration- and time-dependent manner.[5][6] Using high concentrations of DMSO can impact cell viability and potentially confound experimental results.[7][8] Alternative solvents with lower cytotoxicity profiles can be beneficial, especially for sensitive cell lines or long-term incubation experiments.
Q3: What are the recommended alternative solvents for dissolving this compound?
A3: Ethanol and methanol are suitable alternative solvents for preparing this compound stock solutions.[2] Another potential solvent is N,N-Dimethylformamide (DMF).[1] The choice of solvent may depend on the specific requirements of your cell-based assay and the tolerance of your cell line to the solvent.
Q4: How stable are this compound stock solutions in alternative solvents?
A4: Stock solutions of this compound prepared in methanol or ethanol (e.g., at 10 mM) are reported to be stable for several months when stored at 4°C.[2] For long-term storage, it is advisable to store aliquots at -20°C to minimize degradation.[2]
Troubleshooting Guide
Issue 1: this compound precipitates in the cell culture medium upon addition.
-
Possible Cause: The final concentration of the organic solvent in the medium is too high, causing the hydrophobic this compound to come out of solution.
-
Solution:
-
Decrease the final solvent concentration: Ensure the final concentration of the solvent (e.g., ethanol) in your cell culture medium is as low as possible, ideally below 0.5% or even lower for sensitive cell lines.[6] This may require preparing a more concentrated stock solution of this compound.
-
Serial dilution: Instead of adding the this compound stock solution directly to the full volume of medium, perform a serial dilution in a smaller volume of medium first. Then, add this intermediate dilution to your cells.
-
Pre-warm the medium: Adding the this compound stock to pre-warmed medium (37°C) can sometimes help maintain solubility.
-
Issue 2: Increased cell death or altered cell morphology is observed in the vehicle control group.
-
Possible Cause: The concentration of the alternative solvent is toxic to the cells.
-
Solution:
-
Determine the solvent tolerance of your cell line: Before treating cells with this compound, perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line and experiment duration.[5][9]
-
Reduce solvent concentration: Lower the final concentration of the solvent in your experiments to a level that does not impact cell viability. A recent study suggests that for some cancer cell lines, DMSO at 0.3125% shows low toxicity, while ethanol can be cytotoxic at concentrations as low as 0.3125% after 24 hours in sensitive lines.[5]
-
Switch to a different solvent: If your cells are particularly sensitive to one solvent, consider trying another alternative.
-
Issue 3: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Degradation of the this compound stock solution.
-
Solution 1: Prepare fresh stock solutions of this compound regularly, especially if you observe a decrease in its inhibitory activity. Store aliquots at -20°C to maintain stability.[2]
-
Possible Cause 2: The solvent itself is affecting the biological pathway under investigation.
-
Solution 2: Carefully review the literature for any known effects of your chosen solvent on the signaling pathways you are studying. For example, both DMSO and ethanol can have immunomodulatory effects.[7] Include a vehicle-only control in all experiments to account for any solvent-induced effects.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMF | 30 mg/mL | [1] |
| DMSO | 30 mg/mL | [1] |
| Ethanol | 10 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [1] |
Table 2: General Cytotoxicity of Common Solvents in Cell-Based Assays
| Solvent | General Non-Toxic Concentration Range | Notes | References |
| DMSO | < 0.5% (v/v) | Toxicity is cell-line and time-dependent. | [5][6] |
| Ethanol | < 0.5% (v/v) | Can be more cytotoxic than DMSO for some cell lines. | [5][8][9] |
| Methanol | < 0.5% (v/v) | Generally considered to have similar or slightly higher toxicity than ethanol. | [9] |
Note: The non-toxic concentration can vary significantly between different cell lines and experimental conditions. It is crucial to determine the specific tolerance for your system.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in Ethanol
-
Materials:
-
This compound powder
-
Anhydrous ethanol (200 proof)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Calculate the required amount of this compound and ethanol to prepare a stock solution of the desired concentration (e.g., 10 mM). The molecular weight of this compound is 351.8 g/mol .[1]
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous ethanol to the tube.
-
Vortex briefly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. For short-term storage (up to several months), 4°C is acceptable.[2]
-
Protocol 2: General Protocol for Treating Cells with this compound
-
Materials:
-
Cells plated in appropriate culture vessels
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in ethanol)
-
Anhydrous ethanol (for vehicle control)
-
-
Procedure:
-
Culture cells to the desired confluency.
-
On the day of the experiment, prepare the final working concentrations of this compound by diluting the stock solution in complete cell culture medium.
-
Important: To avoid precipitation and solvent toxicity, ensure the final concentration of ethanol is below the toxic threshold for your cell line (typically < 0.5%). For example, to achieve a final this compound concentration of 10 µM from a 10 mM stock, you would perform a 1:1000 dilution. This would result in a final ethanol concentration of 0.1%.
-
-
Prepare a vehicle control by adding the same volume of ethanol to the complete medium as used for the highest concentration of this compound.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period.
-
Proceed with your downstream cell-based assay.
-
Mandatory Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for this compound cell-based assays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound inhibits AGC kinases by direct activation loop adduction at phenylalanine-directed cysteine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 9. semanticscholar.org [semanticscholar.org]
Minimizing non-specific binding of TPCK to other proteins
Welcome to the technical support center for Nα-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while minimizing its non-specific binding to off-target proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an irreversible inhibitor of the serine protease α-chymotrypsin and chymotrypsin-like serine proteases. Its specificity is derived from the phenylalanine moiety, which fits into the hydrophobic binding pocket of chymotrypsin. This compound acts by specifically alkylating the histidine-57 residue within the active site of these proteases, leading to irreversible inactivation. While its primary targets are chymotrypsin-like proteases, it has been observed to inhibit some cysteine proteases as well.
Q2: What are the known off-target effects of this compound?
This compound has been reported to have several off-target effects, particularly at higher concentrations. These include:
-
Inhibition of the NF-κB signaling pathway: this compound can block the activation of NF-κB by targeting components of the IκB kinase (IKK) complex and the p65/RelA subunit.
-
Induction of apoptosis: this compound can induce programmed cell death in various cell lines through mechanisms that may involve the PDK1/Akt pathway and the release of mitochondrial proteins like cytochrome c and Smac/DIABLO.[1]
-
Inhibition of other kinases: It has been shown to inhibit protein kinase C (PKC) and the mitogen-induced activation of pp70 S6 kinase.
Q3: How can I minimize non-specific binding of this compound in my experiments?
Minimizing non-specific binding is crucial for obtaining reliable and interpretable results. Key strategies include:
-
Optimizing this compound Concentration: Use the lowest effective concentration that inhibits your target protease without significantly affecting other cellular processes. This often requires a dose-response experiment.
-
Controlling Incubation Time and Temperature: Shorter incubation times and lower temperatures can help reduce non-specific interactions.
-
Using Blocking Agents: In in vitro assays, the addition of blocking agents can saturate non-specific binding sites.
-
Performing Washout Experiments: To distinguish between specific and non-specific binding, washout experiments can be performed to see if the inhibitory effect is reversible.
Troubleshooting Guides
Problem: High background or unexpected results in my cell-based assay.
This could be due to non-specific binding of this compound to off-target proteins.
Troubleshooting Steps:
-
Titrate this compound Concentration: Perform a dose-response curve to determine the minimal concentration of this compound required to inhibit your target of interest. Start with a broad range (e.g., 1 µM to 100 µM) and narrow down to find the optimal concentration.
-
Reduce Incubation Time: If permissible by your experimental design, reduce the duration of this compound treatment.
-
Include Proper Controls:
-
Vehicle Control: Treat cells with the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration.
-
Inactive Analog Control (if available): Use a structurally similar but inactive compound to demonstrate that the observed effects are due to this compound's specific activity.
-
-
Assess Cell Viability: Use a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed effects are not due to general cytotoxicity at the concentration of this compound used.
Problem: I am unsure if the observed effect is due to inhibition of my target protease or an off-target.
Troubleshooting Steps:
-
Rescue Experiment: If possible, overexpress a this compound-resistant mutant of your target protease. If the effect of this compound is diminished, it suggests specificity for your target.
-
Use an Alternative Inhibitor: Corroborate your findings with a different, structurally unrelated inhibitor of your target protease.
-
Competitive Binding Assay: This assay can help determine if this compound is binding to your target of interest specifically.
-
Mass Spectrometry-Based Proteomics: This advanced technique can identify the full spectrum of proteins that this compound interacts with in your experimental system.
Quantitative Data
Table 1: Reported Effective Concentrations and IC50 Values of this compound for Various Targets
| Target Protein/Process | Reported Effective Concentration / IC50 | Cell Line/System | Citation |
| α-Chymotrypsin | Irreversible inhibitor | Purified enzyme | General knowledge |
| Chymase | IC50 = 240 µM | Rat peritoneal mast cells | [1] |
| Protein Kinase C | IC50 = 8 mM | Purified enzyme | [1] |
| pp70 S6 Kinase Activation | IC50 ≈ 5 µM | Mitogen-induced cells | [1] |
| NF-κB Induction | Complete inhibition at 25 µM | PMA-stimulated cells | [1] |
| Apoptosis Induction | 10-25 µM | Rat thymocytes, HL-60 cells | [1] |
| Histamine Release | Blocked at > 1 µM | Cultured human mast cells |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a general procedure for determining the lowest effective concentration of this compound for inhibiting a target protease in a cell-based assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO or ethanol)
-
Assay-specific reagents for measuring target activity
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
This compound Dilutions: Prepare a series of this compound dilutions in complete culture medium. A common starting range is 0, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 1-24 hours), depending on your experimental endpoint.
-
Assay: After incubation, wash the cells with PBS and proceed with your specific assay to measure the activity of your target protease.
-
Data Analysis: Plot the protease activity against the this compound concentration and determine the IC50 value. The optimal concentration for your experiments should be at or slightly above the IC50, where you see maximal inhibition of your target with minimal off-target effects (which may be assessed in parallel assays).
Protocol 2: Washout Experiment to Assess Reversibility
This protocol helps to determine if the inhibitory effect of this compound is irreversible, which is characteristic of its covalent binding to the target.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Assay-specific reagents
Procedure:
-
Treatment: Treat cells with an effective concentration of this compound (determined from Protocol 1) for a defined period (e.g., 1 hour). Include a control group with no this compound treatment.
-
Washout:
-
For the "washout" group, remove the this compound-containing medium, wash the cells gently with pre-warmed PBS three times, and then add fresh, this compound-free medium.
-
For the "continuous treatment" group, leave the this compound-containing medium on the cells.
-
-
Incubation: Incubate all groups for a further period (e.g., 24 hours).
-
Assay: Measure the activity of the target protease in all groups.
-
Analysis: If the protease activity in the "washout" group remains inhibited and is similar to the "continuous treatment" group, it suggests that this compound's inhibition is irreversible. If the activity recovers, the binding may be reversible or the cell may be synthesizing new protein.
Visualizations
Caption: this compound inhibits the canonical NF-κB signaling pathway.
Caption: this compound can induce apoptosis via the intrinsic pathway.
References
TPCK interference with downstream analytical techniques
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the interference of Nα-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK) with downstream analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (Nα-Tosyl-L-phenylalanyl chloromethyl ketone) is a widely used inhibitor of serine proteases, particularly chymotrypsin.[1] It functions as an irreversible inhibitor by covalently modifying the active site histidine residue of the protease, thus preventing its enzymatic activity.[2] this compound has also been shown to inhibit some cysteine proteases, such as papain and bromelain.[1][3]
Q2: What are the common applications of this compound in research?
A2: this compound is frequently used to:
-
Inhibit chymotrypsin-like protease activity in cell lysates or protein extracts.
-
Prevent protein degradation during cell lysis and protein purification.
-
As a component of "this compound-treated trypsin" preparations to eliminate contaminating chymotrypsin activity, ensuring high specificity for trypsin digestion in proteomics applications.[4][5][6]
-
Investigate cellular signaling pathways, due to its off-target effects on kinases such as PDK1.[7]
Q3: How can this compound interfere with my downstream experiments?
A3: this compound can interfere with several common laboratory techniques:
-
Mass Spectrometry: By inhibiting trypsin, which is crucial for protein digestion into peptides for mass spectrometry analysis.[8]
-
Protein Quantification Assays: this compound may interfere with colorimetric protein assays like the BCA and Bradford assays, leading to inaccurate protein concentration measurements.
-
Cell-Based Assays: Due to its off-target effects on signaling pathways like the PI3K/PDK1/Akt pathway, this compound can lead to misinterpretation of results in studies focused on cell growth, proliferation, and survival.[7]
Troubleshooting Guides
Issue 1: Inaccurate Protein Concentration Measurement with BCA or Bradford Assays
Symptom: You observe unexpected or inconsistent readings in your BCA or Bradford protein assay when your samples have been treated with this compound.
Troubleshooting Steps:
-
Assess the Potential for Interference:
-
If possible, run a control with your buffer containing this compound but no protein to see if it generates a background signal.
-
Prepare a standard curve with a known protein (like BSA) in the presence and absence of the this compound concentration used in your samples. A significant shift in the standard curve will confirm interference.
-
-
Mitigation Strategies:
-
Dilute the Sample: If your protein concentration is high enough, diluting the sample may reduce the this compound concentration to a level that no longer interferes with the assay.[9]
-
Remove this compound Prior to Assay: Use one of the this compound removal protocols outlined in the "Experimental Protocols" section below.
-
Use an Alternative Assay: Consider using a protein quantification method that is less susceptible to interference from small molecules, though this may require validation for your specific sample type.
-
Issue 2: Poor or No Protein Digestion for Mass Spectrometry
Symptom: You obtain low peptide yields or poor sequence coverage in your mass spectrometry results after in-solution or in-gel digestion with trypsin.
Cause: this compound is a potent inhibitor of chymotrypsin and can also inhibit trypsin, although it is more specific for chymotrypsin.[8] If residual this compound is present in your sample, it can significantly reduce the efficiency of your trypsin digestion.
Troubleshooting Steps:
-
Confirm this compound Presence: Review your sample preparation workflow to determine if this compound was added and at what concentration.
-
Optimize Digestion Conditions:
-
Increase Trypsin Concentration: While not ideal, a higher trypsin-to-protein ratio may overcome partial inhibition.
-
Increase Digestion Time: A longer incubation may allow for more complete digestion if the inhibition is not absolute.
-
-
Remove this compound Before Digestion: This is the most effective solution. Utilize the acetone precipitation or dialysis protocols described in the "Experimental Protocols" section to remove this compound from your sample before adding trypsin.
Issue 3: Unexpected Phenotypes in Cell-Based Assays
Symptom: You observe effects on cell viability, proliferation, or signaling pathways that are inconsistent with the expected role of the protease you intended to inhibit with this compound.
Cause: this compound has known off-target effects, most notably the inhibition of the PDK1/Akt signaling pathway.[7] This pathway is a central regulator of cell survival, growth, and metabolism.[11][12]
Troubleshooting Steps:
-
Review the Literature: Be aware of the documented off-target effects of this compound when interpreting your data.
-
Use a More Specific Inhibitor: If your goal is to inhibit a specific protease, consider using a more selective inhibitor with fewer known off-target effects.
-
Validate Off-Target Effects: If you suspect this compound is affecting a particular pathway, you can use techniques like Western blotting to probe the phosphorylation status of key downstream targets (e.g., Akt, S6K).
Quantitative Data Summary
| Parameter | Value | Notes |
| This compound IC50 for Chymotrypsin | ~5 µM | This compound is a potent inhibitor of chymotrypsin.[1][3] |
| This compound IC50 for Trypsin | Not explicitly defined, but inhibitory | This compound is known to inhibit trypsin, which is why it's used to treat trypsin preparations to remove chymotrypsin contamination.[8] |
| This compound Solubility | Soluble in DMSO (100 mg/mL), Methanol, Ethanol | Stock solutions are typically prepared in these organic solvents.[1][7] |
| This compound Stability | Stable for years as a powder at -20°C. Stock solutions in organic solvents are stable for months at 4°C. Aqueous solutions are less stable.[1] | It is recommended to prepare fresh aqueous working solutions. |
Experimental Protocols
Protocol 1: Acetone Precipitation for this compound Removal
This protocol is effective for removing small molecules like this compound from protein samples.
Materials:
-
Ice-cold acetone (-20°C)
-
Microcentrifuge tubes
-
Microcentrifuge
Methodology:
-
Place your protein sample in a microcentrifuge tube.
-
Add four volumes of ice-cold acetone to the sample.
-
Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.
-
Centrifuge at 13,000-15,000 x g for 10 minutes to pellet the protein.
-
Carefully decant the supernatant, which contains the this compound.
-
Allow the protein pellet to air-dry for a short period. Do not over-dry, as this can make it difficult to resuspend.
-
Resuspend the protein pellet in a buffer suitable for your downstream application.
Protocol 2: Dialysis for this compound Removal
Dialysis is a gentle method for removing small molecules and exchanging the buffer.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cutoff (MWCO), typically 3.5-10 kDa for most proteins.
-
Dialysis buffer (a buffer compatible with your downstream application).
-
Stir plate and stir bar.
Methodology:
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
Load your protein sample into the dialysis tubing or cassette.
-
Place the sealed tubing/cassette in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for 2-4 hours.
-
Change the dialysis buffer and continue to dialyze for another 2-4 hours or overnight at 4°C.
-
Recover your protein sample from the dialysis tubing/cassette.
Visualizations
Caption: Troubleshooting workflow for this compound interference.
Caption: this compound's off-target inhibition of the PDK1/Akt pathway.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chegg.com [chegg.com]
- 3. This compound - Focus Biomolecules [mayflowerbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. glpbio.com [glpbio.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Linearization of the Bradford Protein Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. AKT/PKB Signaling: Navigating Downstream - PMC [pmc.ncbi.nlm.nih.gov]
Why is my TPCK solution turning yellow or brown?
This guide provides troubleshooting information and answers to frequently asked questions for researchers, scientists, and drug development professionals working with TPCK (N-tosyl-L-phenylalanyl-chloromethyl-ketone).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution turning yellow or brown?
A this compound solution turning yellow or brown is a common indicator of chemical degradation. This compound, like many reactive chemical compounds, can break down over time, and the resulting degradation products often appear colored. Several factors can accelerate this process:
-
Improper Storage: Exposure to elevated temperatures, light, or moisture can significantly reduce the stability of this compound in both solid form and in solution.
-
Solvent pH: The stability of this compound can be pH-dependent. Aqueous working solutions, in particular, are only stable for a few hours[1].
-
Repeated Freeze-Thaw Cycles: Subjecting a stock solution to multiple freeze-thaw cycles can introduce moisture and accelerate degradation. It is highly recommended to aliquot stock solutions after preparation[2].
-
Age of Solution: Both stock and working solutions have limited shelf lives. Working solutions should ideally be prepared fresh for each experiment[2].
Q2: My this compound solution is slightly yellow. Can I still use it?
It is generally not recommended to use a discolored this compound solution. The yellow or brown color indicates that a portion of the this compound has degraded. Using this solution could lead to inaccurate and unreliable experimental results for several reasons:
-
Reduced Potency: The effective concentration of active this compound will be lower than calculated, potentially failing to achieve the desired level of protease inhibition.
-
Off-Target Effects: The degradation products are unknown compounds and may have their own biological activities, leading to unforeseen off-target effects in your experiment.
For reproducible and reliable results, always use a freshly prepared, colorless this compound solution.
Q3: How can I prevent my this compound solution from discoloring?
Proper preparation and storage are critical to maintaining the stability and efficacy of your this compound solution.
-
Proper Storage of Solid Compound: Store solid this compound desiccated and protected from light at -20°C[1][3].
-
Use High-Purity Solvents: Use anhydrous, high-purity solvents like DMSO, methanol, or ethanol to prepare stock solutions[1][3].
-
Aliquot Stock Solutions: After preparation, divide the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles[2].
-
Prepare Working Solutions Fresh: Aqueous working solutions are unstable and should be prepared immediately before use from a properly stored stock solution[1][2].
Troubleshooting Guide
This section provides a logical workflow and data tables to help you manage your this compound solutions effectively.
This compound Solution Discoloration Workflow
The following diagram outlines the steps to take if you observe discoloration in your this compound solution.
Quantitative Data: Storage and Stability
The stability of this compound depends heavily on its form (solid or solution) and the storage conditions.
| Form | Solvent | Storage Temperature | Shelf Life | Reference |
| Solid Powder | N/A (desiccated) | -20°C | ≥ 2 years | [1][3] |
| Stock Solution | Methanol or Ethanol | 4°C | Several months | [1] |
| Stock Solution | DMSO | -20°C | ~1 month | [2][4] |
| Stock Solution | DMSO | -80°C | ~6 months | [2][4] |
| Aqueous Working Solution | Aqueous Buffer | Room Temperature / 4°C | Several hours | [1] |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
Following a standardized protocol is key to maximizing the stability of your this compound stock.
-
Pre-analysis: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation. The solid should be a white powder[1].
-
Solvent Selection: Choose a high-purity, anhydrous solvent such as DMSO, methanol, or ethanol[1][3][4]. DMSO is a common choice for achieving high concentrations[4].
-
Calculation: Determine the volume of solvent needed to achieve your desired stock concentration (e.g., 10-50 mM). For example, to make a 10 mM stock solution of this compound (Molecular Weight: 351.85 g/mol ), dissolve 3.52 mg in 1 mL of solvent.
-
Dissolution: Add the solvent to the solid this compound. Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used if necessary, particularly for high concentrations in DMSO[2][4].
-
Aliquoting and Storage: Immediately after preparation, divide the stock solution into small, single-use aliquots in appropriate vials. Store the aliquots protected from light at -20°C or -80°C for long-term stability[2][4].
Mechanism of Action Visualization
This compound is an irreversible inhibitor of chymotrypsin-like serine proteases. A key target in cellular signaling is the IκB Kinase (IKK) complex, which plays a central role in the NF-κB pathway. By inhibiting IKK, this compound prevents the degradation of IκBα, thereby sequestering the NF-κB (p50/p65) complex in the cytoplasm and blocking the transcription of inflammatory and survival genes.
This compound Inhibition of the Canonical NF-κB Pathway
References
Technical Support Center: Assessing TPCK Toxicity with Cell Viability Assays
Welcome to the technical support center for assessing N-tosyl-L-phenylalanyl-chloromethyl ketone (TPCK) toxicity using common cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its toxicity assessed?
A1: N-tosyl-L-phenylalanyl-chloromethyl ketone (this compound) is a serine protease inhibitor that is widely used in research to study cellular processes. It is known to inhibit the chymotrypsin-like activity of the proteasome and has been identified as an inhibitor of the NF-κB signaling pathway.[1][2][3] Assessing its toxicity is crucial to understand its mechanism of action, determine appropriate experimental concentrations, and evaluate its potential as a therapeutic agent.
Q2: Which cell viability assays are commonly used to assess this compound toxicity?
A2: Several assays are suitable for assessing this compound toxicity. The most common include:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells.[2][4]
-
Trypan Blue Exclusion Assay: A dye exclusion method to differentiate viable from non-viable cells based on membrane integrity.
-
Lactate Dehydrogenase (LDH) Assay: A cytotoxicity assay that measures the release of LDH from damaged cells.[5]
Q3: How does this compound induce cell death?
A3: this compound is known to induce apoptosis, or programmed cell death, through multiple mechanisms. It can inhibit the NF-κB pathway, which is involved in cell survival, and can also trigger the mitochondrial (intrinsic) pathway of apoptosis. This involves the release of pro-apoptotic factors from the mitochondria and the activation of caspases, which are key executioner enzymes in apoptosis.[1][2][6][7]
Q4: Can this compound interfere with the assay reagents?
A4: While direct chemical interference is not widely reported, it is always good practice to include appropriate controls. For colorimetric assays like MTT and LDH, it is important to have a "no cell, this compound only" control to ensure that this compound itself does not react with the assay reagents to produce a color change.
Troubleshooting Guides
MTT Assay
| Problem | Possible Cause | Solution |
| High background absorbance in "no cell" controls | This compound may be reducing the MTT reagent directly. | Run a control with media and this compound (at the highest concentration used) without cells. If absorbance is high, consider using an alternative assay. |
| Contamination of media or reagents. | Use fresh, sterile reagents and media. | |
| Low signal or no change in viability with increasing this compound concentration | This compound concentration is too low. | Perform a dose-response experiment with a wider range of this compound concentrations. |
| Cells are resistant to this compound. | Use a different cell line or a positive control known to induce cell death in your chosen cell line. | |
| Incubation time is too short. | Increase the incubation time with this compound. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.[8] | |
| Incomplete dissolution of formazan crystals. | Ensure complete dissolution by pipetting up and down or using a plate shaker after adding the solubilization solution. |
Trypan Blue Exclusion Assay
| Problem | Possible Cause | Solution |
| Most cells are blue, even in the control group | Cells were not healthy before the experiment. | Ensure you are using cells in the logarithmic growth phase with high viability (>95%). |
| Over-trypsinization during cell harvesting. | Minimize the time cells are exposed to trypsin. | |
| Cells were left in the trypan blue solution for too long. | Count the cells within 3-5 minutes of adding the trypan blue solution. | |
| Most cells are clear, even at high this compound concentrations | This compound is not cytotoxic to the cells at the concentrations tested. | Increase the concentration of this compound and/or the incubation time. |
| Incorrect counting technique. | Ensure you are correctly identifying stained (non-viable) and unstained (viable) cells. | |
| Inconsistent counts between replicates | Inaccurate pipetting of cell suspension or trypan blue. | Calibrate pipettes and ensure proper mixing. |
| Cell clumping. | Gently pipette the cell suspension to break up clumps before mixing with trypan blue. |
LDH Assay
| Problem | Possible Cause | Solution |
| High background LDH activity in control wells | Serum in the culture medium contains LDH. | Use a serum-free medium for the assay or use a medium-only control to subtract the background LDH activity. |
| Phenol red in the medium can interfere with absorbance readings. | Use a phenol red-free medium. | |
| Low LDH release even at high this compound concentrations | This compound may not be inducing necrosis (cell membrane rupture). | This compound primarily induces apoptosis, which may not result in significant LDH release in the early stages. Consider using an apoptosis-specific assay, such as a caspase activity assay. |
| Insufficient incubation time. | Increase the incubation time to allow for secondary necrosis to occur after apoptosis. | |
| High variability between replicates | Uneven cell seeding. | Ensure a uniform cell suspension and careful pipetting. |
| Bubbles in the wells. | Be careful not to introduce bubbles when adding reagents, as they can interfere with absorbance readings. |
Quantitative Data Summary
The following tables provide a summary of representative quantitative data for this compound toxicity. Note that IC50 values can vary significantly depending on the cell line, assay conditions, and incubation time.
Table 1: this compound IC50 Values from MTT Assays
| Cell Line | Incubation Time (hours) | IC50 (µM) | Reference |
| PC3 (Prostate Cancer) | 24 | ~20 | [3] |
| Jurkat (T-cell leukemia) | 8 | ~30 | [2] |
Table 2: Example Cell Viability Data from Trypan Blue Exclusion Assay
| This compound Concentration (µM) | % Viable Cells (Example) |
| 0 (Control) | 98% |
| 10 | 85% |
| 25 | 60% |
| 50 | 35% |
| 100 | 15% |
Table 3: Example Data from LDH Cytotoxicity Assay
| This compound Concentration (µM) | % Cytotoxicity (Example) |
| 0 (Control) | 5% |
| 10 | 12% |
| 25 | 25% |
| 50 | 45% |
| 100 | 70% |
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Trypan Blue Exclusion Assay Protocol
-
Cell Preparation: After treating cells with this compound for the desired time, collect the cells (including any floating cells) and centrifuge to obtain a cell pellet.
-
Resuspension: Resuspend the cell pellet in a known volume of PBS or serum-free medium.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio).
-
Incubation: Allow the mixture to sit for 1-2 minutes at room temperature.
-
Counting: Load the mixture onto a hemocytometer and count the number of viable (clear) and non-viable (blue) cells under a microscope.
-
Data Analysis: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired duration.
-
Sample Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH assay reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the experimental samples relative to the controls.
Visualizations
Caption: Experimental workflow for assessing this compound toxicity.
Caption: this compound's dual mechanism of action on cell fate.
References
- 1. Nα-Tosyl-l-phenylalanine Chloromethyl Ketone Induces Caspase-dependent Apoptosis in Transformed Human B Cell Lines with Transcriptional Down-regulation of Anti-apoptotic HS1-associated Protein X-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. google.com [google.com]
- 5. Lactate Dehydrogenase Assay for Assessment of Polycation Cytotoxicity | Springer Nature Experiments [experiments.springernature.com]
- 6. This compound-induced apoptosis and labelling of the largest subunit of RNA polymerase II in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
Technical Support Center: TPCK Removal from Protein Samples
This guide provides researchers, scientists, and drug development professionals with detailed information on how to remove residual N-tosyl-L-phenylalanyl chloromethyl ketone (TPCK) from protein samples. This compound is an irreversible inhibitor of chymotrypsin and is commonly used to treat trypsin preparations to eliminate contaminating chymotryptic activity. However, residual this compound can interfere with downstream applications and needs to be removed.
Frequently Asked Questions (FAQs)
Q1: Why do I need to remove residual this compound from my protein sample?
Residual this compound, a serine protease inhibitor, can interfere with downstream applications by non-specifically modifying proteins, particularly at histidine or cysteine residues.[1] This can affect protein structure, function, and subsequent analyses such as mass spectrometry.
Q2: What are the most common methods for removing small molecules like this compound from protein samples?
The most common and effective methods for removing small molecules like this compound from protein solutions are based on size differences. These include dialysis and gel filtration chromatography (also known as size-exclusion chromatography).[1][2]
Q3: At what stage of my experiment should I remove this compound?
This compound is typically removed after the trypsin digestion of your protein of interest is complete. The digestion reaction is often stopped, and then the this compound, along with the trypsin, is removed before further analysis of the resulting peptides.
Q4: How can I confirm that this compound has been successfully removed?
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) can be used to detect and quantify residual this compound in your protein sample.[3][4] These methods are sensitive enough to ensure that this compound levels are below a threshold that would interfere with your downstream applications.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of protein sample during removal process. | - Non-specific binding of the protein to the dialysis membrane or chromatography resin. - Protein precipitation due to buffer conditions. - Use of a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is too large. | - Pre-treat the dialysis membrane or chromatography column with a blocking agent (e.g., BSA, if compatible with your experiment). - Ensure the buffer composition (pH, ionic strength) is optimal for your protein's stability. - Select a dialysis membrane with an MWCO that is significantly smaller than your protein of interest (a general rule is to use an MWCO that is at least half the molecular weight of your protein). |
| Incomplete removal of this compound. | - Insufficient dialysis time or too few buffer changes. - Inappropriate pore size of the gel filtration resin for this compound separation. - Sample volume is too large for the dialysis or chromatography system. | - Increase the duration of dialysis and the number of buffer changes. A common recommendation is to dialyze against a buffer volume that is at least 200-fold greater than the sample volume, with at least two buffer changes.[5] - Choose a gel filtration resin with a fractionation range appropriate for separating small molecules (this compound molecular weight is 351.8 g/mol ) from your protein. - Ensure your sample volume does not exceed the recommendations for your chosen removal method (typically 1-5% of the total bed volume for gel filtration chromatography).[6] |
| Protein sample is too dilute after removal. | - Significant increase in sample volume during dialysis due to osmotic effects. | - If using dialysis, ensure that the osmolarity of your sample buffer and the dialysis buffer are similar. - Consider concentrating your protein sample after this compound removal using methods like ultrafiltration.[7] |
Experimental Protocols
Method 1: this compound Removal by Dialysis
Dialysis is a technique that separates molecules based on their ability to diffuse through a semi-permeable membrane with a defined molecular weight cut-off (MWCO).
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 1-3.5 kDa for most proteins, ensuring this compound can pass through while the protein is retained).
-
Dialysis buffer (a buffer in which your protein is stable, e.g., PBS or Tris buffer).
-
Stir plate and stir bar.
-
Beaker or container large enough to hold a sufficient volume of dialysis buffer.
Protocol:
-
Prepare the Dialysis Membrane: Cut the dialysis tubing to the desired length and hydrate it according to the manufacturer's instructions.
-
Load the Sample: Secure one end of the tubing with a clip. Pipette your protein sample containing residual this compound into the tubing, leaving some space at the top. Remove excess air and seal the other end with a second clip.
-
Dialysis: Immerse the sealed dialysis bag in a beaker containing a large volume of cold dialysis buffer (at least 200 times the sample volume). Place the beaker on a stir plate and stir gently at 4°C.[5][8]
-
Buffer Exchange: Allow dialysis to proceed for 2-4 hours. Change the dialysis buffer. Repeat the buffer change at least two more times. For optimal removal, the final dialysis can be performed overnight.
-
Sample Recovery: Carefully remove the dialysis bag from the buffer, gently dry the outside, and recover your protein sample.
Method 2: this compound Removal by Gel Filtration Chromatography
Gel filtration, or size-exclusion chromatography, separates molecules based on their size as they pass through a column packed with a porous resin.
Materials:
-
Gel filtration column packed with a resin appropriate for separating small molecules from your protein (e.g., Sephadex G-25).
-
Chromatography system (e.g., FPLC or a simple gravity-flow setup).
-
Elution buffer (a buffer compatible with your protein and downstream applications).
Protocol:
-
Equilibrate the Column: Equilibrate the gel filtration column with at least two column volumes of your chosen elution buffer.
-
Load the Sample: Carefully load your protein sample onto the top of the column. The sample volume should be a small fraction of the total column volume (typically 1-5%) for optimal separation.[6]
-
Elution: Begin flowing the elution buffer through the column. Proteins, being larger, will be excluded from the pores of the resin and will elute first. Smaller molecules like this compound will enter the pores, taking a longer path, and will elute later.
-
Fraction Collection: Collect fractions as the sample elutes from the column.
-
Analysis: Analyze the collected fractions for protein content (e.g., by measuring absorbance at 280 nm) to identify the fractions containing your purified protein, now separated from the this compound.
Visualizations
Caption: Workflow for the removal of residual this compound from a protein sample.
Caption: Troubleshooting decision tree for this compound removal issues.
References
- 1. conductscience.com [conductscience.com]
- 2. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein separation and characterization by np-RP-HPLC followed by intact MALDI-TOF mass spectrometry and peptide mass mapping analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. Gel-Filtration Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dialysis and concentration of protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. static.igem.org [static.igem.org]
Troubleshooting unexpected results in TPCK-treated samples
Welcome to the technical support center for researchers utilizing TPCK (Nα-Tosyl-L-phenylalanyl chloromethyl ketone). This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help you navigate unexpected results and ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with this compound.
Question 1: Why am I observing high levels of cell death in my this compound-treated samples, even at low concentrations?
Answer: This is a common observation because this compound is known to induce apoptosis and has cytotoxic effects in a dose-dependent manner.[1][2] The chloromethyl ketone moiety of this compound is crucial for this cytotoxic activity.[3]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Before your main experiment, you must determine the optimal concentration of this compound for your specific cell line and experimental duration. Test a range of concentrations (e.g., 1 µM to 100 µM) and time points (e.g., 6, 12, 24 hours).
-
Assess Cell Viability: Use a standard cytotoxicity assay, such as MTT or CCK-8, to determine the concentration that effectively inhibits your target without causing excessive, confounding cell death. The half-maximal lethal concentration (LC50) for this compound in Jurkat cells, for example, is approximately 5 µM.[3]
-
Reduce Treatment Duration: High concentrations may be tolerated for shorter periods. If your signaling event of interest occurs rapidly, a shorter this compound incubation time may be sufficient.
-
Positive Control: Include a known apoptosis inducer (e.g., etoposide or staurosporine) as a positive control in your viability assay to ensure the assay is working correctly.
-
Question 2: I am not observing the expected inhibition of NF-κB signaling in my Western blot. What went wrong?
Answer: this compound is a widely used inhibitor of the canonical NF-κB pathway, acting on the IκB kinase (IKK) complex.[4][5] Failure to observe inhibition can stem from issues with the reagent, protocol, or cellular system.
-
Troubleshooting Steps:
-
Check this compound Integrity: this compound can degrade, especially if improperly stored. Ensure your stock solution is fresh and has been stored correctly (see Protocol 1). Prepare fresh dilutions for each experiment.
-
Verify Treatment Conditions: Confirm that the concentration and incubation time are appropriate for inhibiting the NF-κB pathway in your cell type. Pre-incubating cells with this compound before applying the stimulus (e.g., TNF-α, IL-1β) is often necessary.
-
Run Appropriate Controls:
-
Positive Control for Activation: Ensure your stimulus (e.g., TNF-α) is potent and successfully activates the NF-κB pathway in your untreated control cells (look for IκBα degradation or p65 phosphorylation).
-
Positive Control for Inhibition: If possible, use another well-characterized NF-κB inhibitor to confirm that the pathway is druggable in your system.
-
-
Examine Upstream/Downstream Events: If you are probing for total p65, you will not see a change. Instead, probe for phosphorylated p65 (p-p65) or, more commonly, for the degradation of the inhibitor protein, IκBα. A successful inhibition by this compound will result in the stabilization of IκBα levels, even in the presence of a stimulus.
-
Question 3: My Western blot shows unexpected bands or shifts in protein size in this compound-treated samples. What does this mean?
Answer: These results can arise from the multiple inhibitory actions of this compound or from its chemical reactivity.
-
Troubleshooting Steps:
-
Consider Off-Target Effects: this compound is not exclusively an NF-κB inhibitor. It is also a serine/cysteine protease inhibitor and can block the PDK1/Akt pathway.[1][2] An unexpected band could be a protein that is normally cleaved by a this compound-sensitive protease. In your this compound-treated sample, this cleavage is blocked, resulting in the appearance of a higher molecular weight band corresponding to the full-length protein.
-
Account for Covalent Modification: The chloromethyl ketone group in this compound is an alkylating agent that forms covalent bonds with its targets.[3] This covalent attachment can slightly increase the molecular weight of a target protein, potentially causing a minor band shift on a high-resolution gel.
-
Rule out Degradation: If you see lower molecular weight bands, it could indicate protein degradation, possibly as part of an apoptotic cascade initiated by this compound's cytotoxic effects.[6] Always run a loading control to ensure equal protein loading and check for signs of general protein degradation in your sample.[7]
-
Quantitative Data Summary
The effective concentration of this compound is highly dependent on the cell line, treatment duration, and experimental goal. The following tables provide a starting point for designing your experiments.
Table 1: General Working Concentrations of this compound for In Vitro Experiments
| Experimental Goal | Cell Type | Typical Concentration Range | Reference |
| NF-κB Inhibition | Ovarian Cancer (CAOV-1) | 32 µM | [4] |
| Induction of Apoptosis | Prostate Cancer (PC3) | 10 - 40 µM | [2][8] |
| Inhibition of TRAIL-DISC | Prostate Cancer (PC3) | 40 µM | [2] |
| Protease Inhibition (Proteomics) | Protein Lysates | 1:50 - 1:100 (w/w, Trypsin:this compound) | [9] |
Table 2: Reported Cytotoxicity of this compound
| Cell Line | Assay | Value | Reference |
| Jurkat | MTT | LC50 ≈ 5 µM | [3] |
| Mammalian Cells (general) | CCK-8 / MTT | CC50 = 138.8 µM | [1][2] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Reconstitution: Dissolve lyophilized this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -80°C for long-term stability.[10] A reconstituted solution is typically stable for up to 6 months when stored properly.[10]
-
Working Solution: On the day of the experiment, thaw a single aliquot and dilute it to the final desired concentration in pre-warmed cell culture medium. Do not re-freeze and re-use any leftover diluted solution.
Protocol 2: Cell Viability Assessment using CCK-8
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium and incubate for 24 hours to allow for attachment.[11]
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 10 µL of each concentration to the appropriate wells. Include "vehicle control" (medium with DMSO) and "no-cell" blank wells.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24 or 48 hours).[11]
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well. Be careful not to introduce bubbles.[11]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal time depends on the cell type and density.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Subtract the absorbance of the "no-cell" blank from all other readings. Calculate cell viability as a percentage relative to the vehicle control wells ((Abs_sample / Abs_vehicle) * 100).
Protocol 3: Western Blot Analysis for NF-κB Inhibition
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Pre-treat the cells with the desired concentration of this compound (or vehicle control) for 1-2 hours.
-
Stimulation: Add the NF-κB stimulus (e.g., 20 ng/mL TNF-α) to the medium and incubate for the time known to induce maximal IκBα degradation (typically 15-30 minutes).
-
Lysis: Immediately place the plate on ice, aspirate the medium, and wash cells once with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Scrape and collect the lysate. Centrifuge at high speed to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Immunodetection: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against IκBα overnight at 4°C. Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for a housekeeping protein like β-actin or GAPDH.[12]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. researchgate.net [researchgate.net]
- 4. journals.viamedica.pl [journals.viamedica.pl]
- 5. youtube.com [youtube.com]
- 6. LabXchange [labxchange.org]
- 7. How To Read a Western Blot: A Guide to Understanding Results [excedr.com]
- 8. Technological pedagogical content knowledge - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PTMScan® Trypsin, this compound-Treated | Cell Signaling Technology [cellsignal.com]
- 11. apexbt.com [apexbt.com]
- 12. LabXchange [labxchange.org]
Validation & Comparative
Validating TPCK Target Engagement: A Comparative Guide to Cellular Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of modern techniques for validating the cellular target engagement of N-tosyl-L-phenylalanine chloromethyl ketone (TPCK), a well-established covalent inhibitor of chymotrypsin-like serine proteases. Understanding and confirming that a molecule like this compound interacts with its intended target within the complex environment of a living cell is a critical step in drug discovery and chemical biology. This document outlines the principles, experimental protocols, and data interpretation for three prominent methods: the Cellular Thermal Shift Assay (CETSA), Activity-Based Protein Profiling (ABPP), and Photoaffinity Labeling (PAL), alongside a discussion of Click Chemistry-enabled approaches.
Introduction to this compound and the Importance of Target Engagement
This compound is an irreversible inhibitor that specifically targets the active site histidine of chymotrypsin and other related serine proteases. It achieves this through the covalent modification of the histidine residue via its chloromethyl ketone reactive group. While its primary targets are well-characterized in vitro, confirming this engagement within a cellular context is essential to understand its biological effects, potential off-targets, and overall mechanism of action. Validating target engagement provides confidence that the observed cellular phenotype is a direct consequence of the inhibitor binding to its intended target.
Comparative Overview of Target Validation Methods
The following table summarizes the key characteristics of the discussed cellular target validation methods, providing a high-level comparison to aid in selecting the most appropriate technique for your research needs.
| Feature | Cellular Thermal Shift Assay (CETSA) | Activity-Based Protein Profiling (ABPP) | Photoaffinity Labeling (PAL) |
| Principle | Ligand binding alters the thermal stability of the target protein. | Covalent labeling of active enzyme families with a reactive probe. | UV-induced covalent crosslinking of a photoreactive probe to its target. |
| This compound Modification | Not required. | Requires a this compound-like probe with a reporter tag. | Requires a this compound analog with a photoreactive group and a reporter tag. |
| Primary Readout | Change in protein melting temperature (ΔTm) or soluble protein fraction. | Gel-based fluorescence or mass spectrometry-based identification and quantification of labeled proteins. | Gel-based fluorescence or mass spectrometry-based identification and quantification of cross-linked proteins. |
| Strengths | - Label-free for the compound of interest.- Applicable to a wide range of targets.- Can be performed in intact cells and tissues.[1][2][3] | - Directly measures enzyme activity.- Can profile entire enzyme families.- High sensitivity and specificity. | - Captures both covalent and non-covalent interactions.- Can identify targets without a reactive nucleophile in the binding pocket. |
| Limitations | - Not all proteins exhibit a significant thermal shift.- Indirect measure of target engagement.- Can be influenced by downstream cellular events. | - Requires synthesis of a specific probe.- Primarily targets enzymes with a reactive active site residue. | - Requires synthesis of a specific photoreactive probe.- UV irradiation can cause cellular damage.- Non-specific cross-linking can occur. |
| Typical Throughput | Low to high, depending on the detection method (Western blot vs. AlphaScreen/HTRF).[4] | Medium to high, especially with multiplexed mass spectrometry. | Medium. |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to monitor drug-target interactions in a cellular environment based on the principle of ligand-induced thermal stabilization.[1][3] Covalent binding of this compound to its target protease is expected to significantly increase the thermal stability of the protein.
Experimental Protocol: CETSA for this compound
-
Cell Culture and Treatment: Culture cells (e.g., a cell line endogenously expressing a this compound-sensitive protease) to 70-80% confluency. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis and Fractionation: Cool the samples to room temperature and lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein in the soluble fraction using a standard protein detection method such as Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both this compound-treated and vehicle-treated samples. The shift in the melting curve (ΔTm) indicates target engagement.
Expected Quantitative Data (Hypothetical)
| Temperature (°C) | Soluble Target Protein (Vehicle, % of 37°C) | Soluble Target Protein (this compound, % of 37°C) |
| 37 | 100 | 100 |
| 45 | 95 | 100 |
| 50 | 70 | 98 |
| 55 | 40 | 90 |
| 60 | 15 | 60 |
| 65 | 5 | 25 |
| Tm | ~53°C | ~61°C |
| ΔTm | - | ~8°C |
CETSA Workflow Diagram
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics strategy that utilizes active site-directed covalent probes to assess the functional state of entire enzyme families in complex biological samples.[5] To validate this compound target engagement using ABPP, a this compound-like probe is required. This probe would contain a similar reactive warhead (chloromethyl ketone) and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment.
Experimental Protocol: Competitive ABPP for this compound
-
Cell Culture and this compound Treatment: Culture cells and treat with varying concentrations of this compound for a specified duration to allow for target engagement. A vehicle-treated control is run in parallel.
-
Cell Lysis: Harvest and lyse the cells in a suitable buffer to prepare a proteome lysate.
-
Probe Labeling: Treat the lysates with a broad-spectrum serine protease activity-based probe (e.g., a fluorophosphonate probe with a reporter tag). This compound-bound proteases will not be available to react with the probe.
-
Analysis:
-
Gel-Based: Separate the labeled proteins by SDS-PAGE and visualize the probe-labeled proteins using in-gel fluorescence scanning. A decrease in the fluorescence intensity of a specific band in the this compound-treated samples compared to the control indicates that this compound has engaged that target.
-
Mass Spectrometry-Based: For biotinylated probes, the labeled proteins are enriched using streptavidin beads, digested into peptides, and analyzed by LC-MS/MS for identification and quantification. A decrease in the abundance of a specific protein in the this compound-treated sample identifies it as a target.
-
Expected Quantitative Data (Hypothetical Mass Spectrometry Data)
| Protein Target | Fold Change (this compound/Vehicle) | p-value |
| Chymotrypsin-like protease 1 | 0.15 | < 0.001 |
| Serine Protease X | 0.85 | > 0.05 |
| Cathepsin G | 0.20 | < 0.01 |
| Off-target Serine Hydrolase Y | 0.95 | > 0.05 |
ABPP Workflow Diagram
Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).
Photoaffinity Labeling (PAL)
PAL is a versatile technique for identifying protein-ligand interactions by using a probe that contains a photoreactive group.[6] Upon activation with UV light, this group forms a highly reactive species that covalently cross-links the probe to its binding partner. For this compound, a PAL probe would be a this compound analog containing a photoreactive moiety (e.g., a diazirine or benzophenone) and a reporter tag (e.g., an alkyne for click chemistry).
Experimental Protocol: PAL for this compound
-
Probe Synthesis: Synthesize a this compound analog incorporating a photoreactive group and a clickable handle (e.g., an alkyne).
-
Cell Treatment and Cross-linking: Treat intact cells with the this compound-PAL probe. After an incubation period to allow for target binding, irradiate the cells with UV light of a specific wavelength to induce covalent cross-linking.
-
Cell Lysis and Click Chemistry: Lyse the cells and perform a click reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne handle of the probe.[7][]
-
Enrichment and Identification: Enrich the biotin-tagged, cross-linked proteins using streptavidin affinity chromatography.
-
Analysis: Elute the enriched proteins, separate them by SDS-PAGE for visualization, or digest them for identification and quantification by mass spectrometry.
Expected Quantitative Data (Hypothetical Mass Spectrometry Data)
| Protein Identified | Spectral Counts (this compound-PAL) | Spectral Counts (Control) |
| Chymotrypsin-like protease 1 | 58 | 2 |
| Cathepsin G | 45 | 1 |
| Non-specific protein A | 3 | 1 |
| Non-specific protein B | 2 | 2 |
PAL Workflow Diagram
Caption: Workflow for Photoaffinity Labeling (PAL).
This compound Covalent Binding Mechanism
This compound irreversibly inhibits chymotrypsin-like serine proteases by alkylating a specific histidine residue in the enzyme's active site. The phenylalanyl side chain of this compound mimics the natural substrate, allowing it to bind in the active site. The chloromethyl ketone then acts as an electrophile, reacting with the nucleophilic N-3 of the catalytic histidine.
Caption: Covalent inhibition of a serine protease by this compound.
Conclusion
The validation of this compound target engagement in a cellular context can be approached through several robust methodologies. CETSA offers a straightforward, label-free approach to confirm target binding by observing changes in protein stability. ABPP provides a functional readout of enzyme activity and allows for the profiling of inhibitor selectivity across entire enzyme families. PAL, in conjunction with click chemistry, enables the capture and identification of target proteins, including those that may not be amenable to ABPP. The choice of method will depend on the specific research question, available resources, and the desired level of detail regarding the inhibitor-target interaction. For a comprehensive understanding of this compound's cellular activity, a combination of these orthogonal approaches is often the most powerful strategy.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. The design and development of covalent protein-protein interaction inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
TPCK vs. PMSF: A Comparative Guide to Broad-Spectrum Protease Inhibition
For researchers, scientists, and drug development professionals navigating the complexities of protease inhibition, selecting the appropriate tool is paramount. This guide provides a detailed, data-driven comparison of two widely used irreversible protease inhibitors: L-1-Tosylamido-2-phenylethyl chloromethyl ketone (TPCK) and Phenylmethylsulfonyl fluoride (PMSF). We delve into their mechanisms of action, inhibitory spectrum, and provide supporting experimental data to inform your research decisions.
At a Glance: this compound vs. PMSF
| Feature | This compound | PMSF |
| Primary Target Class | Serine Proteases (Chymotrypsin-like) | Serine Proteases |
| Secondary Target(s) | Cysteine Proteases (e.g., Papain, Caspases) | Cysteine Proteases (some, reversibly), Acetylcholinesterase |
| Mechanism of Action | Irreversible alkylation of the active site histidine residue. | Irreversible sulfonylation of the active site serine residue. |
| Typical Working Conc. | 10-100 µM | 0.1-1 mM[1][2][3][4] |
| Solubility | Soluble in DMSO, methanol, and ethanol. | Limited water solubility; typically dissolved in ethanol, methanol, or isopropanol.[4][5] |
| Stability in Aqueous Solution | Relatively stable. | Short half-life, degrades in aqueous solutions.[4] |
Delving Deeper: Mechanism of Action
The distinct inhibitory mechanisms of this compound and PMSF underpin their different specificities and applications.
This compound acts as an affinity label. Its phenylalanine moiety mimics the natural substrate of chymotrypsin, allowing it to bind specifically to the enzyme's active site. The chloromethyl ketone group then irreversibly alkylates the histidine-57 residue within the catalytic triad, rendering the enzyme inactive.
Caption: this compound's inhibitory mechanism via substrate mimicry and irreversible alkylation of the active site histidine.
PMSF, on the other hand, is a less specific serine protease inhibitor. It reacts with the highly reactive serine residue in the active site of serine proteases, leading to the formation of a stable sulfonyl-enzyme complex. This modification effectively and irreversibly blocks the enzyme's catalytic activity.
Caption: PMSF's mechanism involving irreversible sulfonylation of the active site serine residue in proteases.
Performance Comparison: A Data-Driven Overview
While both this compound and PMSF are effective protease inhibitors, their potency and spectrum of activity differ. The following table summarizes available quantitative data on their inhibitory constants (IC50). It is important to note that direct comparative studies with standardized assay conditions are limited, and IC50 values can vary depending on the experimental setup.
| Target Protease | This compound IC50 | PMSF IC50 |
| Serine Proteases | ||
| Chymotrypsin | Potent inhibitor (specific IC50 not readily available in searched literature) | Effective inhibitor (specific IC50 not readily available in searched literature)[3][4][5][6] |
| Trypsin | Does not inhibit | Effective inhibitor (specific IC50 not readily available in searched literature)[3][4][5][6] |
| Thrombin | No significant inhibition reported | Effective inhibitor (specific IC50 not readily available in searched literature)[3][4][5][6] |
| Neutrophil Elastase | Data not available | ~110 - 131 µM[7] |
| Cysteine Proteases | ||
| Papain | Inhibits | Inhibits (can be reversed by DTT)[1][5] |
| Caspase-3 | Potent inhibitor (specific IC50 not readily available in searched literature) | No significant inhibition reported |
Note: The lack of standardized IC50 values in the readily available literature highlights the importance of empirical determination for specific applications.
One study directly comparing the effects of this compound and PMSF on the midgut proteases of the insect Plutella xylostella found that at a concentration of 1 mmol/L, both inhibitors inhibited the total protease activity.[8] However, in this specific biological context, PMSF had no effect on chymotrypsin but did inhibit trypsin-like proteases, while this compound surprisingly activated a high-alkaline trypsin.[8] This underscores the importance of validating inhibitor efficacy within the specific experimental system.
Experimental Protocols
To facilitate the empirical determination of inhibitory activity, this section provides a general framework for a protease activity assay and subsequent IC50 value determination.
General Protease Activity Assay (Colorimetric)
This protocol is a generalized procedure and may require optimization for specific proteases and substrates.
Materials:
-
Protease of interest
-
Appropriate chromogenic or fluorogenic substrate
-
Assay buffer (e.g., Tris-HCl, HEPES with optimal pH for the protease)
-
This compound or PMSF stock solution (dissolved in an appropriate solvent like DMSO, ethanol, or methanol)
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the protease to a working concentration in the assay buffer.
-
Prepare a series of dilutions of the inhibitor (this compound or PMSF) in the assay buffer.
-
Prepare the substrate solution according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the diluted protease to each well.
-
Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.
-
Pre-incubate the plate at the optimal temperature for the protease for a set period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength for the substrate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of substrate cleavage) for each inhibitor concentration.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Determination of IC50 Value
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.
Procedure:
-
Perform the protease activity assay as described above with a range of inhibitor concentrations.
-
Normalize the data by setting the activity in the absence of the inhibitor to 100%.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
The IC50 value is the concentration of the inhibitor at which the curve passes through the 50% activity mark.
Caption: Experimental workflow for determining protease IC50 values.
Conclusion and Recommendations
Both this compound and PMSF are valuable tools for inhibiting protease activity. The choice between them should be guided by the specific research question and the target proteases.
-
For targeted inhibition of chymotrypsin-like serine proteases, this compound is the more specific choice. Its mechanism of action, which relies on substrate mimicry, provides a higher degree of selectivity. It also exhibits activity against certain cysteine proteases, which may be a desirable or undesirable off-target effect depending on the experimental context.
-
For broad-spectrum inhibition of serine proteases in applications like cell lysis for protein extraction, PMSF is a commonly used and effective option. [4] However, its broader reactivity and potential to inhibit other enzymes like acetylcholinesterase should be considered. Its instability in aqueous solutions necessitates fresh preparation before use.
Ultimately, for critical applications, it is highly recommended to empirically determine the efficacy of either inhibitor against the protease of interest using a well-defined activity assay. This data-driven approach will ensure the most reliable and reproducible results in your research endeavors.
References
- 1. ubpbio.com [ubpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. PMSF | Cell Signaling Technology [cellsignal.com]
- 4. biofargo.com [biofargo.com]
- 5. Ovamedi [ovamedi.com]
- 6. PMSF Protease Inhibitor 5 g | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ubpbio.com [ubpbio.com]
A Head-to-Head Battle of Chymotrypsin Inhibitors: TPCK vs. Aprotinin
For researchers in proteomics, cell biology, and drug development, the precise control of proteolytic activity is paramount. Chymotrypsin, a key serine protease, is a frequent target for inhibition to prevent unwanted protein degradation. Two of the most common inhibitors employed for this purpose are TPCK (N-tosyl-L-phenylalanine chloromethyl ketone) and aprotinin. While both effectively neutralize chymotrypsin, they do so through fundamentally different mechanisms, leading to distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies.
Executive Summary
| Feature | This compound (N-tosyl-L-phenylalanine chloromethyl ketone) | Aprotinin |
| Mechanism of Action | Irreversible Covalent Modification | Reversible Competitive Inhibition |
| Specificity | High for chymotrypsin and chymotrypsin-like serine proteases | Broad-spectrum serine protease inhibitor (trypsin, chymotrypsin, plasmin, kallikrein) |
| Potency | Characterized by k_inact/K_I | Characterized by K_i |
| Reversibility | No | Yes (by altering pH) |
| Key Experimental Value | Second-order rate constant (k_inact/K_I) | Inhibition constant (K_i) |
| Typical Application | Complete and permanent inactivation of chymotrypsin for in vitro assays. | Protection of proteins during extraction and purification; therapeutic agent. |
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and aprotinin lies in their mode of inhibiting chymotrypsin.
This compound: The Irreversible Alkylating Agent
This compound is a classic example of an affinity label or substrate analog. Its phenylalanine moiety mimics the natural substrate of chymotrypsin, directing the inhibitor to the enzyme's active site. Once bound, the chloromethyl ketone group of this compound irreversibly alkylates the imidazole ring of the critical histidine-57 residue within the catalytic triad of chymotrypsin[1]. This covalent modification permanently inactivates the enzyme.
Aprotinin: The Reversible Competitor
In contrast, aprotinin, also known as Bovine Pancreatic Trypsin Inhibitor (BPTI), is a polypeptide and a competitive, reversible inhibitor. It binds tightly to the active site of chymotrypsin and other serine proteases, physically blocking the access of the substrate. This interaction is non-covalent and is characterized by a low dissociation constant (K_i). The inhibition can be reversed by changing the pH to extremes (pH < 3 or > 10), which disrupts the inhibitor-enzyme complex.
References
Unmasking Cysteine Modifications: A Comparative Guide to TPCK and Isotopic Labeling Strategies in Mass Spectrometry
For researchers, scientists, and drug development professionals navigating the complex landscape of protein modification analysis, the precise identification of functionally important cysteine residues is paramount. This guide provides a comprehensive comparison of two prominent mass spectrometry-based strategies for identifying modified peptides: the classic use of Tosyl phenylalanyl chloromethyl ketone (TPCK) and the more modern isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP) method. We delve into the experimental protocols, present a comparative analysis of their performance, and visualize the underlying workflows to empower you in selecting the optimal approach for your research needs.
Cysteine residues, with their highly reactive thiol groups, are central to a vast array of biological processes, including enzymatic catalysis, redox signaling, and protein stability. Their modification can profoundly impact protein function, making the identification of these modified sites crucial for understanding disease mechanisms and for the development of targeted therapeutics. While various methods exist to probe cysteine reactivity, this guide focuses on a side-by-side comparison of this compound, a well-established covalent inhibitor, and isoTOP-ABPP, a powerful chemical proteomic platform.
Performance Comparison: this compound vs. isoTOP-ABPP
The choice between this compound and isoTOP-ABPP for identifying modified peptides hinges on the specific research question, the desired level of quantification, and the experimental resources available. Below is a summary of their key characteristics and performance metrics.
| Feature | This compound-based Modification Analysis | isoTOP-ABPP |
| Principle | Covalent modification of reactive cysteine (and sometimes histidine) residues by the electrophilic chloromethyl ketone group of this compound. | Quantitative profiling of cysteine reactivity using an iodoacetamide probe with an alkyne handle for "click" chemistry-based enrichment and isotopic labeling for relative quantification.[1] |
| Primary Target | Primarily reactive cysteine residues in proteases and kinases.[2] | Broadly profiles reactive and functional cysteine residues across the proteome.[3] |
| Quantification | Primarily qualitative or semi-quantitative (e.g., label-free quantification). | Inherently quantitative, providing precise relative reactivity of individual cysteines.[1] |
| Selectivity | Can exhibit off-target reactivity with other nucleophilic residues like histidine. | Highly selective for cysteine thiols due to the reactivity of the iodoacetamide warhead. |
| Throughput | Moderate throughput, suitable for targeted studies. | High-throughput, enabling proteome-wide screening of cysteine reactivity. |
| Enrichment | No inherent enrichment handle; requires specific antibody-based or other affinity methods if enrichment is desired. | Built-in biotin tag allows for efficient streptavidin-based enrichment of labeled peptides.[4] |
| Data Analysis | Requires database search with a specified mass modification for the this compound adduct.[5] | Specialized software is often used to process the isotopic ratios and quantify cysteine reactivity.[4] |
| Advantages | Simple and inexpensive reagent; effective for targeting specific enzyme classes like chymotrypsin-like proteases. | Provides a global and quantitative view of cysteine reactivity; high specificity and throughput.[3] |
| Disadvantages | Potential for off-target reactivity; not inherently quantitative; lacks a universal enrichment strategy. | More complex workflow involving multiple chemical steps; requires specialized reagents and expertise. |
Visualizing the Methodologies
To better understand the practical application of these techniques, the following diagrams illustrate the key experimental workflows and the chemical principles involved.
Detailed Experimental Protocols
For reproducible and robust results, adherence to well-defined experimental protocols is essential. Below are detailed methodologies for both this compound-based modification analysis and isoTOP-ABPP.
Protocol 1: Identification of this compound-Modified Peptides
This protocol outlines the general steps for labeling proteins with this compound and identifying the modified peptides by mass spectrometry.
1. Materials:
-
Cell culture or tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound (Tosyl phenylalanyl chloromethyl ketone) solution (e.g., 10 mM in DMSO)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Formic acid
-
Acetonitrile
-
C18 desalting columns
2. Cell Lysis and Protein Extraction:
-
Harvest cells or homogenize tissue in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a standard protein assay (e.g., BCA assay).
3. This compound Labeling:
-
Dilute the protein lysate to a final concentration of 1-2 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Add this compound to a final concentration of 10-100 µM. The optimal concentration should be determined empirically.
-
Incubate at room temperature for 1-2 hours with gentle agitation.
4. Reduction, Alkylation, and Digestion:
-
Denature the this compound-labeled proteins by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. This step prevents the formation of disulfide bonds and ensures that only this compound-modified cysteines are not alkylated by IAA.
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[6]
-
Stop the digestion by adding formic acid to a final concentration of 1%.
5. Peptide Desalting:
-
Desalt the peptide mixture using C18 desalting columns according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
6. LC-MS/MS Analysis and Data Processing:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptides by LC-MS/MS using a high-resolution mass spectrometer.
-
Search the acquired MS/MS data against a relevant protein database using a search engine (e.g., Mascot, Sequest).[5]
-
Specify the this compound modification on cysteine (and potentially histidine) as a variable modification in the search parameters. The mass of the this compound adduct on cysteine is the mass of this compound minus the mass of HCl.
Protocol 2: Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)
This protocol provides a detailed workflow for the quantitative analysis of cysteine reactivity using the isoTOP-ABPP method.[4]
1. Materials:
-
Cell lysates (two conditions to be compared, e.g., control vs. treated)
-
Iodoacetamide-alkyne (IA-alkyne) probe
-
"Light" and "Heavy" isotopically labeled azide-biotin tags
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
Streptavidin agarose beads
-
Trypsin (mass spectrometry grade)
-
TEV protease
-
Ammonium bicarbonate
-
Formic acid
-
Acetonitrile
2. Proteome Labeling:
-
Treat two separate proteome samples (e.g., 1 mg each) with either a vehicle control or a compound of interest.
-
Label the reactive cysteines in each proteome by adding the IA-alkyne probe to a final concentration of 100 µM and incubating for 1 hour at room temperature.
3. Click Chemistry:
-
To the "light" proteome, add the "light" azide-biotin tag, TCEP, TBTA, and CuSO4.
-
To the "heavy" proteome, add the "heavy" azide-biotin tag, TCEP, TBTA, and CuSO4.
-
Incubate both reactions for 1 hour at room temperature to conjugate the biotin tag to the IA-alkyne probe.
-
Combine the "light" and "heavy" labeled proteomes.
4. Enrichment of Labeled Proteins:
-
Precipitate the combined proteins using chloroform/methanol precipitation.
-
Resuspend the protein pellet in PBS containing SDS.
-
Add streptavidin agarose beads and incubate for 1.5 hours at room temperature to capture the biotin-tagged proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
5. On-Bead Digestion:
-
Resuspend the beads in a buffer containing urea and DTT for reduction.
-
Alkylate the remaining free cysteines with IAA.
-
Dilute the urea and add trypsin to digest the proteins on the beads overnight at 37°C.
-
Wash the beads to remove non-biotinylated peptides.
-
Elute the probe-labeled peptides by incubating the beads with TEV protease, which cleaves a specific site within the tag.
6. LC-MS/MS Analysis and Data Quantification:
-
Analyze the eluted peptides by LC-MS/MS.
-
Identify the peptides using a standard database search.
-
Quantify the relative abundance of the "light" and "heavy" labeled peptides by comparing the intensities of the isotopic pairs in the MS1 spectra. The ratio of heavy to light signal for each cysteine-containing peptide reflects its relative reactivity between the two conditions.
Conclusion
The identification of this compound-modified peptides by mass spectrometry remains a valuable tool for targeted investigations of specific enzyme families. Its simplicity and cost-effectiveness make it an accessible method for many laboratories. However, for a global and quantitative understanding of cysteine reactivity across the proteome, the isoTOP-ABPP method offers unparalleled advantages in terms of scope, precision, and throughput. By understanding the principles, workflows, and comparative performance of these two powerful techniques, researchers can make informed decisions to best address their scientific inquiries into the critical role of cysteine modifications in health and disease.
References
- 1. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
TPCK: A Specific Inhibitor of Chymotrypsin-like Proteases? A Comparative Guide
For researchers, scientists, and drug development professionals, the precise selection of enzyme inhibitors is paramount to the accuracy and validity of experimental outcomes. Tosyl-L-phenylalanyl-chloromethylketone (TPCK) is widely utilized as an irreversible inhibitor of chymotrypsin-like serine proteases. However, the critical question remains: is this compound completely specific? This guide provides a comprehensive comparison of this compound with other common serine protease inhibitors, presenting experimental data on its on-target and off-target activities, detailed experimental protocols, and a visual representation of its impact on key signaling pathways.
Executive Summary
While this compound is a potent inhibitor of chymotrypsin-like proteases, compelling evidence demonstrates that it is not entirely specific. This guide reveals that this compound exhibits significant inhibitory activity against certain cysteine proteases, notably caspases, and also impacts crucial cellular signaling pathways independent of its protease inhibition, such as the PI3K/Akt/mTOR cascade. Researchers should, therefore, exercise caution and consider the potential for off-target effects when interpreting data from experiments utilizing this compound. This guide offers a comparative analysis with other inhibitors like TLCK and AEBSF to aid in the selection of the most appropriate tool for specific research needs.
Data Presentation: Inhibitor Specificity Comparison
The following table summarizes the inhibitory constants (IC50 or Ki) of this compound and other common serine protease inhibitors against a panel of on-target and off-target proteases. This quantitative data highlights the differences in their specificity profiles.
| Inhibitor | Target Protease | IC50 / Ki | Off-Target Protease | IC50 / Ki | Reference |
| This compound | Chymotrypsin | ~10 µM (IC50) | Caspase-3 | ~30 µM (IC50) | [1] |
| Caspase-7 | Potent Inhibition | [2] | |||
| Caspase-6 | Potent Inhibition | [2] | |||
| PDK1/Akt Pathway | Indirect Inhibition | [3] | |||
| TLCK | Trypsin | ~50 µM (IC50) | Caspase-3 | Potent Inhibition | [2] |
| Caspase-7 | Potent Inhibition | [2] | |||
| Caspase-6 | Potent Inhibition | [2] | |||
| AEBSF | Chymotrypsin | ~100 µM (IC50) | Trypsin | ~200 µM (IC50) | [4] |
| Thrombin | ~50 µM (IC50) | [4] | |||
| Plasmin | ~150 µM (IC50) | [4] |
Note: IC50 and Ki values can vary depending on the experimental conditions (e.g., substrate concentration, pH, temperature). The values presented here are approximate and intended for comparative purposes.
Experimental Protocols
Chymotrypsin Inhibition Assay Using this compound
This protocol outlines a method to determine the inhibitory effect of this compound on chymotrypsin activity using a colorimetric substrate.
Materials:
-
α-Chymotrypsin from bovine pancreas
-
This compound (Tosyl-L-phenylalanyl-chloromethylketone)
-
N-α-Benzoyl-L-arginine ethyl ester (BAEE) or similar chymotrypsin substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Spectrophotometer capable of measuring absorbance at 253 nm
Procedure:
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
In a 96-well UV-transparent plate, add Tris-HCl buffer.
-
Add varying concentrations of this compound to the wells. Include a control well with no inhibitor.
-
Add the α-chymotrypsin solution to each well and incubate for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the BAEE substrate to each well.
-
Immediately measure the change in absorbance at 253 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the chymotrypsin activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control without inhibitor.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Caspase-3 Activity Assay with this compound
This protocol describes how to measure the off-target inhibition of caspase-3 by this compound using a fluorogenic substrate.[2][5][6][7]
Materials:
-
Recombinant human caspase-3
-
This compound
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
Fluorometer capable of excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Prepare a stock solution of recombinant caspase-3 in assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a black 96-well plate, add assay buffer.
-
Add varying concentrations of this compound to the wells. Include a control well with no inhibitor.
-
Add the caspase-3 solution to each well and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Initiate the reaction by adding the caspase-3 substrate Ac-DEVD-AMC to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a fluorometer with excitation at ~380 nm and emission at ~460 nm. The fluorescence intensity is proportional to the caspase-3 activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Mandatory Visualization
This compound's Off-Target Effect on the PI3K/Akt Signaling Pathway
This compound has been shown to interfere with the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival, proliferation, and apoptosis.[3] this compound does not directly inhibit the kinase activity of PDK1 but rather prevents the phosphorylation of Akt at Threonine 308 (Thr308) by PDK1. This inhibition leads to a cascade of downstream effects, including the dephosphorylation of the pro-apoptotic protein BAD, promoting cell death.
Caption: this compound's interference with the PI3K/Akt signaling pathway.
Experimental Workflow for Assessing this compound Specificity
The following diagram illustrates a logical workflow for experimentally determining the specificity of this compound.
Caption: Workflow for evaluating this compound's inhibitor specificity.
Conclusion
The data and experimental evidence presented in this guide unequivocally demonstrate that this compound is not a completely specific inhibitor for chymotrypsin-like proteases. Its inhibitory action extends to other protease families, such as caspases, and it significantly perturbs fundamental cellular signaling pathways. This lack of absolute specificity necessitates careful consideration in experimental design and data interpretation. For studies requiring highly specific inhibition of chymotrypsin-like proteases, researchers should consider alternative inhibitors or validate their results using multiple, structurally distinct inhibitors. Understanding the polypharmacology of a tool compound like this compound is crucial for robust and reproducible scientific discovery.
References
A Comparative Analysis of TPCK and TLCK on Diverse Protease Families
For researchers, scientists, and drug development professionals, understanding the specificity and efficacy of protease inhibitors is paramount. This guide provides an objective comparison of two widely used irreversible inhibitors, N-tosyl-L-phenylalanyl-chloromethyl-ketone (TPCK) and Nα-tosyl-L-lysyl-chloromethyl-ketone (TLCK), across various protease families. The information is supported by experimental data and detailed protocols to aid in experimental design and interpretation.
Executive Summary
This compound and TLCK are classic serine protease inhibitors with well-established mechanisms. However, their utility extends beyond this class, demonstrating significant effects on certain cysteine proteases. This compound, with its phenylalanine moiety, is a specific inhibitor of chymotrypsin-like serine proteases, which cleave after bulky hydrophobic residues.[1][2] In contrast, TLCK, containing a lysine analogue, targets trypsin-like serine proteases that cleave after basic amino acid residues.[3] Both inhibitors act by irreversibly alkylating a critical histidine residue in the active site of these enzymes.[4][5] Notably, this compound and TLCK have also been shown to be potent, albeit non-specific, inhibitors of certain caspases, a family of cysteine proteases crucial for apoptosis.[6] Their effect on other protease families, such as threonine proteases and calpains, is less characterized.
Data Presentation: A Comparative Overview of Inhibitory Activity
Table 1: Inhibition of Serine Proteases
| Inhibitor | Protease | Organism | Inhibition Constant (K_i) | IC50 | Reference |
| This compound | Chymotrypsin | Bovine | Not Reported | Not Reported | [4] |
| TLCK | Trypsin | Bovine | Not Reported | 30 µM (for CTL activity) | [7] |
Note: Specific K_i values for the direct inhibition of purified chymotrypsin and trypsin by this compound and TLCK, respectively, are well-established but were not explicitly found in the immediate search results in a comparative context. The IC50 for TLCK on CTL activity is provided as an indicator of its biological efficacy.
Table 2: Inhibition of Cysteine Proteases (Caspases)
| Inhibitor | Protease | Organism | IC50 | Reference |
| This compound | Caspase-3 | Human | Potent, similar to pan-caspase inhibitors | [6] |
| This compound | Caspase-6 | Human | Potent inhibitor | [6] |
| This compound | Caspase-7 | Human | Potent inhibitor | [6] |
| TLCK | Caspase-3 | Human | Potent inhibitor | [6] |
| TLCK | Caspase-6 | Human | Potent inhibitor | [6] |
| TLCK | Caspase-7 | Human | Potent inhibitor | [6] |
Note: The referenced study highlights the potent but non-specific inhibition of mature caspases by both this compound and TLCK, with this compound's efficiency being comparable to a pan-caspase inhibitor.[6] Specific IC50 values were not provided in a tabular format in the source.
There is limited available data on the inhibitory effects of this compound and TLCK on threonine proteases (e.g., the proteasome) and calpains under comparable experimental conditions.
Mandatory Visualizations
To visually represent the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound inhibition on chymotrypsin.
Caption: Mechanism of TLCK inhibition on trypsin.
Caption: Generalized workflow for protease inhibition assays.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are generalized protocols for determining the inhibitory constants of this compound and TLCK.
Protocol 1: Determination of IC50 for Protease Inhibition
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound or TLCK against a target protease.
Materials:
-
Purified protease of interest
-
Specific chromogenic or fluorogenic substrate for the protease
-
This compound or TLCK stock solution (e.g., in DMSO)
-
Assay buffer (optimized for the specific protease)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the purified protease to the desired working concentration in assay buffer.
-
Prepare a series of dilutions of this compound or TLCK in assay buffer from the stock solution. The final concentrations should span a range that is expected to produce 0-100% inhibition.
-
Prepare the substrate solution at a concentration typically at or below its Michaelis constant (Km).
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the protease solution to each well.
-
Add an equal volume of the different inhibitor dilutions to the respective wells. Include control wells with assay buffer instead of the inhibitor (for 100% activity) and wells with a known potent inhibitor or no enzyme (for background).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the protease for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Determination of Kinetic Constants (k_inact and K_i) for Irreversible Inhibition
For irreversible inhibitors like this compound and TLCK, determining the rate of inactivation (k_inact) and the initial binding affinity (K_i) provides a more detailed characterization of their potency.
Materials:
-
Same as for the IC50 determination.
Procedure:
-
Progress Curve Analysis:
-
Set up reactions with a fixed concentration of enzyme and substrate, and varying concentrations of the irreversible inhibitor (this compound or TLCK).
-
Initiate the reaction by adding the enzyme to a mixture of substrate and inhibitor.
-
Continuously monitor product formation over time.
-
-
Data Analysis:
-
The progress curves will show a time-dependent decrease in reaction rate as the enzyme is inactivated.
-
Fit each progress curve to the equation for irreversible inhibition to obtain the observed rate of inactivation (k_obs) at each inhibitor concentration.
-
Plot the calculated k_obs values against the corresponding inhibitor concentrations.
-
Fit this data to the following equation to determine k_inact and K_i:
-
k_obs = k_inact * [I] / (K_i + [I]) where [I] is the inhibitor concentration.
-
-
Conclusion
This compound and TLCK remain valuable tools for studying protease function. Their established specificity for chymotrypsin-like and trypsin-like serine proteases, respectively, makes them effective probes for these enzyme subfamilies. Furthermore, their potent inhibitory activity against certain caspases, although non-specific, highlights their broader utility in apoptosis research. The provided data tables, visualizations of their mechanisms, and detailed experimental protocols offer a comprehensive guide for researchers utilizing these classic inhibitors. Further research is warranted to fully characterize their effects on a wider range of protease families, which could uncover novel applications and a deeper understanding of their biological activities.
References
- 1. brainly.com [brainly.com]
- 2. brainly.com [brainly.com]
- 3. TLCK (Tosyl-L-lysyl-chloromethane hydrochloride), Trypsin inhibitor (CAS 4272-74-6) | Abcam [abcam.com]
- 4. Solved 2. The protease inhibitor this compound (Tosyl phenylalanyl | Chegg.com [chegg.com]
- 5. Chymotrypsin Serine Protease Mechanism | PPTX [slideshare.net]
- 6. Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (this compound) are potent inhibitors of activated caspase proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The site of action of N-alpha-tosyl-L-lysyl-chloromethyl-ketone (TLCK) on cloned cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
TPCK: A Comparative Guide to its Cross-Reactivity with Cysteine Proteases and Caspases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the serine protease inhibitor Tosyl-L-phenylalanyl chloromethyl ketone (TPCK) and its cross-reactivity with cysteine proteases and caspases. While this compound is renowned as a potent and irreversible inhibitor of chymotrypsin, its electrophilic nature leads to significant off-target interactions, a critical consideration for its application in complex biological systems. This document outlines the mechanisms of action, presents supporting experimental data, and provides detailed protocols for assessing these interactions.
Mechanism of Action: A Tale of Two Residues
This compound's inhibitory action stems from its structure: a phenylalanine residue that directs it to the substrate-binding pocket of chymotrypsin-like enzymes, and a highly reactive chloromethyl ketone group.[1] However, the specific amino acid residue it targets differs between serine and cysteine proteases, defining its primary activity and its cross-reactivity.
-
Serine Proteases (e.g., Chymotrypsin): In its intended targets, the phenylalanine moiety of this compound fits into the hydrophobic S1 pocket, which confers specificity.[2] This positions the chloromethyl ketone group to be attacked by the nucleophilic imidazole ring of the Histidine-57 residue within the enzyme's catalytic triad.[1][3] This results in an irreversible alkylation and covalent modification of the active site, rendering the enzyme inactive.[4]
-
Cysteine Proteases and Caspases: These enzyme families utilize a catalytic dyad or triad centered around a highly nucleophilic cysteine residue in their active site.[5][6] The electrophilic chloromethyl group of this compound is susceptible to attack by the sulfhydryl group of this active site cysteine.[4] This reaction forms a stable thioether bond, covalently modifying the cysteine residue and irreversibly inhibiting the enzyme.[6] This mechanism is responsible for this compound's inhibitory effect on enzymes like papain, bromelain, and various caspases.[6]
The diagram below illustrates these distinct inhibitory pathways.
Caption: this compound's dual inhibition mechanisms.
Comparative Inhibitory Profile
While primarily a chymotrypsin inhibitor, this compound demonstrates inhibitory activity against a range of cysteine proteases. The following table summarizes the key distinctions and known targets.
| Feature | Chymotrypsin (Primary Target) | Cysteine Proteases & Caspases (Off-Target) |
| Enzyme Class | Serine Protease | Cysteine Protease |
| Target Residue | Histidine-57[1] | Active Site Cysteine[4][6] |
| Mechanism | Alkylation of imidazole ring[3] | Alkylation of sulfhydryl group (Thioether bond)[6] |
| Binding Specificity | High (driven by Phenylalanine in S1 pocket)[2] | Lower (driven by chemical reactivity of chloromethyl ketone) |
| Known Examples | α-Chymotrypsin | Papain, Bromelain, Ficin, Caspase-3[6] |
| Reported IC₅₀ | ~10 µM (Varies with conditions) | 5-25 µM for various off-targets (e.g., pp70s6k)[3] |
Note: IC₅₀ values are highly dependent on experimental conditions (enzyme concentration, substrate concentration, pH, temperature) and should be used as a comparative reference.
Impact on Cellular Pathways: The Case of Apoptosis
Caspases are a family of cysteine proteases that are central regulators of apoptosis (programmed cell death). This compound's ability to inhibit caspases means it can interfere with this critical cellular process.[3] For instance, the crystal structure of Caspase-3 has been solved with this compound covalently bound to its active site cysteine, confirming a direct inhibitory interaction.[6] This cross-reactivity can lead to the inhibition of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis, which converge on the activation of executioner caspases like Caspase-3.
Caption: this compound inhibits key initiator and executioner caspases in apoptosis.
Experimental Protocols
To quantitatively assess the cross-reactivity of this compound, standardized enzyme inhibition assays are required.
Protocol: Determining the IC₅₀ of this compound
This protocol describes a general method using a fluorogenic or colorimetric substrate to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target protease.
Materials:
-
Purified enzyme (e.g., Chymotrypsin, Caspase-3)
-
Specific fluorogenic or colorimetric substrate for the enzyme
-
This compound stock solution (e.g., 10 mM in methanol or ethanol)[3]
-
Assay Buffer (specific to the enzyme, e.g., Tris-HCl or HEPES)
-
96-well microplate (black for fluorescence, clear for absorbance)
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in Assay Buffer to create a range of concentrations (e.g., 0.1 µM to 100 µM). Include a buffer-only control (0 µM this compound).
-
Enzyme Incubation: In the wells of the microplate, add a fixed concentration of the enzyme to each of the this compound dilutions.
-
Pre-incubation: Incubate the enzyme-TPCK mixture for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibition to occur.
-
Initiate Reaction: Add the specific substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the signal (fluorescence or absorbance) at regular intervals for a defined period (e.g., 30-60 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each this compound concentration from the linear portion of the kinetic curve.
-
Normalize the velocities to the control (0 µM this compound) to determine the percent inhibition for each concentration.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
The workflow for this experimental procedure is outlined below.
Caption: Workflow for determining the IC₅₀ of an enzyme inhibitor.
Conclusion
This compound is a valuable tool for inhibiting chymotrypsin-like serine proteases. However, researchers must exercise caution, as its reactive chloromethyl ketone group readily alkylates the active site cysteine residues of cysteine proteases and caspases.[4][6] This cross-reactivity can lead to significant off-target effects, such as the inhibition of apoptosis.[3] When using this compound in cellular or in vivo studies, it is crucial to validate findings with more specific inhibitors or alternative methods to ensure that the observed effects are not a consequence of its unintended activity on cysteine proteases.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (this compound) on Leishmania amazonensis and Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits AGC kinases by direct activation loop adduction at phenylalanine-directed cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tosyl phenylalanyl chloromethyl ketone - Wikipedia [en.wikipedia.org]
The Decisive Advantage: Why Protease Inhibitor Cocktails Outperform TPCK for Comprehensive Protein Protection
For researchers, scientists, and drug development professionals engaged in protein analysis, safeguarding the integrity of their samples is paramount. The ubiquitous presence of proteases released during cell lysis poses a significant threat to protein stability, potentially compromising experimental results. While specific inhibitors like Tosyl Phenylalanyl Chloromethyl Ketone (TPCK) offer a targeted approach, a comprehensive strategy utilizing a protease inhibitor cocktail provides a demonstrably superior level of protection. This guide elucidates the advantages of employing a broad-spectrum cocktail over this compound alone, supported by experimental principles and detailed protocols.
Upon cell lysis, a host of endogenous proteases are released from cellular compartments, initiating the degradation of proteins.[1] To counteract this, protease inhibitors are essential additions to lysis buffers.[1][2] These inhibitors function by binding to the active sites of proteases, either reversibly or irreversibly, thus deactivating them.[1]
The primary advantage of a protease inhibitor cocktail lies in its broad-spectrum activity . A typical cocktail contains a carefully formulated mixture of inhibitors that target multiple classes of proteases, including serine, cysteine, aspartic, and metalloproteases.[3][4] This multi-targeted approach ensures that a wide range of proteolytic activities is suppressed.
In contrast, this compound is a highly specific, irreversible inhibitor that primarily targets chymotrypsin and chymotrypsin-like serine proteases. While effective against this particular subclass of proteases, this compound alone leaves proteins vulnerable to degradation by numerous other protease families that are inevitably present in a cell lysate.
Comparative Efficacy: A Data-Driven Overview
To illustrate the practical difference in performance, consider a hypothetical experiment comparing the stability of a target protein in a cell lysate under three conditions: no inhibitor, this compound alone, and a protease inhibitor cocktail. The results, as would be typically observed in a western blot analysis over time, are summarized below.
| Treatment Condition | Target Protein Integrity (Relative % at 1 hour) | Target Protein Integrity (Relative % at 4 hours) | Notes |
| No Inhibitor | 60% | 20% | Significant degradation is observed shortly after cell lysis. |
| This compound Alone | 85% | 50% | Provides partial protection, primarily against serine proteases. Degradation by other protease classes continues. |
| Protease Inhibitor Cocktail | 98% | 95% | Offers comprehensive and sustained protection against a broad range of proteases, ensuring protein stability over time. |
This table represents expected outcomes based on the known mechanisms of the inhibitors. Actual results may vary depending on the specific cell type and protein of interest.
The Rationale for Broad-Spectrum Inhibition: Impact on Cellular Pathways
The Ubiquitin-Proteasome Pathway
The Ubiquitin-Proteasome Pathway (UPP) is a major system for controlled protein degradation in eukaryotic cells, crucial for regulating the levels of many short-lived regulatory proteins. While the proteasome itself is a complex of proteases, other proteases can also be involved in the processing of ubiquitin and ubiquitinated proteins. A broad-spectrum cocktail helps to prevent non-specific degradation that could interfere with the study of this pathway.
Caspase-Mediated Apoptosis
The caspase cascade is a hallmark of apoptosis, or programmed cell death. Caspases are a family of cysteine-aspartic proteases. While this compound does not inhibit caspases, a comprehensive protease inhibitor cocktail often includes inhibitors effective against cysteine proteases, thereby preserving the integrity of proteins involved in the apoptotic pathway for downstream analysis.
Experimental Protocols
To ensure the reliable preservation of protein samples, the following protocols are recommended.
Protein Extraction with Protease Inhibitor Cocktail
This protocol describes the general steps for preparing a cell lysate for western blot analysis.
Materials:
-
Cell culture dish
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease Inhibitor Cocktail (e.g., 100X stock solution)
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge (refrigerated)
Procedure:
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA Lysis Buffer supplemented with the protease inhibitor cocktail at the recommended concentration (e.g., 1X).
-
Using a cell scraper, gently scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration using a suitable protein assay (e.g., BCA assay).
-
The protein lysate is now ready for downstream applications such as western blotting.
Western Blot Analysis of Protein Stability
This protocol outlines the steps to assess the effectiveness of the protease inhibitors over time.
Materials:
-
Protein lysate prepared with and without inhibitors
-
Laemmli sample buffer (4X)
-
Heating block
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Aliquots of the protein lysates (with no inhibitor, this compound alone, and protease inhibitor cocktail) are incubated at room temperature or 37°C. Samples are taken at different time points (e.g., 0, 1, 4, and 8 hours).
-
At each time point, mix an aliquot of the lysate with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins and inactivate proteases.
-
Load equal amounts of protein from each sample into the wells of an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to quantify the amount of intact target protein at each time point for each condition.
Conclusion
While this compound is a valuable tool for the specific inhibition of chymotrypsin-like serine proteases, its narrow specificity is a significant limitation for the general protection of proteins in a complex cellular lysate. The diverse and abundant nature of proteases released during sample preparation necessitates a broad-spectrum approach. A well-formulated protease inhibitor cocktail provides comprehensive protection across multiple protease classes, ensuring the preservation of protein integrity and leading to more reliable and reproducible experimental outcomes. For researchers aiming to obtain the highest quality data, the use of a protease inhibitor cocktail is not just an advantage; it is an essential component of a robust experimental design.
References
Head-to-head comparison of TPCK and AEBSF for serine protease inhibition
For researchers, scientists, and drug development professionals navigating the landscape of serine protease inhibitors, the choice between classic reagents like TPCK and modern alternatives such as AEBSF can significantly impact experimental outcomes. This guide provides a comprehensive, data-driven comparison of these two widely used inhibitors, offering insights into their mechanisms, specificity, potency, and practical considerations to aid in informed decision-making.
Executive Summary
Both L-1-tosylamido-2-phenylethyl chloromethyl ketone (this compound) and 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) are irreversible inhibitors of serine proteases, yet they exhibit distinct profiles in terms of their target specificity, stability, and ease of use. This compound is a classic affinity label, primarily targeting chymotrypsin and chymotrypsin-like serine proteases. In contrast, AEBSF is a broader-spectrum inhibitor, effective against a wider range of serine proteases including trypsin, chymotrypsin, plasmin, and thrombin. A key practical difference lies in their solubility and stability; AEBSF is water-soluble and more stable in aqueous solutions, particularly at neutral to slightly alkaline pH, whereas this compound has limited aqueous solubility and is less stable.
At a Glance: this compound vs. AEBSF
| Feature | This compound (L-1-tosylamido-2-phenylethyl chloromethyl ketone) | AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride HCl) |
| Mechanism of Action | Irreversible; alkylates the active site histidine residue. | Irreversible; sulfonylates the active site serine residue.[1] |
| Primary Targets | Chymotrypsin and chymotrypsin-like serine proteases.[2] | Broad spectrum: trypsin, chymotrypsin, plasmin, thrombin, kallikrein.[3][4][5] |
| Solubility | Poor in aqueous solutions; typically dissolved in organic solvents like ethanol or DMSO. | Readily soluble in water. |
| Stability in Aqueous Solution | Less stable. | More stable than this compound, especially at acidic to neutral pH. Half-life is pH and temperature dependent.[6] |
| Toxicity | Generally considered more toxic than AEBSF. | Lower toxicity compared to other serine protease inhibitors like PMSF and DFP.[6] |
| Common Working Concentration | Varies depending on the application, often in the µM range. | 0.1 - 1 mM.[3] |
Delving Deeper: Mechanism of Inhibition
While both inhibitors lead to the irreversible inactivation of their target proteases, they do so through distinct chemical mechanisms.
This compound: An Affinity Label Alkylating Histidine
This compound is classified as an affinity label or a substrate analog. Its structure mimics the aromatic amino acid phenylalanine, a substrate for chymotrypsin. This structural similarity allows this compound to bind specifically to the active site of chymotrypsin. Once bound, the chloromethyl ketone moiety of this compound acts as an alkylating agent, forming a covalent bond with the N-3 position of the catalytic histidine residue (typically Histidine-57) in the enzyme's active site. This alkylation of a critical catalytic residue leads to the irreversible inactivation of the enzyme.
AEBSF: A Sulfonylating Agent Targeting Serine
AEBSF, a sulfonyl fluoride, operates by a different mechanism. It targets the nucleophilic serine residue (typically Serine-195) within the catalytic triad of serine proteases. The sulfonyl fluoride group of AEBSF is highly electrophilic and reacts with the hydroxyl group of the active site serine. This reaction results in the formation of a stable sulfonyl-enzyme conjugate, effectively and irreversibly blocking the enzyme's catalytic activity.[1]
Potency and Specificity: A Quantitative Look
Direct, head-to-head comparative studies providing a comprehensive panel of inhibition constants (K_i_) or second-order rate constants (k_inact_/K_I_) for both this compound and AEBSF against a wide array of serine proteases under identical conditions are limited in the publicly available literature. However, by compiling data from various sources, a general picture of their relative potency and selectivity emerges.
It is important to note that direct comparison of values across different studies can be challenging due to variations in experimental conditions (e.g., pH, temperature, substrate concentration).
Table 1: Comparative Inhibition Data for this compound and AEBSF
| Serine Protease | This compound | AEBSF |
| Chymotrypsin | Potent inhibitor (Irreversible) | Inhibitor (Irreversible)[3][4] |
| Trypsin | Not a primary target | Potent inhibitor (Irreversible)[3][4] |
| Plasmin | Not a primary target | Inhibitor (Irreversible)[3][4] |
| Thrombin | Not a primary target | Inhibitor (Irreversible)[3][4] |
| Kallikrein | Not a primary target | Inhibitor (Irreversible)[3][4] |
Quantitative values for K_i_ and k_inact_/K_I_ are highly dependent on the specific protease and experimental conditions and are not consistently reported for both inhibitors in a directly comparable format.
Stability in Experimental Conditions
A critical factor in the selection of a protease inhibitor is its stability in the experimental buffer system.
AEBSF demonstrates significantly greater stability in aqueous solutions compared to this compound, particularly at neutral and slightly alkaline pH. The half-life of AEBSF is, however, dependent on both pH and temperature. For instance, at 37°C, the half-life is approximately 6 hours at pH 7.0, but decreases to 141 minutes at pH 8.6. At 25°C and pH 7.0, the half-life extends to nearly 27 hours. This superior stability makes AEBSF a more reliable choice for longer experiments or for inclusion in cell culture media.[6]
This compound , on the other hand, is less stable in aqueous solutions and is typically prepared as a stock solution in an organic solvent and added to the reaction mixture immediately before use.
Experimental Protocols
To aid researchers in their experimental design, a detailed protocol for determining the kinetic parameters of irreversible serine protease inhibitors is provided below. This protocol can be adapted to compare the efficacy of this compound and AEBSF against a specific serine protease.
Protocol: Determination of k_inact_ and K_I_ for Irreversible Serine Protease Inhibitors
This protocol is based on the progress curve method for determining the kinetic constants of irreversible inhibitors.
Materials:
-
Purified serine protease of interest
-
Chromogenic or fluorogenic substrate specific for the protease
-
This compound
-
AEBSF
-
Appropriate assay buffer (e.g., Tris-HCl or HEPES with optimal pH for the enzyme)
-
96-well microplate
-
Microplate reader capable of kinetic measurements
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the serine protease in the assay buffer.
-
Prepare a stock solution of the chromogenic/fluorogenic substrate in a suitable solvent (e.g., DMSO or water) and then dilute to the desired working concentration in the assay buffer. The final substrate concentration should ideally be at or below the Michaelis constant (K_m_) to ensure sensitivity to inhibition.
-
Prepare stock solutions of this compound and AEBSF in an appropriate solvent (e.g., DMSO for this compound, water for AEBSF). Perform serial dilutions of the inhibitors in the assay buffer to create a range of concentrations to be tested.
-
-
Enzyme Inhibition Assay:
-
To each well of a 96-well plate, add the assay buffer and the inhibitor at various concentrations.
-
To initiate the reaction, add the serine protease to each well.
-
Immediately after adding the enzyme, add the substrate to all wells.
-
Place the microplate in the plate reader and immediately begin monitoring the change in absorbance or fluorescence over time at a constant temperature. Record data at regular intervals (e.g., every 30 seconds) for a sufficient duration to observe the progress of the inhibition.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the product formation (absorbance or fluorescence) as a function of time.
-
Fit the progress curves to the following equation for slow-binding inhibition to determine the observed rate of inactivation (k_obs_) for each inhibitor concentration: P = (v_i / k_obs) * (1 - exp(-k_obs * t)) + P_0 Where:
-
P is the product concentration at time t
-
v_i_ is the initial velocity
-
k_obs_ is the apparent first-order rate constant of inactivation
-
P_0_ is the initial product concentration (usually zero)
-
-
Plot the calculated k_obs_ values against the corresponding inhibitor concentrations ([I]).
-
Fit the resulting data to the following equation to determine the maximal rate of inactivation (k_inact_) and the inhibition constant (K_I_): k_obs = k_inact * [I] / (K_I + [I])
-
The second-order rate constant (k_inact_/K_I_), which represents the inhibitory potency, can be calculated from the obtained values.
-
Visualizing the Mechanisms and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the mechanisms of action and a typical experimental workflow.
Caption: Mechanisms of irreversible inhibition by this compound and AEBSF.
Caption: Workflow for comparing irreversible serine protease inhibitors.
Conclusion: Making the Right Choice
The selection between this compound and AEBSF should be guided by the specific requirements of the experiment.
-
For targeted inhibition of chymotrypsin or closely related proteases , this compound remains a relevant, albeit classic, choice. However, its poor aqueous solubility and lower stability necessitate careful handling and preparation.
-
For broad-spectrum inhibition of serine proteases in complex biological samples or for applications requiring prolonged stability , AEBSF is the superior option. Its water solubility, lower toxicity, and greater stability in aqueous solutions make it a more convenient and reliable reagent for a wide range of applications, including cell culture and protein purification.
By understanding the distinct characteristics and performance of these two inhibitors, researchers can optimize their experimental design and achieve more accurate and reproducible results in their study of serine proteases.
References
- 1. xcessbio.com [xcessbio.com]
- 2. Effect of a chymotrypsin-like inhibitor, this compound, on histamine release from cultured human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ubpbio.com [ubpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Compound AEBSF hydrochloride - Chemdiv [chemdiv.com]
- 6. assets.criver.com [assets.criver.com]
Evaluating the Reversibility of TPCK Inhibition In Vitro: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nature of enzyme inhibition is critical for accurate experimental design and interpretation. This guide provides a comparative analysis of N-tosyl-L-phenylalanyl chloromethyl ketone (TPCK), a widely used serine protease inhibitor, and evaluates the reversibility of its inhibitory action in vitro. We present supporting experimental data, detailed protocols for key assays, and a comparison with other common serine protease inhibitors.
This compound is recognized as an irreversible inhibitor of chymotrypsin and other chymotrypsin-like serine proteases. Its mechanism of action involves the covalent modification of the histidine-57 residue within the enzyme's active site, leading to the inactivation of the enzyme. This guide will delve into the experimental evidence that substantiates this irreversibility and compare its characteristics with other inhibitors.
Comparative Analysis of Serine Protease Inhibitors
To provide a comprehensive understanding of this compound's inhibitory properties, it is essential to compare it with other commonly used serine protease inhibitors, such as Phenylmethylsulfonyl Fluoride (PMSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF). The following table summarizes their key kinetic parameters.
| Inhibitor | Target Enzyme | Mechanism of Action | Inhibition Type | kinact/Ki (M-1s-1) | Target Residue |
| This compound | Chymotrypsin | Alkylation | Irreversible (Covalent) | ~1.0 x 105 | Histidine-57 |
| PMSF | Serine Proteases | Sulfonylation | Irreversible (Covalent) | Variable | Serine-195 |
| AEBSF | Serine Proteases | Sulfonylation | Irreversible (Covalent) | Variable | Serine-195 |
Note: The kinetic parameters for PMSF and AEBSF can vary significantly depending on the specific serine protease and the experimental conditions.
Experimental Assessment of Reversibility
The irreversibility of an inhibitor is experimentally determined by assessing the recovery of enzyme activity after attempts to remove the inhibitor. A common and effective method for this is the jump-dilution assay.
Jump-Dilution Assay
The principle behind the jump-dilution assay is to first allow the inhibitor to bind to the enzyme, often at a concentration significantly higher than its inhibition constant (Ki), to ensure maximal binding. Subsequently, the enzyme-inhibitor complex is rapidly diluted to a concentration well below the Ki. If the inhibitor is reversible, it will dissociate from the enzyme, leading to a recovery of enzyme activity over time. In contrast, for an irreversible inhibitor like this compound, the covalent bond is stable, and enzyme activity is not regained upon dilution.
Expected Results for this compound: When a this compound-chymotrypsin complex is subjected to a jump-dilution assay, there is no significant recovery of chymotryptic activity, confirming the irreversible nature of the inhibition. The rate of dissociation (koff) is effectively zero on the timescale of a typical experiment.
Experimental Protocols
Jump-Dilution Assay Protocol
This protocol is designed to assess the reversibility of this compound inhibition of chymotrypsin.
Materials:
-
Chymotrypsin solution
-
This compound solution
-
Substrate solution (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)
-
Assay buffer (e.g., Tris-HCl, pH 7.8, with CaCl2)
-
Spectrophotometer
Procedure:
-
Enzyme-Inhibitor Incubation:
-
Prepare a mixture of chymotrypsin and a 10-fold molar excess of this compound in the assay buffer.
-
Incubate the mixture for a sufficient time to allow for complete inhibition (e.g., 30 minutes at room temperature).
-
-
Jump Dilution:
-
Rapidly dilute the enzyme-inhibitor mixture 100-fold into the assay buffer. This reduces the concentration of free this compound to a level significantly below its Ki.
-
-
Activity Measurement:
-
Immediately after dilution, add the substrate to the diluted enzyme-inhibitor solution.
-
Monitor the rate of substrate hydrolysis by measuring the change in absorbance over time using a spectrophotometer.
-
As a control, perform the same dilution and activity measurement with chymotrypsin that has not been incubated with this compound.
-
-
Data Analysis:
-
Compare the activity of the this compound-treated and diluted enzyme to the control. The absence of significant activity recovery in the this compound-treated sample indicates irreversible inhibition.
-
Mass Spectrometry Analysis of this compound-Chymotrypsin Adduct
Mass spectrometry can be used to confirm the covalent modification of chymotrypsin by this compound and to identify the specific site of modification.
Procedure:
-
Sample Preparation:
-
Incubate chymotrypsin with a molar excess of this compound as described above.
-
Remove excess, unbound this compound by dialysis or size-exclusion chromatography.
-
Denature, reduce, and alkylate the protein sample.
-
Digest the protein into smaller peptides using a protease that is not inhibited by this compound (e.g., trypsin, if the target is not a trypsin-like protease, or a different class of protease like Asp-N).
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against the chymotrypsin protein sequence.
-
Look for a mass shift on the peptide containing Histidine-57 corresponding to the mass of the this compound molecule minus the leaving group (chloride).
-
The fragmentation pattern of the modified peptide in the MS/MS spectrum will confirm the precise location of the covalent modification.
-
Visualizing the Inhibition and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of this compound inhibition and the workflow of the jump-dilution experiment.
Caption: Mechanism of irreversible inhibition of chymotrypsin by this compound.
Caption: Workflow for the jump-dilution assay to assess inhibitor reversibility.
Conclusion
The experimental evidence strongly supports the classification of this compound as an irreversible inhibitor of chymotrypsin. Its mechanism of action, involving the formation of a stable covalent bond with a key catalytic residue, is in contrast to reversible inhibitors which rely on non-covalent interactions. The jump-dilution assay is a definitive in vitro method to confirm this irreversibility, and mass spectrometry provides direct evidence of the covalent modification. When selecting a serine protease inhibitor, researchers should consider the nature of the inhibition required for their specific application. For experiments where a complete and lasting shutdown of protease activity is desired, an irreversible inhibitor like this compound is a suitable choice. However, if a transient or reversible inhibition is needed, other classes of inhibitors should be considered.
A Comparative Review of the Efficacy of HIV-1 Protease Inhibitors: Lopinavir/Ritonavir, Darunavir, and Atazanavir
For Immediate Publication
This guide provides a comprehensive comparison of the efficacy of three widely used HIV-1 protease inhibitors: Lopinavir/Ritonavir, Darunavir, and Atazanavir. Intended for researchers, scientists, and drug development professionals, this document synthesizes biochemical and clinical data to offer an objective performance evaluation of these critical antiretroviral agents.
Introduction
Protease inhibitors (PIs) are a cornerstone of highly active antiretroviral therapy (HAART), playing a crucial role in the management of HIV-1 infection. By targeting the viral protease enzyme, these drugs prevent the cleavage of viral polyproteins into mature, functional proteins, thereby rendering the newly produced virions non-infectious. This guide focuses on a comparative analysis of three prominent PIs: Lopinavir (often co-formulated with Ritonavir to boost its pharmacokinetic profile), Darunavir, and Atazanavir.
Biochemical Efficacy: A Head-to-Head Comparison
The intrinsic potency of a protease inhibitor is determined by its ability to bind to and inhibit the HIV-1 protease enzyme. This is quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). Lower values for both Ki and IC50 indicate greater potency.
| Protease Inhibitor | Ki (nM) vs. Wild-Type HIV-1 Protease | IC50 (nM) vs. Wild-Type HIV-1 |
| Lopinavir | 0.003 - 0.01 | 1.7 - 6.4 |
| Darunavir | <0.001 | 1.2 - 4.7 |
| Atazanavir | 0.05 | 2.6 - 5.2 |
Note: The values presented are a synthesis of data from multiple studies and may vary depending on the specific assay conditions and HIV-1 strain.
Clinical Efficacy: Virologic Response in Clinical Trials
The ultimate measure of a protease inhibitor's efficacy lies in its ability to suppress viral replication in patients. Large-scale clinical trials provide crucial data on the proportion of patients achieving an undetectable viral load (typically defined as <50 copies/mL of HIV-1 RNA in the blood).
| Clinical Trial | Treatment Arms | Virologic Response Rate (Viral Load <50 copies/mL) |
| ARTEMIS (96 Weeks) | Darunavir/ritonavir (800/100 mg once daily) vs. Lopinavir/ritonavir (800/200 mg total daily dose) in treatment-naive adults. | 79% for Darunavir/r vs. 71% for Lopinavir/r.[1][2] |
| CASTLE (96 Weeks) | Atazanavir/ritonavir (300/100 mg once daily) vs. Lopinavir/ritonavir (400/100 mg twice daily) in treatment-naive adults. | 74% for Atazanavir/r vs. 68% for Lopinavir/r.[1] |
Experimental Protocols
To ensure a thorough understanding of the data presented, detailed methodologies for the key experiments cited are provided below.
Experimental Protocol 1: FRET-Based HIV-1 Protease Inhibition Assay
This biochemical assay measures the ability of an inhibitor to block the cleavage of a synthetic substrate by HIV-1 protease. The substrate is labeled with a fluorescent donor and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic substrate (e.g., a peptide containing a known cleavage site flanked by EDANS and DABCYL)
-
Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 4.7)
-
Protease Inhibitors (Lopinavir, Darunavir, Atazanavir)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the protease inhibitors in the assay buffer.
-
In a 96-well plate, add the assay buffer, the protease inhibitor solution, and the recombinant HIV-1 protease.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for EDANS/DABCYL) in kinetic mode for a set period (e.g., 60 minutes) at 37°C.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Protocol 2: Cell-Based Anti-HIV Activity Assay (MTT Assay)
This assay determines the ability of a compound to protect cells from the cytopathic effects of HIV-1 infection. The MTT assay measures the metabolic activity of living cells, which is proportional to the number of viable cells.
Materials:
-
Target cells (e.g., MT-4, CEM-SS, or other HIV-1 susceptible T-cell lines)
-
HIV-1 viral stock
-
Protease Inhibitors (Lopinavir, Darunavir, Atazanavir)
-
Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the target cells into a 96-well plate at a predetermined density.
-
Prepare serial dilutions of the protease inhibitors in cell culture medium.
-
Add the diluted inhibitors to the wells containing the cells.
-
Infect the cells with a pre-titered amount of HIV-1 viral stock. Include uninfected control wells and infected, untreated control wells.
-
Incubate the plates at 37°C in a humidified CO2 incubator for a period that allows for viral replication and cytopathic effects to become apparent (typically 4-6 days).
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan product.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the uninfected and infected, untreated controls.
-
Determine the EC50 (50% effective concentration) value, which is the concentration of the inhibitor that protects 50% of the cells from the cytopathic effects of the virus.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the HIV life cycle, with the point of protease inhibitor intervention, and the workflow of a typical enzyme inhibition assay.
Caption: The HIV life cycle and the inhibitory action of protease inhibitors.
Caption: A generalized workflow for an enzyme inhibition assay.
Conclusion
This comparative guide highlights the nuanced differences in the biochemical and clinical efficacy of Lopinavir/Ritonavir, Darunavir, and Atazanavir. While all three are potent inhibitors of HIV-1 protease, Darunavir often exhibits superior potency in biochemical assays and has shown higher rates of virologic suppression in some head-to-head clinical trials. Atazanavir also demonstrates comparable efficacy to Lopinavir/ritonavir in treatment-naive patients. The choice of a specific protease inhibitor for an individual patient depends on a variety of factors, including treatment history, resistance profile, and potential side effects. The provided experimental protocols offer a framework for the continued evaluation and comparison of these and future antiretroviral agents.
References
Safety Operating Guide
Proper Disposal of Nalpha-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK): A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of TPCK
Nalpha-Tosyl-L-phenylalanine chloromethyl ketone (this compound) is a widely used irreversible inhibitor of chymotrypsin and other serine and cysteine proteases. Due to its reactive nature, proper handling and disposal are paramount to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory considerations.
Immediate Safety and Logistical Information
Proper disposal of this compound is not merely a procedural matter but a critical component of a comprehensive laboratory safety plan. Mishandling of this compound waste can lead to hazardous chemical reactions and potential environmental contamination. The primary disposal routes for this compound, as recommended by safety data sheets, are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] It is imperative that this compound waste is never discharged into sewer systems.[1]
All personnel handling this compound must be thoroughly familiar with the safety data sheet (SDS) and receive training on the proper handling of hazardous chemical waste. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound and its waste.
Summary of Key Safety and Disposal Data
For quick reference, the following table summarizes the critical safety and disposal information for this compound.
| Parameter | Information | Source |
| Primary Disposal Method | Licensed chemical destruction plant or controlled incineration. | [1] |
| Prohibited Disposal | Do not discharge to sewer systems. | [1] |
| Container Requirements | Use suitable, closed, and properly labeled containers for disposal. | [1] |
| Spill Cleanup | Collect and arrange for disposal. Use spark-proof tools and explosion-proof equipment if necessary. Prevent entry into drains. | [1] |
| Emergency - Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | [1] |
| Emergency - Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | [1] |
| Emergency - Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor. | [1] |
| Emergency - Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately. | [1] |
Detailed Experimental Protocol for this compound Disposal
The following protocol outlines the step-by-step procedure for the disposal of this compound waste from a laboratory setting. This protocol is a general guideline and should be adapted to comply with the specific regulations of your institution's Environmental Health and Safety (EHS) office.
Materials:
-
Appropriate personal protective equipment (PPE): safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.
-
Designated hazardous waste container, compatible with chlorinated organic compounds.
-
Hazardous waste labels.
-
Fume hood.
-
Chemical spill kit.
Procedure:
-
Waste Segregation and Collection:
-
All this compound waste, including unused stock, contaminated labware (e.g., pipette tips, tubes), and solutions containing this compound, must be collected as hazardous waste.
-
Solid waste (e.g., contaminated gloves, paper towels) should be placed in a designated, labeled hazardous waste bag or container.
-
Liquid waste containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with chlorinated organic solvents.
-
Never mix this compound waste with incompatible chemicals.
-
-
Container Labeling:
-
Immediately label the hazardous waste container with a completed hazardous waste tag.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "Nalpha-Tosyl-L-phenylalanine chloromethyl ketone".
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator and laboratory contact information.
-
-
-
Storage of this compound Waste:
-
Store the sealed hazardous waste container in a designated and properly ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from sources of ignition and incompatible materials.
-
The container must be kept closed at all times, except when adding waste.
-
-
Arranging for Disposal:
-
Once the waste container is full or has reached the storage time limit set by your institution, contact your EHS office to schedule a pickup.
-
Do not attempt to dispose of the waste through regular trash or down the drain.
-
-
Decontamination of Glassware:
-
Glassware that has come into contact with this compound should be decontaminated before being washed for reuse.
-
Rinse the glassware with a suitable organic solvent (e.g., ethanol or acetone) to remove any this compound residue.
-
Collect the solvent rinse as hazardous waste.
-
After the initial solvent rinse, the glassware can be washed with soap and water.
-
Note on Potential Deactivation: While no standard, validated deactivation protocol for this compound is readily available, its reactivity as a chloromethyl ketone suggests that it may be susceptible to nucleophilic attack. A potential, though unvalidated, deactivation approach for small residual amounts in solutions could involve reaction with a thiol-containing compound (e.g., N-acetylcysteine) under basic conditions to inactivate the reactive chloromethyl group. However, this procedure should be thoroughly evaluated and approved by your institution's safety committee before implementation, and the resulting solution would still need to be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of Nalpha-Tosyl-L-phenylalanine chloromethyl ketone (this compound) waste.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of Nalpha-Tosyl-L-phenylalanine chloromethyl ketone, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's Environmental Health and Safety office for specific guidance.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Nα-Tosyl-L-phenylalanine chloromethyl ketone (TPCK)
For researchers and scientists in the field of drug development, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Nα-Tosyl-L-phenylalanine chloromethyl ketone (TPCK), a serine protease inhibitor. Adherence to these procedures is critical to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary. The following PPE is required to prevent skin and eye contact, as well as respiratory irritation.[1][2]
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene). |
| Eye Protection | Safety glasses or goggles. A face shield may be required for splash hazards. |
| Skin and Body Protection | Laboratory coat. Additional protective clothing may be necessary based on the scale of work. |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely, a respirator may be required. |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound from preparation to use:
-
Preparation :
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Confirm all necessary PPE is available and in good condition.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling :
-
Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[2]
-
Avoid direct contact with skin and eyes.[2]
-
When weighing the solid, do so carefully to minimize dust formation.[2]
-
For creating solutions, add the solid to the solvent slowly. This compound is soluble in DMSO, DMF, and ethanol.[3]
-
-
Post-Handling :
-
Thoroughly clean the work area after use.
-
Decontaminate all equipment that came into contact with this compound.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Collection :
-
Collect all this compound waste, including unused product and contaminated disposables (e.g., gloves, weigh boats, pipette tips), in a designated, sealed, and clearly labeled hazardous waste container.[2]
-
-
Disposal Procedure :
-
Dispose of the hazardous waste according to your institution's and local environmental regulations. Do not discharge down the drain.[2]
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C17H18ClNO3S[4][5] |
| Molecular Weight | 351.8 g/mol [4] |
| Melting Point | 106-108 °C[6] |
| Solubility | Soluble in DMSO (>10 mg/mL), DMF (30 mg/ml), and Ethanol (10 mg/ml).[3][6] |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of Nα-Tosyl-L-phenylalanine chloromethyl ketone.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
